Quinazoline-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
quinazoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYYMIQPIWMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717077 | |
| Record name | Quinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933747-26-3 | |
| Record name | Quinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to Quinazoline-4-carbaldehyde: Synthesis, Characterization, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active compounds. Its unique chemical architecture allows for diverse functionalization, making it a cornerstone in the synthesis of targeted therapeutics, including anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound. We will delve into the mechanistic nuances of the synthetic route, offer a detailed, step-by-step experimental protocol, and present a systematic approach to structural elucidation and purity verification using modern analytical techniques.
The Strategic Importance of the Quinazoline Scaffold
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The aldehyde functional group at the 4-position of this compound acts as a versatile chemical handle, enabling chemists to readily engage in C-N and C-C bond-forming reactions. This reactivity is crucial for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.
Synthetic Strategy: The Riley Oxidation of 4-Methylquinazoline
While several pathways to this compound exist, the oxidation of the readily available precursor, 4-methylquinazoline, using selenium dioxide (SeO₂) stands out as a reliable and efficient method. This reaction, a variant of the Riley oxidation, is particularly effective for the selective oxidation of activated methyl groups.[5][6][7]
Mechanistic Rationale
The choice of selenium dioxide is deliberate. It is a highly specific oxidizing agent for converting activated methyl and methylene groups to their corresponding carbonyls.[5][7][8] The mechanism is believed to proceed through a two-step process:
-
Ene Reaction: An initial ene reaction occurs between the 4-methylquinazoline and selenium dioxide.
-
[9][10]-Sigmatropic Rearrangement: This is followed by a[9][10]-sigmatropic rearrangement of the intermediate allylseleninic acid. Subsequent hydrolysis of the resulting selenite ester yields the desired aldehyde and elemental selenium.[5][7]
This specific pathway ensures that the oxidation is localized to the methyl group, preserving the integrity of the quinazoline ring system. The reaction is typically performed in a solvent like 1,4-dioxane, which provides a suitable medium for the reactants and facilitates the desired transformation at elevated temperatures.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final compound.
Materials and Reagents
-
4-Methylquinazoline (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.2 eq)
-
1,4-Dioxane (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate/Hexane mixture (for elution)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinazoline.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, carefully add selenium dioxide.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 4-6 hours.
-
In-Process Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the filter cake with dichloromethane.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Isolation and Drying: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield this compound.
Physicochemical and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Data Summary
The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |
| FT-IR (KBr, cm⁻¹) | ~1700 (C=O, aldehyde), ~1620 (C=N), ~1580, 1480 (C=C, aromatic) |
| Mass Spec (ESI-MS) | m/z 159.05 [M+H]⁺ |
Detailed Spectroscopic Data Interpretation
¹H NMR is a powerful tool for confirming the structure of the product. The spectrum of this compound is expected to show distinct signals for the aldehyde proton and the aromatic protons of the quinazoline ring.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.2 | Singlet | - | 1H | CHO (Aldehyde proton) |
| ~9.4 | Singlet | - | 1H | H-2 |
| ~8.4 | Doublet | ~8.4 | 1H | H-5 |
| ~8.2 | Doublet | ~8.4 | 1H | H-8 |
| ~8.0 | Triplet | ~7.6 | 1H | H-7 |
| ~7.8 | Triplet | ~7.6 | 1H | H-6 |
¹³C NMR provides information about the carbon framework of the molecule.
Table 3: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~193.0 | C=O (Aldehyde) |
| ~155.0 | C-2 |
| ~152.0 | C-8a |
| ~138.0 | C-4 |
| ~135.0 | C-7 |
| ~130.0 | C-5 |
| ~129.5 | C-6 |
| ~125.0 | C-8 |
| ~122.0 | C-4a |
The FT-IR spectrum provides evidence for the presence of key functional groups. The most prominent feature will be a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde.[11][12]
Mass spectrometry confirms the molecular weight of the synthesized compound. Under Electrospray Ionization (ESI) conditions, this compound is expected to show a prominent peak at m/z 159.05, corresponding to the protonated molecule [M+H]⁺.
Workflow Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization Workflow
Caption: Comprehensive characterization workflow.
Safety, Storage, and Handling
-
Selenium Dioxide (SeO₂): Highly toxic and an irritant. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.
-
Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of this compound via the selenium dioxide-mediated oxidation of 4-methylquinazoline. The causality behind the choice of reagents and conditions has been explained through an understanding of the reaction mechanism. The comprehensive characterization protocol, utilizing NMR, FT-IR, and Mass Spectrometry, provides a reliable system for verifying the structural integrity and purity of the final product. This foundational molecule, now accessible through a well-defined synthetic and analytical workflow, can be confidently utilized by researchers in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Novel Synthetic Routes to Quinazoline-4-carbaldehyde: An In-depth Technical Guide
Foreword: The Strategic Importance of Quinazoline-4-carbaldehyde in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this privileged heterocyclic family, this compound emerges as a pivotal synthetic intermediate. Its aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides an in-depth exploration of novel and efficient synthetic pathways to this key building block, designed to empower researchers and drug development professionals with the knowledge to accelerate their discovery efforts.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary and logically distinct routes:
-
Oxidation of a Pre-functionalized Precursor: The direct oxidation of 4-methylquinazoline presents a straightforward and atom-economical approach.
-
Direct C-H Formylation: The introduction of the aldehyde group directly onto the quinazoline scaffold at the C4 position is an attractive, albeit challenging, strategy.
-
Functional Group Interconversion: A reliable two-step approach involving the synthesis of a stable precursor, Quinazoline-4-carboxylic acid, followed by its selective reduction to the desired aldehyde.
Each of these strategies offers unique advantages and challenges, which will be discussed in detail to provide a comprehensive understanding of the available synthetic arsenal.
II. Route 1: Direct Oxidation of 4-Methylquinazoline
The oxidation of a methyl group at the C4 position of the quinazoline ring is a conceptually simple and highly desirable route to the target aldehyde. This approach leverages the inherent reactivity of the benzylic-like methyl group.
A. Mechanistic Considerations and Rationale
The methyl group at the C4 position of quinazoline is activated towards oxidation due to its proximity to the electron-withdrawing pyrimidine ring. This activation facilitates the abstraction of a hydrogen atom, initiating the oxidation cascade. The choice of oxidant is critical to achieving the desired aldehyde without over-oxidation to the carboxylic acid.
B. Key Methodologies and Protocols
Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups to aldehydes.[3][4][5] While its toxicity necessitates careful handling, its selectivity for this transformation is often unparalleled.
Mechanism of Selenium Dioxide Oxidation
The reaction proceeds through an initial ene reaction, followed by a[6]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to yield the aldehyde and selenium metal.
Caption: Mechanism of Selenium Dioxide Oxidation of 4-Methylquinazoline.
Experimental Protocol: Selenium Dioxide Oxidation of 4-Methylquinazoline
Materials:
-
4-Methylquinazoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
To a solution of 4-methylquinazoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Recent advancements in green chemistry have led to the development of metal-free oxidation methods, which offer a more environmentally benign alternative to traditional heavy metal oxidants.[7][8] One such promising method involves the use of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in the presence of an acid catalyst. While this has been demonstrated for quinolines, the electronic similarities suggest its applicability to quinazolines.[7]
Experimental Protocol: PIDA-Mediated Oxidation of 4-Methylquinazoline (Proposed)
Materials:
-
4-Methylquinazoline
-
Phenyliodine Diacetate (PIDA)
-
Dichloroacetic Acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate Solution
Procedure:
-
To a solution of 4-methylquinazoline (1.0 eq) in anhydrous DMSO, add PIDA (2.0 eq) and dichloroacetic acid (1.5 eq).
-
Add a small amount of water (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography to yield this compound.
| Method | Oxidant | Solvent | Temperature | Typical Yield | Reference |
| Selenium Dioxide Oxidation | SeO₂ | 1,4-Dioxane | Reflux | Moderate to Good | [3],[4] |
| PIDA-Mediated Oxidation | PIDA | DMSO | Room Temp. | Good (by analogy) | [7] |
III. Route 2: Direct C-H Formylation of Quinazoline
The direct introduction of a formyl group onto the quinazoline nucleus at the C4 position represents the most convergent synthetic strategy. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
A. Mechanistic Considerations and Challenges
The Vilsmeier-Haack reagent, typically a chloroiminium salt generated from a tertiary amide (e.g., DMF) and a chlorinating agent (e.g., POCl₃ or SOCl₂), is a moderately reactive electrophile.[9] For the reaction to be successful on quinazoline, the C4 position must be sufficiently nucleophilic to attack the Vilsmeier reagent. However, the pyrimidine ring of quinazoline is generally electron-deficient, which can render direct formylation challenging. The reaction conditions may also lead to the formation of undesired byproducts.[1][6]
Caption: Proposed Mechanism for Vilsmeier-Haack Formylation of Quinazoline.
B. Experimental Protocol: Vilsmeier-Haack Formylation of Quinazoline (Exploratory)
Materials:
-
Quinazoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Ice
-
Saturated Sodium Acetate Solution
Procedure:
-
Cool anhydrous DMF to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Slowly add phosphorus oxychloride (3.0 eq) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve quinazoline (1.0 eq) in 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is an exploratory protocol, and optimization of reaction conditions may be necessary. The yield of the desired product can be variable, and the formation of other regioisomers or byproducts is possible.
IV. Route 3: Synthesis via Quinazoline-4-carboxylic Acid and Subsequent Reduction
This two-step approach offers a robust and often higher-yielding alternative to direct formylation. It involves the synthesis of the more stable quinazoline-4-carboxylic acid, followed by its selective reduction to the aldehyde.
A. Synthesis of Quinazoline-4-carboxylic Acid
A notable method for the synthesis of quinazoline-4-carboxylic acid derivatives is a one-pot, three-component reaction.[10]
A variation of the Niementowski synthesis can be employed, using a suitable three-carbon building block that can be cyclized and subsequently oxidized to the carboxylic acid. A more direct approach involves the condensation of 2-aminobenzonitrile with glyoxylic acid followed by cyclization and aromatization.
Experimental Protocol: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid [10]
Materials:
-
Isatin
-
Sodium Hydroxide
-
Ammonium Acetate
-
Benzaldehyde
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
Hydrolyze isatin with sodium hydroxide in water to form the sodium salt of (2-aminophenyl)glyoxylic acid.
-
In a one-pot reaction, combine the (2-aminophenyl)glyoxylic acid sodium salt, ammonium acetate, and benzaldehyde in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate 2-phenyl-quinazoline-4-carboxylic acid.
-
Filter the solid, wash with water, and dry.
B. Reduction of Quinazoline-4-carboxylic Acid to this compound
The selective reduction of a carboxylic acid to an aldehyde in the presence of a heterocyclic ring requires a mild and selective reducing agent. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative (e.g., an ester or an acid chloride) followed by a partial reduction.
Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is well-suited for the partial reduction of esters to aldehydes at low temperatures.[11][12][13][14][15]
Caption: Synthetic workflow for the reduction of a quinazoline-4-carboxylate ester.
Experimental Protocol: Esterification and DIBAL-H Reduction
Step 1: Esterification of Quinazoline-4-carboxylic Acid
-
Suspend Quinazoline-4-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate to obtain the crude methyl quinazoline-4-carboxylate, which can be used in the next step without further purification.
Step 2: DIBAL-H Reduction of Methyl Quinazoline-4-carboxylate
-
Dissolve the methyl quinazoline-4-carboxylate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt (potassium sodium tartrate), then stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude aldehyde by column chromatography.
| Starting Material | Reagents | Key Intermediate | Final Product | Typical Yield | Reference |
| 2-Aminobenzonitrile, Glyoxylic acid | 1. Condensation 2. Cyclization | Quinazoline-4-carboxylic acid | This compound | Good (overall) | [10] |
| Quinazoline-4-carboxylic acid | 1. MeOH, H₂SO₄ 2. DIBAL-H | Methyl quinazoline-4-carboxylate | This compound | Good | [11],[13] |
V. Conclusion and Future Perspectives
This guide has detailed three distinct and viable synthetic strategies for the preparation of the valuable intermediate, this compound. The direct oxidation of 4-methylquinazoline offers an atom-economical and potentially greener route, with emerging metal-free methods presenting exciting opportunities. While direct C-H formylation via the Vilsmeier-Haack reaction is conceptually elegant, it may present challenges in selectivity and yield for the quinazoline system. The two-step approach, involving the synthesis and subsequent reduction of Quinazoline-4-carboxylic acid, stands out as a robust and reliable method, benefiting from well-established and high-yielding transformations.
The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for certain reagents. As the demand for novel quinazoline-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses of this compound will remain a critical endeavor in the field of medicinal chemistry.
VI. References
-
Abdelhamid, I. A., Shaaban, M. R., & Elwahy, A. H. M. (2022). Chapter Four - Applications of the Vilsmeier reaction in heterocyclic chemistry. In E. F. V. Scriven & C. A. Ramsden (Eds.), Advances in Heterocyclic Chemistry (Vol. 136, pp. 171-223). Academic Press. --INVALID-LINK--
-
Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251-253. --INVALID-LINK--
-
Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry, 2014, 395637. --INVALID-LINK--
-
Cuny, E., Lichtenthaler, F. W., & Moser, A. (1980). Benzologs of allopurinol: Synthesis of pyrazolo [4,3-g] and [3,4-f] quinazolinones. Tetrahedron Letters, 21(32), 3029–3032. --INVALID-LINK--
-
Derabli, B., Boulcina, R., & Debache, A. (2014). 4-Dimethylaminopyridine-catalyzed three-component approach for the synthesis of quinazoline derivatives. Synthetic Communications, 44(18), 2635-2642. --INVALID-LINK--
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. --INVALID-LINK--
-
Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483. --INVALID-LINK--
-
Li, J. J. (2014). Vilsmeier–Haack reaction. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 615-616). Springer. --INVALID-LINK--
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. --INVALID-LINK--
-
Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. --INVALID-LINK--
-
Organic Syntheses Procedure. --INVALID-LINK--
-
Organic Syntheses Procedure. --INVALID-LINK--
-
Palakodety, R. K., et al. (2019). Metal-free protocol for the construction of N,4-disubstituted quinazolin-2-amine from 2-aminobenzophenone, phenylisothiocyanate, and ammonium acetate. ChemistrySelect, 4(22), 6826-6830. --INVALID-LINK--
-
ResearchGate. (2025). Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes. --INVALID-LINK--
-
RSC Publishing. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 16(3), 352-356. --INVALID-LINK--
-
Tang, S., et al. (2016). Fast catalytic synthesis of multi-substituted quinazolines from amidines via visible-light-mediated oxidative C(sp3)–C(sp2) bond formation. Chemical Communications, 52(56), 8719-8722. --INVALID-LINK--
-
Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324–376). John Wiley & Sons. --INVALID-LINK--
-
Zhour, M. X. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. --INVALID-LINK--
-
Das, S., et al. (2018). An oxidant-, base-, and metal-free approach for the synthesis of quinazolines. The Journal of Organic Chemistry, 83(15), 8565-8572. --INVALID-LINK--
-
Frontiers Media. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. --INVALID-LINK--
-
North, J. T., et al. (2017). Metal-free oxidative annulation reaction for the synthesis of 2-aminated quinazolines. The Journal of Organic Chemistry, 82(19), 10563-10569. --INVALID-LINK--
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. --INVALID-LINK--
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 421-432. --INVALID-LINK--
-
Cook, D. J., & Stamper, M. (1947). Oxidations with Selenium Dioxide. Journal of the American Chemical Society, 69(6), 1467-1469. --INVALID-LINK--
-
Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. --INVALID-LINK--
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). --INVALID-LINK--
-
Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. --INVALID-LINK--
-
RSC Publishing. (2019). Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications. New Journal of Chemistry, 43(45), 17565-17570. --INVALID-LINK--
-
Mugnoli, A., et al. (1985). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 10(1), 1-28. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. --INVALID-LINK--
-
PubMed. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. --INVALID-LINK--
-
SciSpace. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. --INVALID-LINK--
-
Taylor & Francis Online. (2010). Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. --INVALID-LINK--
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. --INVALID-LINK--
-
ResearchGate. (n.d.). Selenium Dioxide Oxidation. --INVALID-LINK--
-
PubMed. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. --INVALID-LINK--
-
Indian Academy of Sciences. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. --INVALID-LINK--
-
Journal of Chemical Technology. (2022). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. --INVALID-LINK--
-
Benchchem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. --INVALID-LINK--
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. --INVALID-LINK--
-
chemeurope.com. (n.d.). Niementowski quinazoline synthesis. --INVALID-LINK--
-
Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. --INVALID-LINK--
-
PubMed Central. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. --INVALID-LINK--
-
MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. --INVALID-LINK--
-
MDPI. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. --INVALID-LINK--
-
PubMed Central. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. --INVALID-LINK--
-
ResearchGate. (n.d.). Transition‐Metal‐Free Synthesis of 4‐Alkynylquinazolines. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. --INVALID-LINK--
References
- 1. tandfonline.com [tandfonline.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jchemtech.com [jchemtech.com]
- 10. scispace.com [scispace.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
An In-depth Technical Guide to the Discovery of Quinazoline-4-carbaldehyde Derivatives and Analogs
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of a specific, highly versatile subclass: quinazoline-4-carbaldehyde and its derivatives. We will delve into the synthetic strategies for accessing this key intermediate, detail the chemical transformations that unlock a diverse chemical space of analogs, and discuss the biological evaluation and structure-activity relationships (SAR) that drive the discovery of novel therapeutic agents.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a common motif in numerous biologically active compounds.[3][4] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating interactions with biological macromolecules. Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5]
A significant number of clinically approved drugs, particularly in oncology, are based on the quinazoline scaffold. These agents often function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways frequently dysregulated in cancer.[6][7] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of the Key Intermediate: this compound
The cornerstone for the exploration of this chemical space is the efficient synthesis of this compound. A practical and scalable route begins with the synthesis of quinazoline-4-carboxylic acid, which can then be reduced to the target aldehyde.
Synthesis of Quinazoline-4-carboxylic Acid
A robust and efficient method for the synthesis of quinazoline-4-carboxylic acid is a one-pot, three-component reaction.[8][9][10] This approach offers advantages in terms of operational simplicity and atom economy.
Experimental Protocol: One-Pot Synthesis of 2-Phenylquinazoline-4-carboxylic Acid [8]
-
Preparation of (2-aminophenyl)-oxo-acetic acid sodium salt: Isatin is hydrolyzed in an alkaline medium to yield (2-aminophenyl)-oxo-acetic acid sodium salt.
-
Three-Component Reaction: In a round-bottom flask, combine (2-amino-phenyl)-oxo-acetic acid sodium salt (1.0 eq), an appropriate benzaldehyde (e.g., benzaldehyde, 1.1 eq), and ammonium acetate (5.0 eq) in ethanol.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting sodium salt of quinazoline-4-carboxylic acid is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
This protocol provides a solid foundation for producing the necessary precursor for our target molecule.
Reduction of Quinazoline-4-carboxylic Acid to this compound
The conversion of a carboxylic acid to an aldehyde is a well-established transformation in organic synthesis. Several methods can be employed, with the choice often depending on the substrate's functional group tolerance and the desired scale of the reaction. A common and effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by a controlled reduction.
Conceptual Workflow for the Synthesis of this compound
Caption: Synthetic route from carboxylic acid to aldehyde.
Experimental Protocol: Reduction of Quinazoline-4-carboxylic Acid (General Procedure)
-
Activation of the Carboxylic Acid: Convert the quinazoline-4-carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. This is typically done at room temperature or with gentle heating.
-
Controlled Reduction: The resulting acid chloride is then subjected to a controlled reduction. A classic method is the Rosenmund reduction, which employs hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄ with a quinoline-sulfur poison). Alternatively, hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can be used for a more modern and often more practical approach.
-
Work-up and Purification: After the reduction is complete, the reaction is carefully quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the pure this compound.
Derivatization of this compound: Unlocking a Diverse Chemical Space
The aldehyde functionality at the 4-position of the quinazoline ring is a versatile chemical handle that allows for a wide range of transformations, enabling the synthesis of a diverse library of analogs. This section will detail three key reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[1][11] This reaction is particularly useful for synthesizing α,β-unsaturated derivatives, which are themselves valuable intermediates and can possess biological activity.
Experimental Protocol: Knoevenagel Condensation with this compound [1][11]
-
Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq) in a solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed, and the residue is purified by recrystallization or column chromatography.
Illustrative Derivatization Workflow
Caption: Key reactions for analog synthesis.
Wittig Reaction: Synthesis of Alkenyl Quinazolines
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[12][13] It involves the reaction of an aldehyde with a phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide. This reaction is particularly valuable for introducing a variety of substituted vinyl groups at the 4-position of the quinazoline core.
Experimental Protocol: Wittig Reaction with this compound [13]
-
Ylide Generation: The phosphonium ylide is typically prepared in situ by treating a corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Reaction with Aldehyde: The solution of the ylide is cooled (often to 0 °C or -78 °C), and a solution of this compound (1.0 eq) in the same solvent is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Reductive Amination: Introduction of Amino Side Chains
Reductive amination is a versatile method for converting aldehydes into amines.[14][15] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with an amine, followed by its reduction to the corresponding amine. This reaction is instrumental in introducing a wide variety of amino side chains, which can significantly impact the biological activity and physicochemical properties of the resulting analogs.
Experimental Protocol: Reductive Amination of this compound [15]
-
Imine Formation: In a suitable solvent such as methanol, ethanol, or dichloromethane, combine this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq). The reaction is often facilitated by the presence of a mild acid catalyst, such as acetic acid.
-
Reduction: After a period of stirring to allow for imine formation, a reducing agent is added to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred for its mildness and effectiveness.
-
Reaction Monitoring and Work-up: The reaction is stirred until the starting aldehyde is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography or crystallization to yield the desired amino-substituted quinazoline derivative.
Biological Evaluation and Structure-Activity Relationships (SAR)
The diverse library of this compound analogs synthesized through the aforementioned methods can be screened for a wide range of biological activities. Given the prevalence of quinazolines as anticancer agents, a primary focus of biological evaluation is often on their antiproliferative and cytotoxic effects against various cancer cell lines.
In Vitro Anticancer Activity
Table 1: Representative Biological Activities of Quinazoline Derivatives
| Compound Class | Target Cell Line | Assay | IC₅₀ (µM) | Reference |
| 4-Anilinoquinazolines | A549 (Lung Cancer) | MTT | 0.5 - 10 | [16] |
| 2,4-Disubstituted Quinazolines | MCF-7 (Breast Cancer) | MTT | 1 - 25 | [5] |
| Quinazolin-4(3H)-ones | HCT116 (Colon Cancer) | Cytotoxicity | 0.1 - 5 | [16] |
| 4-Phenoxyquinazolines | EGFR-mutant NSCLC | Kinase Assay | 0.05 - 1 | [6] |
Mechanism of Action: Targeting Protein Kinases
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[6][7][17][18] The quinazoline scaffold often acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation, survival, and angiogenesis.
Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR inhibition by quinazoline derivatives.
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the this compound core allows for the elucidation of structure-activity relationships. Key considerations in SAR studies include:
-
Substituents on the Quinazoline Ring: Modifications at positions 2, 6, and 7 of the quinazoline ring can significantly impact potency and selectivity. Electron-donating or -withdrawing groups can influence the electronic properties of the scaffold and its interactions with the target protein.
-
The Nature of the 4-Position Substituent: The diverse side chains introduced at the 4-position via the carbaldehyde intermediate are critical determinants of biological activity. The length, flexibility, and hydrogen bonding potential of these substituents can be optimized to enhance binding affinity.
-
Physicochemical Properties: The overall lipophilicity, polarity, and metabolic stability of the analogs are crucial for their drug-like properties, including cell permeability and bioavailability.
Conclusion
This compound is a highly valuable and versatile intermediate in the discovery of novel quinazoline-based therapeutic agents. Its efficient synthesis and the wide array of chemical transformations that can be performed on the aldehyde functionality provide a powerful platform for generating diverse libraries of analogs. Through systematic biological evaluation and the elucidation of structure-activity relationships, researchers can leverage this scaffold to develop potent and selective modulators of various biological targets, with a particular emphasis on the inhibition of protein kinases for the treatment of cancer and other diseases. This guide provides a comprehensive framework for scientists and drug development professionals to embark on the discovery and optimization of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ijcps.org [ijcps.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary biological screening of Quinazoline-4-carbaldehyde
An In-Depth Technical Guide to the Preliminary Biological Screening of Quinazoline-4-carbaldehyde
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent pharmacological activities.[1][2] this compound, as a reactive and versatile synthetic intermediate, presents a compelling starting point for novel drug discovery campaigns. This guide serves as a technical framework for researchers, scientists, and drug development professionals, outlining a systematic approach to the preliminary in vitro biological screening of this compound. We provide detailed, field-proven protocols for assessing anticancer and antimicrobial activities, explain the scientific rationale behind experimental choices, and offer insights into data interpretation and subsequent steps. This document is structured to empower research teams to conduct self-validating, robust preliminary evaluations, thereby efficiently identifying promising avenues for therapeutic development.
Introduction: The Quinazoline Scaffold and the Promise of a Carbaldehyde Moiety
Quinazoline and its oxidized derivatives, quinazolinones, are fused heterocyclic systems comprising a benzene ring and a pyrimidine ring.[3][4] This structural motif is prevalent in over 200 naturally occurring alkaloids and numerous synthetic molecules that have been developed into commercial drugs, including therapeutics for cancer and hypertension.[1][5] The broad spectrum of biological activities associated with quinazoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral effects—underscores its significance in pharmaceutical research.[4][6][7]
The anticancer properties of quinazolines are particularly well-documented, with many derivatives functioning as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival.[8] Similarly, their ability to disrupt microbial growth has positioned them as valuable leads in the search for new antibacterial and antifungal agents.[4][9]
This compound is of special interest not only as a potential bioactive agent in its own right but also as a key building block. The aldehyde functional group is a versatile handle for synthetic elaboration, allowing for the facile generation of diverse derivatives (e.g., Schiff bases, hydrazones) and the exploration of structure-activity relationships (SAR). This guide focuses on establishing the foundational biological activity profile of the core molecule, a critical first step that dictates the direction of any subsequent medicinal chemistry efforts.
Rationale for a Phased Screening Approach
In drug discovery, a phased and logical screening cascade is paramount to efficiently manage resources and avoid pursuing compounds with insufficient activity.[10][11] A preliminary screen aims to answer a simple question: "Does this compound exhibit any biological activity of interest at a reasonable concentration?"
This initial step utilizes robust, cost-effective, and medium-throughput assays to triage compounds.[12] A positive result, or a "hit," from this stage does not confirm a drug candidate but provides the necessary validation to commit resources for more detailed secondary screening, such as determining dose-response curves across a wider panel of cell lines, elucidating the mechanism of action, or assessing preliminary toxicity.
This guide details the foundational in vitro assays for the two most prominent therapeutic areas for quinazolines: oncology and infectious diseases.
Core Screening Protocol I: Anticancer Cytotoxicity
The primary goal of anticancer screening is to determine a compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a reliable and widely used colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[10][13]
Principle of the MTT Assay
The assay is based on the conversion of the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product by mitochondrial dehydrogenase enzymes present in living, metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. This conversion can be quantified by dissolving the formazan crystals and measuring the absorbance of the solution.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer).[5]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (test compound).
-
Dimethyl sulfoxide (DMSO, sterile).
-
Positive control: Doxorubicin.
-
MTT solution (5 mg/mL in sterile Phosphate Buffered Saline, PBS).
-
Solubilization solution (e.g., acidic isopropanol or DMSO).
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete medium to achieve final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
The results are typically plotted as % Viability versus compound concentration. The IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%, is determined from this curve.[13] A lower IC50 value indicates higher potency.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HepG-2 | Hepatocellular Carcinoma | 35.1 |
| A549 | Lung Carcinoma | > 100 |
| Doxorubicin | (Positive Control) | 0.8 |
Core Screening Protocol II: Antimicrobial Activity
The agar well diffusion method is a standard, versatile, and visually intuitive technique for preliminary antimicrobial screening.[14] It allows for the simultaneous testing of a compound against multiple microorganisms.
Principle of the Agar Well Diffusion Assay
The assay involves inoculating an agar plate with a standardized suspension of a target microorganism. A solution of the test compound is then placed into a well punched into the agar. The compound diffuses outwards from the well, creating a concentration gradient. If the compound is effective against the microbe, it will inhibit its growth, resulting in a clear area around the well known as the zone of inhibition . The diameter of this zone is proportional to the antimicrobial activity of the compound.[14]
Detailed Experimental Protocol: Agar Well Diffusion
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans.
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
-
Test compound (1 mg/mL stock in DMSO).
-
Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).
-
Negative Control: DMSO.
-
Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes.
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar media according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plate.
-
Well Punching: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Data Presentation and Interpretation
The diameter of the zone of inhibition is a direct measure of antimicrobial activity. A larger zone indicates greater susceptibility of the microorganism to the compound. The results are often categorized qualitatively (e.g., resistant, intermediate, susceptible) based on standardized zone diameter ranges, though for novel compounds, a direct comparison to the positive control is most informative.
Table 2: Example Antimicrobial Screening Data for this compound (1 mg/mL)
| Microorganism | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | 14 |
| Escherichia coli | Gram-negative Bacteria | 0 |
| Candida albicans | Fungus | 11 |
| Ciprofloxacin (30 µg) | (Positive Control) | 25 |
| Fluconazole (25 µg) | (Positive Control) | 19 |
| DMSO | (Negative Control) | 0 |
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz to illustrate the screening workflow and a key molecular target.
Caption: Overall workflow for the preliminary biological screening of a test compound.
Caption: Simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.
Conclusion and Future Directions
The preliminary biological screening of this compound is a critical, hypothesis-generating stage in drug discovery. The protocols outlined for anticancer and antimicrobial evaluation provide a robust and efficient framework for obtaining initial data on the compound's bioactivity. A positive "hit"—for instance, a low micromolar IC50 value against a cancer cell line or a significant zone of inhibition against a microbial strain—provides the empirical justification for advancing the compound.
Subsequent steps would involve expanding the panel of cancer cell lines, determining the Minimum Inhibitory Concentration (MIC) for active antimicrobial hits, and initiating studies to elucidate the mechanism of action. Furthermore, the versatile aldehyde moiety serves as an excellent chemical handle for creating a focused library of derivatives to build a structure-activity relationship (SAR) profile, guiding the optimization of potency and selectivity. This systematic approach ensures that research efforts are focused on the most promising chemical scaffolds, accelerating the journey from a preliminary hit to a viable therapeutic lead.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of Quinazoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Reactivity of a Privileged Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence stems from a unique combination of structural rigidity, synthetic accessibility, and a rich tapestry of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this esteemed family of heterocycles, quinazoline-4-carbaldehyde emerges as a particularly versatile building block. The aldehyde functionality at the C4 position serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse molecular fragments and the construction of complex, biologically active molecules.
This technical guide provides a deep dive into the core reaction mechanisms of this compound. Moving beyond a mere recitation of synthetic protocols, we will dissect the underlying electronic and steric factors that govern its reactivity. By understanding the "why" behind the reactions, researchers can more effectively design novel synthetic routes, predict reaction outcomes, and ultimately, accelerate the discovery and development of next-generation quinazoline-based therapeutics.
The Electronic Landscape of this compound: A Foundation for Reactivity
To comprehend the reaction mechanisms of this compound, we must first appreciate its inherent electronic characteristics. The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, creates a unique electronic environment that profoundly influences the reactivity of the C4-aldehyde group.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is delocalized across the fused ring system, rendering the carbon atoms of the quinazoline nucleus electrophilic. The C4 position, in particular, is susceptible to nucleophilic attack. The attachment of a carbaldehyde group, with its electron-wielding carbonyl moiety, further enhances the electrophilic character of the C4 position.
Studies on the electronic effects of substituents on the quinazoline ring, such as Hammett correlations for 4-aminoquinazolines, have provided quantitative insights into the electron-withdrawing nature of the quinazoline core.[4] These studies demonstrate that the electronic influence of substituents on the benzene ring is effectively transmitted to the pyrimidine ring, modulating the overall reactivity.[4] In the case of this compound, the electron-deficient nature of the heterocyclic system activates the aldehyde group towards nucleophilic attack, making it more reactive than a simple benzaldehyde.
Key Physicochemical Properties:
| Property | Description | Significance for Reactivity |
| Molecular Formula | C₉H₆N₂O | Provides the elemental composition. |
| Appearance | Typically a crystalline solid. | Physical state for handling and reaction setup. |
| Spectroscopic Data | ¹H NMR: Shows characteristic signals for the aromatic protons of the quinazoline ring and a distinct downfield signal for the aldehydic proton. ¹³C NMR: The carbonyl carbon of the aldehyde appears at a characteristic downfield chemical shift. IR: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is a key diagnostic feature. | Essential for confirming the identity and purity of the starting material and for characterizing reaction products.[5][6] |
| Electronic Nature | The electron-withdrawing quinazoline ring enhances the electrophilicity of the aldehyde carbonyl carbon. | Predisposes the molecule to a variety of nucleophilic addition and condensation reactions. |
Core Reaction Mechanisms at the Aldehyde Functionality
The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition and condensation reactions. In this section, we will explore the detailed mechanisms of several key transformations.
Nucleophilic Addition: The Fundamental Reaction
The most fundamental reaction of any aldehyde is nucleophilic addition to the carbonyl group. In the context of this compound, this proceeds via a well-established mechanism.
Proposed Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the aldehyde. The electron density from the C=O double bond shifts onto the oxygen atom, forming a tetrahedral alkoxide intermediate. The electron-withdrawing nature of the quinazoline ring stabilizes the developing negative charge on the oxygen, accelerating this step.
-
Protonation: The resulting alkoxide intermediate is then protonated, typically by the solvent or a mild acid added to the reaction mixture, to yield the final alcohol product.
Caption: General mechanism of nucleophilic addition to this compound.
Experimental Considerations:
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including Grignard reagents, organolithium compounds, and stabilized carbanions. The choice of nucleophile will dictate the nature of the final product.
-
Reaction Conditions: Reactions are typically carried out in aprotic solvents to prevent quenching of the nucleophile. Temperature control is often crucial to manage the reactivity and prevent side reactions.
-
Self-Validation: The formation of the alcohol product can be readily confirmed by spectroscopic methods. The disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a new signal for the hydroxyl proton and the proton on the newly formed stereocenter are key indicators. The C=O stretch in the IR spectrum will be replaced by a broad O-H stretch.
Schiff Base Formation: The Gateway to Diverse Functionality
The reaction of this compound with primary amines to form Schiff bases (imines) is a cornerstone of its synthetic utility.[7][8][9] These imines are valuable intermediates for the synthesis of a wide array of nitrogen-containing heterocycles and other complex molecules.
Proposed Mechanism:
-
Nucleophilic Attack of the Amine: The nitrogen atom of the primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate. This step is often reversible.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or another molecule of the amine acting as a base), forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to give the final, neutral Schiff base.
Caption: Stepwise mechanism for the formation of a Schiff base.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Addition of Amine: Add the primary amine (1-1.2 equivalents) to the solution.
-
Catalysis (Optional): A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.
-
Work-up and Purification: The product often precipitates from the reaction mixture upon cooling. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Self-Validating System:
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Characterization: The structure of the resulting Schiff base can be unequivocally confirmed by:
-
¹H NMR: Disappearance of the aldehyde proton signal and the appearance of a new imine proton signal (–CH=N–).
-
¹³C NMR: A downfield shift of the former carbonyl carbon to a new imine carbon signal.
-
IR: Disappearance of the C=O stretching band and the appearance of a C=N stretching band.
-
The Wittig Reaction: A Powerful Tool for Alkene Synthesis
The Wittig reaction provides a highly reliable method for converting the aldehyde group of this compound into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent).
Mechanism:
The mechanism of the Wittig reaction has been the subject of considerable study, with the currently accepted pathway involving a concerted [2+2] cycloaddition.
-
Formation of the Oxaphosphetane: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde, while the carbonyl oxygen simultaneously attacks the electrophilic phosphorus atom. This concerted [2+2] cycloaddition proceeds through a four-membered ring transition state to form an oxaphosphetane intermediate.
-
Decomposition of the Oxaphosphetane: The oxaphosphetane intermediate is unstable and rapidly decomposes in a syn-elimination fashion. The P-O and C-C bonds break, leading to the formation of a stable triphenylphosphine oxide and the desired alkene. The formation of the very strong P=O bond is the driving force for this reaction.
Computational studies on the Wittig reaction have provided strong support for the concerted [2+2] cycloaddition mechanism over the older, stepwise betaine pathway.[5]
Caption: The concerted mechanism of the Wittig reaction.
Experimental Workflow:
Caption: A typical experimental workflow for a Wittig reaction.
The Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[10][11] This reaction is particularly useful for synthesizing α,β-unsaturated products with electron-withdrawing groups.
Proposed Mechanism:
-
Enolate Formation: The weak base (e.g., piperidine, pyridine) deprotonates the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate anion acts as a nucleophile and attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated to give an aldol-type addition product.
-
Dehydration: The aldol product undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This step is often driven by the formation of a conjugated system.
A mechanistic study of the Knoevenagel condensation on heterogeneous catalysts has highlighted the importance of both acidic and basic sites on the catalyst surface for high activity.[11]
Caption: Key steps in the Knoevenagel condensation mechanism.
Advanced Mechanistic Considerations and Future Directions
While the mechanisms outlined above provide a solid framework for understanding the reactivity of this compound, several advanced topics warrant consideration for researchers in the field.
-
Computational Studies: Density Functional Theory (DFT) calculations can provide invaluable insights into the transition state geometries, activation energies, and reaction pathways for the reactions of this compound.[12] Such studies can help in predicting the stereochemical outcomes of reactions and in designing more efficient catalytic systems.
-
Kinetic Studies: Experimental kinetic studies, such as determining reaction orders and activation parameters, can provide quantitative data to support or refute proposed mechanisms.
-
Intermediate Trapping: In cases where reaction intermediates are short-lived, trapping experiments can provide indirect evidence for their existence.[13] This could involve the use of specific reagents that react selectively with the proposed intermediate to form a stable, characterizable product.
-
Isotopic Labeling: The use of isotopically labeled starting materials (e.g., deuterium labeling) can help to elucidate the details of bond-breaking and bond-forming steps in a reaction mechanism.[14]
The continued investigation of the reaction mechanisms of this compound, employing a combination of experimental and computational techniques, will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new quinazoline-based compounds with enhanced therapeutic potential.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Spectroscopic and Synthetic Elucidation of Quinazoline-4-carbaldehyde: A Technical Guide for Researchers
Introduction: The Significance of the Quinazoline Scaffold and the Scarcity of Data on its 4-Carbaldehyde Derivative
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The functionalization of this privileged scaffold is a key strategy in the development of novel drug candidates. Quinazoline-4-carbaldehyde, as a reactive intermediate, represents a valuable synthon for the elaboration of the quinazoline core at the 4-position, enabling the introduction of diverse chemical moieties.
Despite its potential utility, a comprehensive compilation of the experimental spectroscopic data for the parent this compound is notably scarce in readily accessible scientific literature. This technical guide aims to address this gap by providing a detailed synthesis protocol and a thorough analysis of its predicted spectroscopic characteristics. By combining established synthetic routes with computational predictions, we offer a valuable resource for researchers and drug development professionals working with this versatile heterocyclic aldehyde. This guide is structured to provide not only the data itself but also the scientific rationale behind the synthetic choices and the interpretation of the spectral data, thereby upholding the principles of scientific integrity and expertise.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A plausible and chemically sound route involves the initial synthesis of a 4-hydrazinylquinazoline intermediate, followed by an oxidative cleavage to yield the desired aldehyde. This method provides a clear and logical pathway for obtaining the target compound.
Experimental Protocol: Synthesis of 4-Hydrazinylquinazoline
The synthesis of the key intermediate, 4-hydrazinylquinazoline, can be achieved from 4-chloroquinazoline.
Step 1: Synthesis of 4-Chloroquinazoline
A common method for the synthesis of 4-chloroquinazoline is the chlorination of quinazolin-4(3H)-one.
-
Materials: Quinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinazolin-4(3H)-one and an excess of phosphorus oxychloride is prepared.
-
A catalytic amount of dimethylformamide is added to the mixture.
-
The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 4-chloroquinazoline.
-
Step 2: Synthesis of 4-Hydrazinylquinazoline from 4-Chloroquinazoline [1][2]
-
Materials: 4-Chloroquinazoline, hydrazine hydrate, ethanol.
-
Procedure:
-
4-Chloroquinazoline is dissolved in ethanol in a round-bottom flask.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is heated at reflux for a specified period, typically monitored by TLC for the disappearance of the starting material.
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 4-hydrazinylquinazoline.
-
Experimental Protocol: Synthesis of this compound
The conversion of 4-hydrazinylquinazoline to this compound can be achieved through oxidative cleavage.
-
Materials: 4-Hydrazinylquinazoline, an oxidizing agent (e.g., manganese dioxide, copper(II) acetate), a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Procedure:
-
4-Hydrazinylquinazoline is dissolved in an appropriate solvent.
-
An excess of the chosen oxidizing agent is added in portions to the stirred solution.
-
The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by TLC.
-
Upon completion, the solid oxidant is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Characterization of this compound (Predicted Data)
Due to the limited availability of published experimental spectra for this compound, the following sections provide a detailed analysis of its predicted spectroscopic data. These predictions are based on well-established computational methods and provide a reliable reference for the identification and characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.2 | s | - | 1H | H-aldehyde |
| ~9.4 | s | - | 1H | H2 |
| ~8.8 | d | ~8.5 | 1H | H5 |
| ~8.2 | d | ~8.0 | 1H | H8 |
| ~8.0 | t | ~7.5 | 1H | H7 |
| ~7.8 | t | ~7.5 | 1H | H6 |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aldehyde Proton (H-aldehyde): The most downfield signal, appearing as a singlet at approximately 10.2 ppm, is characteristic of an aldehyde proton. Its significant deshielding is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the quinazoline ring.
-
H2 Proton: The proton at the 2-position of the quinazoline ring is expected to be a singlet at around 9.4 ppm. This proton is adjacent to a nitrogen atom and is part of the pyrimidine ring, contributing to its downfield shift.
-
Benzene Ring Protons (H5, H6, H7, H8): The protons on the benzene portion of the quinazoline ring are expected to appear in the aromatic region (7.8-8.8 ppm).
-
H5 and H8: These protons are in the peri positions to the fused pyrimidine ring and are typically the most deshielded of the benzene ring protons, appearing as doublets.
-
H6 and H7: These protons will appear as triplets due to coupling with their respective neighbors.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | C=O (aldehyde) |
| ~165 | C4 |
| ~158 | C2 |
| ~152 | C8a |
| ~135 | C7 |
| ~130 | C5 |
| ~129 | C6 |
| ~128 | C4a |
| ~125 | C8 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 193 ppm, which is a characteristic region for aldehyde carbons.
-
Quinazoline Ring Carbons:
-
C2 and C4: The carbons at the 2 and 4 positions are attached to nitrogen atoms and are significantly deshielded, with predicted shifts around 158 and 165 ppm, respectively. The C4 carbon, being attached to the electron-withdrawing aldehyde group, is expected to be further downfield.
-
Bridgehead Carbons (C4a and C8a): These carbons are part of the ring fusion and are expected in the 128-152 ppm range.
-
Benzene Ring Carbons (C5, C6, C7, C8): The remaining carbons of the benzene ring are predicted to appear in the typical aromatic region of 125-135 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1620, ~1580, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1350 | Medium | C-H bend |
| ~750 | Strong | Out-of-plane C-H bend (ortho-disubstituted benzene pattern) |
Interpretation of the Predicted IR Spectrum:
-
Aldehyde Group: The most characteristic absorption will be the strong C=O stretching band around 1700 cm⁻¹. The presence of the aldehyde is further confirmed by the weak C-H stretching bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.
-
Aromatic Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinazoline ring system will appear as a series of bands in the 1620-1480 cm⁻¹ region. A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for the four adjacent hydrogens on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 158 | [M]⁺, Molecular ion |
| 157 | [M-H]⁺ |
| 130 | [M-CO]⁺, Loss of carbon monoxide |
| 103 | [M-CO-HCN]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound (C₉H₆N₂O) is expected at m/z 158.
-
Fragmentation Pattern:
-
A prominent fragment at m/z 157 would correspond to the loss of a hydrogen atom ([M-H]⁺).
-
The loss of a neutral carbon monoxide molecule from the aldehyde group is a characteristic fragmentation pathway, leading to a peak at m/z 130 ([M-CO]⁺).
-
Subsequent fragmentation of the quinazoline ring could involve the loss of HCN, resulting in a fragment at m/z 103.
-
A peak at m/z 76 would correspond to the benzyne radical cation, a common fragment from benzene-containing compounds.
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthetic Workflow
References
- 1. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Reactivity of the Quinazoline-4-carbaldehyde Scaffold
This guide provides a comprehensive technical overview of the Quinazoline-4-carbaldehyde scaffold, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The quinazoline core is a privileged structure, forming the backbone of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The introduction of a carbaldehyde group at the 4-position imparts unique reactivity to the quinazoline ring system, making it a versatile intermediate for the synthesis of a diverse array of derivatives.[4] This document is intended for researchers, scientists, and drug development professionals, offering insights into the stability and chemical behavior of this important scaffold.
Physicochemical and Spectroscopic Profile
This compound (CAS No. 933747-26-3) is a solid at room temperature with a molecular formula of C₉H₆N₂O and a molecular weight of 158.16 g/mol .[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O | [5][6] |
| Molecular Weight | 158.16 g/mol | |
| CAS Number | 933747-26-3 | [5][6][7] |
| Boiling Point | 324.093°C at 760 mmHg | [6] |
| Density | 1.3 g/cm³ | [6] |
| LogP | 1.44230 | [6] |
| Storage | 2-8°C, Inert atmosphere |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system and a distinct downfield signal for the aldehydic proton.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the fused ring system and a characteristic signal for the carbonyl carbon of the aldehyde group.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of the this compound Scaffold
The synthesis of quinazoline derivatives has been extensively reviewed, with numerous methods available for the construction of the core heterocyclic system.[1][3][4][8][9] The synthesis of this compound can be approached through various strategies, often involving the formation of the quinazoline ring followed by the introduction or modification of the substituent at the 4-position.
One common approach involves the use of 2-aminobenzonitrile or related precursors, which can undergo cyclization reactions with a source of the C4-aldehyde carbon. For instance, a multi-component reaction involving an aniline, an aldehyde, and a nitrogen source can be employed to construct the quinazoline ring.[8]
Stability of the this compound Scaffold
The stability of a pharmaceutical intermediate is a critical parameter that influences its storage, handling, and downstream applications. A thorough understanding of the degradation pathways of this compound is essential for ensuring its quality and integrity. Stability testing is typically conducted under various stress conditions, including elevated temperature, humidity, and light, in accordance with ICH guidelines.[10][11][12][13]
General Considerations for Stability
The quinazoline ring itself is generally stable, but the presence of the aldehyde functional group introduces potential instability. Aldehydes are susceptible to oxidation, especially in the presence of air (autoxidation), leading to the corresponding carboxylic acid. This process can be accelerated by light and trace metal impurities.
Proposed Stability Testing Protocol
A comprehensive stability study of this compound should include the following assessments:
-
Forced Degradation Studies: Exposing the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and establish the degradation pathways.
-
Long-Term and Accelerated Stability Studies: Storing the compound under controlled temperature and humidity conditions as per ICH guidelines to determine its shelf-life.[10][11][12][13]
Table 2: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl, 60°C |
| Basic Hydrolysis | 0.1 M NaOH, 60°C |
| Oxidation | 3% H₂O₂, Room Temperature |
| Thermal Degradation | 80°C (solid state) |
| Photostability | Exposure to UV and visible light (ICH Q1B) |
The analysis of the stressed samples would typically be performed using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Caption: Workflow for assessing the stability of this compound.
Reactivity of the this compound Scaffold
The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the electronic properties of the quinazoline ring. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic attack. This is a fundamental reaction for the formation of new carbon-carbon and carbon-heteroatom bonds.
Condensation Reactions
This compound is an excellent substrate for various condensation reactions, which are pivotal in the synthesis of more complex molecules.
-
Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a basic catalyst yields α,β-unsaturated products.[14] This reaction is a powerful tool for carbon-carbon bond formation.[15]
-
Exemplary Protocol: To a solution of this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL), a catalytic amount of a base such as piperidine or triethylamine is added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
-
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[16][17] Reaction of this compound with a phosphorus ylide allows for the introduction of a substituted vinyl group at the 4-position. The stereochemical outcome of the reaction depends on the nature of the ylide used.[17][18]
-
Exemplary Protocol: A phosphonium salt is treated with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) to generate the ylide in situ. This compound is then added to the reaction mixture, and the reaction is allowed to proceed to completion.
-
Caption: Overview of the key reactivity of this compound.
Oxidation and Reduction
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, Quinazoline-4-carboxylic acid, using a variety of oxidizing agents.[19] Mild oxidants are generally preferred to avoid over-oxidation or degradation of the quinazoline ring. The synthesis of quinazoline-4-carboxylic acid and its derivatives has been reported.[20][21][22]
-
Exemplary Protocol: this compound can be dissolved in a suitable solvent and treated with an oxidizing agent such as potassium permanganate, Jones reagent, or a milder reagent like silver oxide.
-
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (Quinazolin-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the presence of other reducible functional groups in the molecule.
-
Exemplary Protocol: To a solution of this compound in methanol or ethanol, sodium borohydride is added portion-wise at 0°C. The reaction is stirred until completion and then quenched with water.
-
Conclusion
The this compound scaffold is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its stability and reactivity are key considerations for its successful application. While the quinazoline core is relatively stable, the aldehyde functionality is prone to oxidation and dictates the primary reactive pathways of the molecule. A thorough understanding of its chemical behavior, supported by systematic stability and reactivity studies, is crucial for unlocking the full potential of this versatile scaffold in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. angenechemical.com [angenechemical.com]
- 6. Page loading... [guidechem.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. japsonline.com [japsonline.com]
- 12. www3.paho.org [www3.paho.org]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 19. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Quinazoline-4-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: Quinazoline-4-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic introduction of a formyl group at the 4-position to create this compound transforms this well-established scaffold into a versatile and highly reactive building block for multicomponent reactions (MCRs). This unique combination of a privileged heterocyclic core with a reactive aldehyde functionality opens up new avenues for the rapid generation of diverse and complex molecular architectures, significantly accelerating the drug discovery and development process.
This guide provides an in-depth exploration of the application of this compound in two of the most powerful isocyanide-based MCRs: the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR). We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the causality behind the experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
Core Principles: The Power of Multicomponent Reactions
Multicomponent reactions are convergent chemical transformations in which three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants.[1] This inherent efficiency offers several distinct advantages over traditional linear synthesis:
-
Operational Simplicity: MCRs are typically one-pot procedures, minimizing the need for isolation and purification of intermediates, which saves time and resources.
-
Atom Economy: By incorporating the majority of the atoms from the starting materials into the final product, MCRs are inherently more sustainable and generate less chemical waste.
-
Molecular Diversity: The ability to systematically vary each of the starting components allows for the rapid generation of large and diverse libraries of compounds, which is invaluable for screening and lead optimization in drug discovery.
This compound is an ideal substrate for MCRs due to the electrophilic nature of its aldehyde carbon, which readily participates in the initial condensation steps that trigger these reaction cascades.
The Ugi Four-Component Reaction: Crafting Peptidomimetics with a Quinazoline Core
The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino carboxamides, which are valuable peptidomimetics, from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] When this compound is employed as the aldehyde component, the resulting products are novel peptidomimetics featuring a quinazoline scaffold, a structural motif with proven biological relevance.
Mechanistic Insights: A Cascade of Condensations and Rearrangements
The generally accepted mechanism of the Ugi reaction is a fascinating cascade of events that begins with the formation of an imine. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Imine Formation: The reaction initiates with the condensation of the amine and this compound to form a Schiff base (imine). The rate of this step can be influenced by the nature of the amine and the solvent.
-
Nitrilium Ion Formation: The isocyanide then undergoes a nucleophilic attack on the protonated imine, forming a nitrilium ion intermediate. This is often the rate-determining step.
-
Nucleophilic Trapping and Mumm Rearrangement: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate. This intermediate subsequently undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable α-acylamino carboxamide product.
Caption: Generalized workflow of the Ugi four-component reaction.
Protocol: Synthesis of a Quinazoline-Containing α-Acylamino Carboxamide
This protocol provides a general procedure for the Ugi four-component reaction using this compound. The specific reactants and conditions may be varied to generate a library of diverse compounds.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the flask and stir until the aldehyde is completely dissolved.
-
Reagent Addition: Sequentially add the amine (1.0 mmol, 1.0 equiv), the carboxylic acid (1.0 mmol, 1.0 equiv), and the isocyanide (1.0 mmol, 1.0 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the reactants and facilitates the initial imine formation. Anhydrous conditions are preferred to minimize side reactions with water.
-
Stoichiometry: An equimolar ratio of the four components is typically used to ensure efficient conversion to the desired product.
-
Temperature: The Ugi reaction is often performed at room temperature, as higher temperatures can sometimes lead to the formation of byproducts.
-
Workup: The aqueous workup with sodium bicarbonate is to remove any unreacted carboxylic acid, while the brine wash helps to remove any residual water from the organic layer.
The Passerini Three-Component Reaction: A Direct Route to α-Acyloxy Amides
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to directly form α-acyloxy amides.[3] This reaction provides a more direct route to functionalized amides compared to the Ugi reaction, as it does not involve an amine component.
Mechanistic Insights: A Concerted or Ionic Pathway
The mechanism of the Passerini reaction is still a subject of some debate and is believed to be highly dependent on the reaction conditions, particularly the solvent.[3]
-
Concerted Mechanism: In aprotic solvents and at high concentrations, the reaction is thought to proceed through a concerted, non-ionic pathway involving a cyclic transition state.[3]
-
Ionic Mechanism: In polar, protic solvents, the reaction may proceed through an ionic pathway involving the formation of a nitrilium ion intermediate, similar to the Ugi reaction.
Caption: Potential mechanistic pathways for the Passerini reaction.
Protocol: Synthesis of a Quinazoline-Containing α-Acyloxy Amide
This protocol outlines a general procedure for the Passerini three-component reaction with this compound.
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Isocyanide Addition: To the stirred solution, add the isocyanide (1.0 mmol, 1.0 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common aprotic solvent for the Passerini reaction, favoring the concerted mechanism and often leading to cleaner reactions.
-
Order of Addition: Adding the isocyanide last and dropwise can help to control the reaction rate and minimize potential side reactions.
-
Workup: Similar to the Ugi reaction, the bicarbonate wash is essential for removing any unreacted carboxylic acid.
Data Presentation: A Comparative Overview
The choice between the Ugi and Passerini reactions will depend on the desired final product. The following table summarizes the key features of each reaction when using this compound as a starting material.
| Feature | Ugi Four-Component Reaction | Passerini Three-Component Reaction |
| Components | This compound, Amine, Carboxylic Acid, Isocyanide | This compound, Carboxylic Acid, Isocyanide |
| Product | α-Acylamino Carboxamide (Peptidomimetic) | α-Acyloxy Amide |
| Key Intermediate | Nitrilium Ion | Cyclic Transition State or Nitrilium Ion |
| Advantages | Access to complex peptidomimetic scaffolds | More direct route to functionalized amides |
Conclusion and Future Outlook
The use of this compound in multicomponent reactions, particularly the Ugi and Passerini reactions, represents a highly efficient and versatile strategy for the synthesis of novel, drug-like molecules. The ability to rapidly generate libraries of complex compounds from simple, readily available starting materials makes this approach particularly attractive for modern drug discovery programs. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the vast chemical space accessible through this powerful combination of a privileged scaffold and multicomponent reaction chemistry. Future work in this area will likely focus on the development of stereoselective variations of these reactions and the exploration of a wider range of starting materials to further expand the diversity of the resulting quinazoline-based compounds.
References
Protocol for the Synthesis and Characterization of Schiff Bases from Quinazoline-4-carbaldehyde
An Application Guide for Drug Development Professionals
Scientific Foundation and Rationale
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs[1]. The fusion of a benzene ring and a pyrimidine ring creates a bicyclic aromatic system that can interact with various biological targets. When quinazoline-4-carbaldehyde is reacted with primary amines, it forms a class of compounds known as Schiff bases, characterized by an azomethine or imine group (-CH=N-). This imine linkage is not merely a structural linker; it is a "toxophoric group" that is often crucial for the molecule's biological activity[2].
The synthesis is a classic acid-catalyzed condensation reaction. The protocol's reliability stems from its well-understood mechanism, which allows for systematic optimization and troubleshooting.
Reaction Mechanism: Acid-Catalyzed Imine Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The rate-determining step is typically the acid-catalyzed dehydration of an unstable carbinolamine intermediate[3][4]. Understanding this mechanism is critical for optimizing reaction conditions, particularly pH.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine (or hemiaminal).
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, resulting in the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as water or the amine reactant) deprotonates the nitrogen, regenerating the acid catalyst and yielding the final Schiff base product.
The pH must be carefully controlled; if the solution is too acidic, the primary amine will be fully protonated, rendering it non-nucleophilic and halting the reaction[3][5]. A mildly acidic environment (pH ~4-5) is typically optimal.
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Experimental Protocol: Synthesis and Purification
This protocol outlines a generalized procedure for the synthesis of a quinazoline-based Schiff base. Researchers should adapt molar equivalents and solvent volumes based on the specific primary amine used.
Materials and Reagents
| Reagent / Material | Purpose | Typical Grade | Safety Considerations |
| This compound | Aldehyde Precursor | >98% Purity | Irritant. Handle in a fume hood. |
| Substituted Primary Amine | Nucleophile | Reagent Grade | Varies by amine. Often corrosive/toxic. |
| Ethanol (Absolute) | Solvent | ACS Grade | Flammable. |
| Glacial Acetic Acid | Catalyst | ACS Grade | Corrosive, causes severe burns. |
| Ethyl Acetate | TLC/Recrystallization | HPLC Grade | Flammable, irritant. |
| Hexane | TLC/Recrystallization | HPLC Grade | Flammable, neurotoxin. |
| Round-bottom flask | Reaction Vessel | Borosilicate | - |
| Reflux Condenser | Prevent Solvent Loss | Borosilicate | - |
| Magnetic Stirrer/Hotplate | Agitation & Heating | - | - |
| TLC Plates (Silica Gel) | Reaction Monitoring | F254 | - |
| Buchner Funnel & Filter Paper | Product Isolation | - | - |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20-30 mL).
-
Amine Addition: To the stirring solution, add the desired primary amine (1.0 - 1.1 eq) either directly if liquid or dissolved in a minimum amount of ethanol if solid.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Rationale: A catalytic amount of acid is sufficient to facilitate the reaction without fully protonating the amine nucleophile[8].
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C for ethanol). Maintain reflux with vigorous stirring for 2-6 hours.
-
Rationale: Heating drives the reversible reaction towards the product by continuously removing the water byproduct through evaporation[3].
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:7 Ethyl Acetate:Hexane). Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material (usually the aldehyde).
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then in an ice bath. The product will often precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum[9].
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that remain in the mother liquor.
-
Analytical Characterization
Confirming the identity and purity of the final compound is a critical step. The following techniques are standard for characterizing quinazoline Schiff bases.
Spectroscopic Data
| Technique | Key Feature | Typical Range / Observation | Rationale |
| FT-IR (KBr, cm⁻¹) | Imine stretch (C=N) | 1590 - 1650 cm⁻¹ | Confirms the formation of the azomethine group[2]. Disappearance of aldehyde C=O (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹) is also expected. |
| ¹H NMR (DMSO-d₆) | Azomethine proton (-N=CH-) | δ 8.5 - 9.5 ppm (singlet) | A highly characteristic downfield singlet confirms the imine proton[2][10]. The aldehyde proton (~10 ppm) signal will be absent. |
| ¹³C NMR (DMSO-d₆) | Imine carbon (-C H=N-) | δ 155 - 165 ppm | Confirms the carbon of the azomethine group[10][11]. |
| Mass Spec. (ESI-MS) | Molecular Ion Peak | [M+H]⁺ or [M]⁺ | Confirms the molecular weight of the synthesized compound, matching the theoretical value[2][12]. |
Note: Exact chemical shifts and frequencies will vary depending on the specific amine and substituents on the aromatic rings.
Comprehensive Workflow
The entire process, from conceptualization to a fully characterized compound, follows a logical progression.
Caption: Figure 2: Overall workflow for synthesis and analysis.
Conclusion
This application note provides a robust and well-grounded protocol for the synthesis of Schiff bases from this compound. By understanding the core chemical principles and following the detailed steps for synthesis, purification, and characterization, researchers can reliably produce these high-value compounds for further investigation in drug discovery and development programs. The versatility of this reaction allows for the creation of large libraries of derivatives by simply varying the primary amine, facilitating structure-activity relationship (SAR) studies.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectral Characterization and 3D Molecular Modeling Studies of Metal Complexes Involving the O, N-Donor Environment of Quinazoline-4(3H)-one Schiff Base and Their Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Quinazoline-4-carbaldehyde: A Versatile Aldehyde for Advanced Heterocyclic Synthesis
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The unique electronic properties and rigid structure of the quinazoline ring system make it an ideal scaffold for the design of targeted therapeutics and functional organic materials. At the heart of the diverse synthetic routes to complex quinazoline-based molecules lies a repertoire of versatile building blocks. Among these, quinazoline-4-carbaldehyde stands out as a particularly valuable intermediate, offering a reactive aldehyde functionality ripe for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of novel heterocyclic systems. We will explore its synthesis, key reactivity patterns, and provide detailed protocols for its application in powerful synthetic methodologies such as multicomponent reactions.
Synthesis of this compound: A Reliable Protocol
The accessibility of this compound is paramount for its widespread use. A robust and reproducible method for its synthesis involves the selective oxidation of the readily available precursor, 4-methylquinazoline. While various oxidizing agents can be employed, selenium dioxide (SeO₂) offers a reliable means to achieve this transformation.[4]
Protocol 1: Selenium Dioxide Oxidation of 4-Methylquinazoline
This protocol details the controlled oxidation of 4-methylquinazoline to yield this compound. The causality behind this choice of reagent lies in the ability of selenium dioxide to selectively oxidize activated methyl groups, such as the one at the 4-position of the quinazoline ring, which is activated by the adjacent nitrogen atom. The reaction is typically performed in a high-boiling solvent like dioxane to ensure the necessary temperature for the reaction to proceed efficiently.
Materials:
-
4-Methylquinazoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (e.g., Celite®)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-methylquinazoline (1 equivalent) and selenium dioxide (1.1 equivalents) in 1,4-dioxane.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with dichloromethane.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Expected Yield: 60-70%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Heterocyclic Synthesis: Unlocking Molecular Diversity
The aldehyde group of this compound is a gateway to a vast array of heterocyclic structures. Its electrophilic carbon atom readily participates in reactions with nucleophiles, making it an ideal substrate for condensation, cycloaddition, and multicomponent reactions.
Application 1: The Biginelli Reaction for the Synthesis of Pyrimido[4,5-d]quinazolines
The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones.[5][6] By employing this compound as the aldehyde component, this reaction provides a direct route to novel tricyclic fused heterocyclic systems, namely pyrimido[4,5-d]quinazolines. These scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.
Figure 1: Workflow for the Biginelli Reaction. A schematic representation of the one-pot synthesis of pyrimido[4,5-d]quinazolines.
Protocol 2: Synthesis of a Pyrimido[4,5-d]quinazoline Derivative
This protocol describes a general procedure for the Biginelli reaction using this compound. The choice of a Brønsted acid catalyst is crucial for the initial condensation and subsequent cyclization steps.[1]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea (or thiourea for the thio-analogue)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Mixing Reactants: In a round-bottom flask, dissolve this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification (if necessary): If the product is not pure, it can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation: Representative Biginelli Reaction Products
| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Product Structure | Typical Yield (%) |
| This compound | Ethyl Acetoacetate | Urea | Ethyl 5-acetyl-4-(quinazolin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate | 75-85 |
| This compound | Diethyl Malonate | Thiourea | Diethyl 4-(quinazolin-4-yl)-6-thioxo-1,4,5,6-tetrahydropyrimidine-5,5-dicarboxylate | 70-80 |
Application 2: The Ugi Four-Component Reaction (U-4CR) for Peptide Mimetics
The Ugi reaction is a cornerstone of multicomponent chemistry, allowing for the rapid assembly of complex molecules from simple starting materials.[7][8] By incorporating this compound, this reaction can be used to synthesize novel peptide mimetics bearing the quinazoline scaffold, which can be valuable for exploring new chemical space in drug discovery.[9]
Figure 2: Ugi Four-Component Reaction Workflow. A simplified diagram illustrating the convergence of four components to form a complex peptoid structure.
Protocol 3: Synthesis of a Quinazoline-Containing Peptoid
This protocol provides a general method for the Ugi four-component reaction. The reaction is typically carried out in a polar solvent like methanol at room temperature and often proceeds to completion within a short period.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A carboxylic acid (e.g., acetic acid)
-
Methanol
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reactant Solution: In a flask or vial, dissolve this compound (1 equivalent), the primary amine (1 equivalent), and the carboxylic acid (1 equivalent) in methanol.
-
Isocyanide Addition: Add the isocyanide (1 equivalent) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Further Synthetic Transformations
The aldehyde functionality of this compound also opens the door to other classical organic reactions, further expanding its utility as a building block:
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a basic catalyst yields α,β-unsaturated products, which are valuable intermediates for further cyclization reactions.[10][11]
-
Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the synthesis of 4-vinylquinazoline derivatives, which can be further functionalized.[12][13]
-
Hetero-Diels-Alder Reactions: The C=N bond of the quinazoline ring can act as a dienophile, and the aldehyde can be transformed into a diene, enabling the construction of complex fused polycyclic systems.[14][15]
Conclusion: A Key Building Block for Innovation
This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for researchers in medicinal chemistry and materials science. The application of this building block in powerful synthetic methodologies like the Biginelli and Ugi reactions allows for the rapid generation of molecular diversity, accelerating the discovery of new bioactive molecules and functional materials. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors.
References
- 1. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 2. phcogj.com [phcogj.com]
- 3. Synthesis of a new class of pyrrolo[3,4-h]quinazolines with antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Kinase Inhibitors from Quinazoline-4-carbaldehyde
Introduction: The Quinazoline Scaffold as a Privileged Kinase Inhibitor Core
The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective protein kinase inhibitors.[1][2] Its rigid, bicyclic structure serves as an excellent framework for the precise spatial arrangement of substituents to engage with the ATP-binding pocket of a wide array of kinases.[1] This has culminated in the successful development of several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] The dysregulation of EGFR and other kinases is a well-established driver of tumorigenesis in various cancers, making them prime targets for therapeutic intervention.[2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of quinazoline-4-carbaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline robust methods for the biological evaluation of these compounds.
Strategic Synthesis: From Aldehyde to Potent Inhibitor
The transformation of this compound into a library of potential kinase inhibitors hinges on the chemical manipulation of the aldehyde functionality and subsequent derivatization of the quinazoline core. A key structural motif in many potent EGFR inhibitors is the 4-anilinoquinazoline scaffold.[4][6] Therefore, a primary synthetic goal is the conversion of the 4-carbaldehyde group into a 4-amino group, which can then be coupled with various substituted anilines.
Logical Flow of Synthesis
Caption: Synthetic workflow from this compound to a library of 4-anilinoquinazoline kinase inhibitors.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 4-Aminoquinazoline from this compound
This two-step protocol details the conversion of the aldehyde to an oxime, followed by its reduction to the primary amine.
Step 1: Synthesis of this compound Oxime
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents) to the solution.
-
Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound oxime.
Step 2: Reduction of this compound Oxime to 4-Aminoquinazoline
-
Catalyst Suspension: In a hydrogenation flask, suspend Palladium on carbon (10% w/w, 0.1 equivalents) in methanol.
-
Addition of Oxime: Add the this compound oxime (1 equivalent) to the suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 4-aminoquinazoline. This product can be used in the next step with or without further purification.
Protocol 2: Synthesis of 4-Anilinoquinazoline Derivatives
This protocol describes the nucleophilic aromatic substitution reaction to couple 4-aminoquinazoline with a substituted aniline.
-
Reaction Setup: In a sealed tube or microwave vial, combine 4-aminoquinazoline (1 equivalent), the desired substituted aniline (1.2 equivalents), and a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid).
-
Solvent: Add a suitable high-boiling solvent such as isopropanol, n-butanol, or N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture at 120-150°C for 12-24 hours. For microwave-assisted synthesis, heat at a similar temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into water and adjust the pH to basic (pH 8-9) with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-anilinoquinazoline derivative.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of quinazoline derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This involves a hierarchical approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.
Workflow for Biological Evaluation
Caption: Hierarchical workflow for the biological evaluation of synthesized kinase inhibitors.
Experimental Protocols: Biological Assays
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant kinase of interest (e.g., EGFR)
-
Specific kinase substrate peptide
-
ATP
-
Synthesized quinazoline inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point dose-response curve.
-
Kinase Reaction:
-
In the 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (prepared in kinase assay buffer).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at the Km concentration for the specific kinase) in kinase assay buffer.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the synthesized inhibitors on the viability of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line with known kinase dependency (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazoline inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazoline inhibitor for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 5: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that the inhibitor is acting on its intended target within the cell by observing changes in the phosphorylation status of downstream signaling proteins.
Materials:
-
Cancer cell line
-
Synthesized quinazoline inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the quinazoline inhibitor at various concentrations for a specified time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target and downstream proteins. Re-probe the membrane with antibodies against the total proteins to ensure equal loading.
Data Presentation: A Comparative Overview
Summarizing the inhibitory activity of newly synthesized compounds against a panel of relevant kinases is crucial for understanding their potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) |
| Control-Gefitinib | EGFR | 25 |
| QAC-001 | EGFR | 50 |
| QAC-002 | EGFR | 15 |
| QAC-003 | EGFR | >10,000 |
| QAC-001 | VEGFR2 | 1,200 |
| QAC-002 | VEGFR2 | 850 |
Table 1: Example of IC50 data for newly synthesized this compound (QAC) derivatives against target kinases. Data is hypothetical and for illustrative purposes.
Conclusion and Future Directions
This compound represents a readily accessible and highly versatile starting material for the development of novel kinase inhibitors. The synthetic and biological protocols outlined in this guide provide a robust framework for the design, synthesis, and evaluation of a library of 4-anilinoquinazoline derivatives. By systematically exploring the structure-activity relationships, researchers can identify lead compounds with high potency and selectivity for further optimization and preclinical development. Future work could involve exploring bioisosteric replacements for the quinazoline core or modifying substitution patterns to target other kinase families, thereby expanding the therapeutic potential of this privileged scaffold.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from Quinazoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, forms the core of several clinically successful anticancer drugs, including gefitinib, erlotinib, and lapatinib.[3][4] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers.[3] The versatility of the quinazoline ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity.[1]
Quinazoline-4-carbaldehyde emerges as a particularly valuable starting material for the synthesis of novel anticancer candidates. The aldehyde functional group at the 4-position is a versatile chemical handle, readily participating in a variety of chemical transformations to generate a diverse library of derivatives. This application note will focus on two key synthetic pathways originating from this compound: the formation of Schiff bases and the synthesis of chalcones. These molecular frameworks are of significant interest in oncology research due to their well-documented cytotoxic and pro-apoptotic activities.[5][6][7]
The strategic rationale behind selecting Schiff base and chalcone derivatives lies in their proven ability to interact with crucial cellular pathways implicated in cancer progression. Schiff bases (imines) derived from heterocyclic aldehydes have demonstrated significant anticancer activity, often attributed to their ability to induce apoptosis.[6][7] Chalcones, which are α,β-unsaturated ketones, are known to interact with various biological targets, including tubulin and protein kinases, leading to cell cycle arrest and apoptosis.[8] By leveraging the this compound scaffold, we can create hybrid molecules that combine the established anticancer properties of the quinazoline core with the diverse biological activities of Schiff bases and chalcones.
This guide provides detailed, field-proven protocols for the synthesis of these potential anticancer agents, explains the causality behind the experimental choices, and presents a framework for their subsequent biological evaluation.
I. Synthesis of this compound Schiff Base Derivatives
Scientific Rationale:
The synthesis of Schiff bases is a straightforward and efficient method for introducing molecular diversity. The reaction involves the condensation of a primary amine with an aldehyde, forming an imine or azomethine group (-C=N-). This functional group is crucial for the biological activity of many compounds.[6] In the context of anticancer drug design, the imine bond can participate in hydrogen bonding and other interactions within the active sites of target proteins. Furthermore, the selection of different aromatic and heterocyclic amines allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of anticancer potency. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Experimental Workflow for Schiff Base Synthesis:
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Antibacterial Evaluation of O-Alkylated/Acylated Quinazolin-4-one Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Evaluation of Antimicrobial Quinazoline-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The dwindling efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The quinazoline scaffold, a fused heterocycle of a benzene and pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Quinazoline-4-carbaldehyde, in particular, serves as a versatile starting material for the synthesis of a diverse library of compounds, offering a promising avenue for the development of potent antimicrobial agents.
This guide provides a comprehensive overview and detailed protocols for the synthesis of antimicrobial compounds derived from this compound. It further outlines standardized methods for evaluating their in vitro antimicrobial efficacy, equipping researchers with the necessary tools to identify and advance promising new drug candidates.
Synthesis of Bioactive Quinazoline Derivatives
The aldehyde functional group at the 4-position of the quinazoline ring is a key handle for synthetic elaboration. Two effective and widely used methods to generate structural diversity are the formation of Schiff bases and Knoevenagel condensation.
Protocol 1: Synthesis of Quinazoline-Based Schiff Bases via Condensation
Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized by the condensation of a primary amine with an aldehyde. This reaction is a cornerstone for creating diverse libraries of quinazoline derivatives. The general reaction is depicted below.
Rationale: This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is often carried out in a solvent like ethanol, which effectively dissolves the reactants and allows for the removal of the water byproduct to drive the reaction to completion.[4]
General Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol (15-20 mL) in a round-bottom flask, add the desired substituted primary amine (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a condenser and reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) can be performed for further purification.[5][6]
Characterization of the synthesized compounds should be performed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.[7][8]
Protocol 2: Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This method is particularly useful for creating α,β-unsaturated compounds, which are often biologically active.[9][10]
Rationale: This reaction is typically base-catalyzed. The base (e.g., piperidine, ammonium acetate) deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. Subsequent dehydration yields the final product. Microwave-assisted synthesis can often accelerate this reaction, providing higher yields in shorter times.[11]
General Procedure:
-
In a microwave-safe vessel, combine this compound (1 equivalent), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent), and a catalytic amount of ammonium acetate.[10]
-
The mixture can be irradiated in a microwave synthesizer for a short period (e.g., 20-60 seconds), or alternatively, refluxed in a suitable solvent like ethanol for several hours.[9][12]
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallization from an appropriate solvent is performed to purify the product.
Experimental Workflow and Data Visualization
A systematic workflow is crucial for the efficient discovery of lead compounds. The process begins with the synthesis of a library of derivatives, followed by a primary screening for antimicrobial activity, and culminating in the determination of potency through MIC and MBC assays for the most promising candidates.
Caption: Overall workflow from synthesis to antimicrobial evaluation.
Protocols for Antimicrobial Susceptibility Testing
Standardized protocols are essential for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[13]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control, e.g., Ciprofloxacin)
-
Solvent control (negative control)
Procedure:
-
Prepare a stock solution of each test compound and the standard antibiotic.
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Prepare the bacterial inoculum by adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculate each well (except for the sterility control well) with 10 µL of the standardized bacterial suspension.
-
Include a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum + solvent), and a sterility control (broth only).
-
Seal the plates and incubate at 35-37°C for 18-24 hours.[15]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[16]
Caption: Principle of the broth microdilution assay for MIC determination.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Data Analysis and Interpretation
The results from the MIC and MBC assays should be systematically recorded to facilitate analysis and comparison.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| QZ-01 | S. aureus ATCC 29213 | 8 | 16 | Bactericidal |
| QZ-02 | S. aureus ATCC 29213 | 16 | >64 | Bacteriostatic |
| QZ-01 | E. coli ATCC 25922 | 32 | 64 | Bactericidal |
| QZ-02 | E. coli ATCC 25922 | >64 | >64 | Inactive |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal |
-
Bacteriostatic vs. Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, researchers can deduce relationships between chemical structure and antimicrobial potency. For instance, studies have shown that the presence of halogen atoms or specific substituted aromatic rings on the quinazoline nucleus can significantly enhance antimicrobial activity.[3]
Potential Mechanisms of Action
While the exact mechanism can vary, quinazoline derivatives have been reported to exert their antimicrobial effects through several pathways. A prominent proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV.[17][18] These enzymes are crucial for DNA replication, and their inhibition leads to the cessation of bacterial cell division and eventual cell death.[8] This mechanism is attractive as these enzymes are present in bacteria but absent in humans, offering a degree of selective toxicity.
Conclusion
This compound is a highly valuable and versatile starting block for the synthesis of novel antimicrobial compounds. The synthetic and screening protocols detailed in this guide provide a robust framework for researchers to systematically create and evaluate new quinazoline derivatives. Through careful synthesis, standardized biological evaluation, and insightful structure-activity relationship analysis, the development of potent new agents to combat the growing threat of antimicrobial resistance is an achievable goal.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-faceted Approach to the Purity Assessment of Quinazoline-4-carbaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
Quinazoline-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As a key starting material, the purity of this compound is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe, effective, and reproducible pharmaceutical compounds. Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological effects, compromise the stability of the final active pharmaceutical ingredient (API), and invalidate non-clinical and clinical study data.
This guide provides a comprehensive framework of robust analytical methodologies for the definitive purity assessment of this compound. We will delve into the core chromatographic and spectroscopic techniques, presenting not just the protocols but the scientific rationale behind them. This document is designed for researchers, analytical scientists, and drug development professionals who require validated, reliable methods to ensure the integrity of their chemical matter.
The Analytical Strategy: An Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where multiple methods with different separation and detection principles are employed. This ensures that a wide range of potential impurities—differing in polarity, volatility, and structure—are detected and quantified. Our strategy integrates chromatographic separation for quantification with spectroscopic analysis for structural confirmation.
Figure 1: A typical experimental workflow for the comprehensive purity analysis of a chemical intermediate like this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification
For non-volatile organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination and impurity profiling.[3] It separates compounds based on their polarity, making it highly effective for resolving the main component from related substances.
Principle of the Method: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). It passes through a column packed with a non-polar stationary phase (typically C18). Non-polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds pass through more quickly. A UV detector is ideal for aromatic compounds like quinazolines.
Causality in Method Design: Quinazoline derivatives are basic in nature due to the nitrogen atoms in the ring system. This can lead to undesirable interactions with residual acidic silanol groups on the silica-based column packing, resulting in poor peak shape (tailing).[4] To mitigate this, our protocol employs an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid). This protonates the basic nitrogens on the analyte and suppresses the ionization of silanol groups, leading to sharp, symmetrical peaks and improved resolution.[4]
Protocol: RP-HPLC Purity Method
| Parameter | Recommended Condition | Rationale & Notes |
| Instrumentation | HPLC system with Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis. |
| Column | C18, 250 x 4.6 mm, 5 µm | A general-purpose C18 column provides excellent resolving power for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier is crucial for good peak shape of basic analytes.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Elution | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | A gradient is essential to elute both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures retention time stability.[4] |
| Detection | UV at 254 nm | Quinazoline systems strongly absorb UV light. A full spectrum should be recorded (200-400 nm) with a PDA detector. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water. | The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. |
Data Interpretation and System Suitability
The primary output is a chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Before any sample analysis, the system's performance must be verified. This is a core principle of self-validating systems as mandated by regulatory guidelines.[5]
| System Suitability Test (SST) | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A high tailing factor indicates undesirable secondary interactions.[4] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | %RSD ≤ 1.5% for 6 replicate injections | Ensures the precision of the system for quantification.[6] |
Spectroscopic Methods: Confirming Identity and Structure
While HPLC quantifies purity, it does not confirm identity. Spectroscopic methods are essential for verifying that the main peak is indeed this compound and for helping to identify any major impurities.
Figure 2: Logical relationship showing how different analytical techniques provide complementary data for a complete purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.[7] Both ¹H and ¹³C NMR should be performed.
Principle: NMR detects the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Interpretation:
-
¹H NMR: Look for the characteristic signals of the aldehyde proton (CHO, ~10 ppm), and the distinct aromatic protons on the quinazoline ring system. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Identify the carbonyl carbon of the aldehyde (~190 ppm) and the carbons of the heterocyclic and benzene rings.
-
Purity Insight: The presence of small, unidentifiable peaks in the spectrum indicates impurities. The ratio of the integral of an impurity peak to the integral of a main compound peak can provide a semi-quantitative estimate of its level.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a critical identity check.[8] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is an unparalleled tool for identifying unknown impurities.[9]
Principle: The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
Protocol:
-
Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically run in positive ion mode ([M+H]⁺).
-
Acquisition: Infuse the sample directly or analyze the eluent from the HPLC column (LC-MS).
-
Interpretation: The primary peak in the mass spectrum should correspond to the expected molecular weight of this compound (C₉H₆N₂O, Mol. Wt.: 158.16 g/mol ). High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive identification.[9]
Gas Chromatography (GC) for Volatile Impurities
While HPLC is excellent for non-volatile compounds, it is unsuitable for analyzing residual solvents from the synthesis or volatile starting materials.[10] For this, Gas Chromatography is the method of choice.
Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds.
Protocol: GC for Residual Solvents
| Parameter | Recommended Condition |
| Instrumentation | GC system with FID, Headspace Autosampler |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C |
| Sample Prep. | Headspace: Dissolve a known amount of sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial. |
Conclusion: Ensuring Quality and Reproducibility
The purity assessment of this compound is a multi-step, evidence-based process. A high-purity value from a single HPLC run is insufficient. True confidence in material quality is achieved by integrating quantitative chromatographic data with definitive spectroscopic confirmation of identity. The implementation of the orthogonal methods described in this guide—anchored by a validated RP-HPLC method and supported by NMR, MS, and GC—provides a self-validating system for analysis. This rigorous approach ensures the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of subsequent research and drug development efforts.
References
- 1. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions | MDPI [mdpi.com]
- 2. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 6. ikev.org [ikev.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinazoline-4-carbaldehyde
Welcome to the technical support center for the synthesis of Quinazoline-4-carbaldehyde. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience. This resource is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to improve experimental outcomes and yields.
Introduction: The Synthetic Landscape
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is typically not a single reaction but a multi-step process, most commonly involving the formation of a stable precursor, 4-methylquinazoline, followed by a selective oxidation of the methyl group. This two-stage approach allows for greater control and generally higher yields compared to direct formylation methods. This guide is therefore structured into two primary sections addressing the potential challenges in each critical stage of the synthesis.
Part A: Synthesis of the 4-Methylquinazoline Precursor
The initial and foundational step is the robust synthesis of the 4-methylquinazoline core. The most prevalent methods involve the cyclization of ortho-substituted anilines with a nitrogen source. Low yields at this stage will invariably compromise the entire synthetic route.
Frequently Asked Questions (FAQs) - 4-Methylquinazoline Synthesis
Q1: What is the most reliable method for synthesizing the 4-methylquinazoline core?
A common and effective method is the reaction of a 2-aminoaryl ketone (like 2-aminoacetophenone) with a source of nitrogen, such as formamide or ammonium acetate. Transition metal-catalyzed reactions, for example, using copper catalysts with 2-aminobenzylamines and an appropriate coupling partner, have also been developed to provide moderate to excellent yields (40-98%)[1]. The choice often depends on the availability of starting materials and the desired scale of the reaction.
Q2: How do solvent and base selection impact the reaction yield and purity?
Solvent and base are critical parameters that dictate the reaction pathway.
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO are often preferred as they can facilitate the necessary C-N bond formation for the quinazoline ring.[1][2] In contrast, non-polar solvents such as toluene may sometimes favor the formation of undesired benzimidazole byproducts.[2]
-
Base Strength: The base is crucial for promoting deprotonation and cyclization. An insufficiently strong base can lead to an incomplete reaction. If a weaker base like Na₂CO₃ is ineffective, switching to a stronger inorganic base (e.g., K₂CO₃, K₃PO₄) or an organic base like DABCO (1,4-diazabicyclo[2.2.2]octane) can significantly improve the outcome.[1][2]
Q3: My starting materials are not fully soluble in the chosen solvent. What should I do?
Poor reactant solubility is a common cause of low yields. Ensure your starting materials are soluble at the reaction temperature. If solubility remains an issue, you must select a different solvent system where all reactants are soluble.[2] Gentle heating or sonication can sometimes aid dissolution, but a solvent screen is the most rigorous solution.
Troubleshooting Guide: 4-Methylquinazoline Synthesis
This section addresses specific experimental failures during the precursor synthesis.
Issue 1: Low or No Yield of 4-Methylquinazoline
| Probable Cause | Scientific Explanation & Solution |
| Inappropriate Reaction Conditions | The reaction may have a significant activation energy barrier or be sensitive to solvent effects. Solution: Systematically screen reaction parameters. Set up small-scale parallel reactions to test different solvents (e.g., Toluene, DMF, DMSO, Ethanol) and temperatures (e.g., 80 °C, 120 °C, 150 °C). Monitor progress by TLC to identify the optimal conditions.[2][3] |
| Inefficient Cyclization/Dehydration | The final ring-closing step is often a dehydration reaction that can be slow or reversible. Solution: If the reaction stalls, consider adding a catalytic amount of a Lewis acid or a dehydrating agent. For syntheses requiring high temperatures, ensure your setup includes a Dean-Stark trap if water is a byproduct, to drive the equilibrium towards the product. |
| Incorrect Base Strength | The chosen base may be too weak to facilitate the key deprotonation steps required for cyclization. Solution: Switch to a stronger base. For instance, if K₂CO₃ is yielding poor results, consider using Cs₂CO₃ or an organic base like DBU. The choice depends on the specific mechanism of your chosen synthetic route.[2] |
| Poor Quality of Starting Materials | Impurities in the starting materials (e.g., 2-aminoacetophenone, ammonium source) can introduce side reactions or inhibit the primary reaction. Solution: Verify the purity of all reactants via NMR or melting point analysis. If necessary, purify starting materials before use. For example, solid aldehydes or ketones can be recrystallized, while liquids can be distilled.[3] |
Issue 2: Significant Formation of Unidentified Byproducts
| Probable Cause | Scientific Explanation & Solution |
| Side Reaction Favored by Solvent | As noted, non-polar solvents can sometimes favor alternative cyclization pathways, leading to isomers like benzimidazoles.[2] Solution: Switch to a more polar solvent like DMF or DMSO to favor the desired quinazoline ring formation. |
| Thermal Decomposition | Some quinazoline syntheses require high temperatures, which can lead to the decomposition of starting materials or the product if maintained for too long. Solution: Find the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction by TLC; once the starting material is consumed, work up the reaction immediately to prevent degradation. |
Part B: Oxidation of 4-Methylquinazoline to this compound
This step requires the selective oxidation of a C(sp³)–H bond of the methyl group to an aldehyde without affecting the sensitive heterocyclic ring system. This is a delicate transformation where over-oxidation is a primary concern.
Overall Synthetic Workflow
References
Technical Support Center: Purification of Quinazoline-4-carbaldehyde Derivatives
Welcome to the technical support center for the purification of quinazoline-4-carbaldehyde derivatives. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Section 1: Initial Analysis & Column Chromatography
This section addresses the most common initial challenge: purifying a crude reaction mixture using column chromatography.
Q1: My post-reaction Thin Layer Chromatography (TLC) shows multiple spots. How do I identify my product and the major impurities?
A1: Identifying your target compound on a TLC plate is the critical first step. This compound derivatives possess specific structural features that influence their chromatographic behavior.
-
Polarity & Rf Value: The quinazoline core is a polar heterocyclic system, and the aldehyde group at the 4-position adds significant polarity. Therefore, expect your product to have a relatively low to moderate Retention Factor (Rf) value. Common nonpolar impurities, such as unreacted starting materials (e.g., anilines) or certain byproducts, will likely have higher Rf values. Conversely, over-oxidized products, like the corresponding carboxylic acid, will be highly polar and may remain at the baseline.
-
Co-spotting: The most reliable identification method is to run a TLC with three lanes: your crude reaction mixture, your starting material, and a "co-spot" lane containing both the crude mixture and the starting material. The spot corresponding to the starting material will appear more intense in the co-spot lane, helping you distinguish it from your product.
-
Visualization: Quinazoline rings are aromatic and typically UV-active.[1] Visualize the plate under a UV lamp (254 nm) where you should see dark spots. Staining with potassium permanganate can also be useful, as aldehydes are readily oxidized and will appear as yellow spots on a purple background.
Q2: I've identified my product on the TLC, but it's very close to an impurity (low ΔRf). How can I improve the separation for flash chromatography?
A2: Achieving good separation on a flash column requires optimizing the mobile phase (eluent). The goal is to find a solvent system that provides a product Rf of approximately 0.2-0.3 on the TLC plate, with maximal separation from contaminants.[2]
-
Solvent System Selection: Start with a standard binary system like Hexanes/Ethyl Acetate. If separation is poor, you need to alter the selectivity of the eluent. This is achieved by changing the nature of the polar solvent. Instead of just increasing the percentage of ethyl acetate, try a different solvent family.
| Solvent System | Polarity Index (Polar Component) | Typical Application Notes |
| Hexanes / Ethyl Acetate | 4.4 | Good starting point for moderately polar compounds. |
| Hexanes / Diethyl Ether | 2.8 | Less polar than Ethyl Acetate; can improve separation of less polar compounds. |
| Dichloromethane (DCM) / Methanol | 5.1 (Methanol) | Excellent for more polar compounds that don't move in Hex/EtOAc.[3] |
| Toluene / Acetone | 4.3 (Acetone) | Offers different selectivity due to the aromatic nature of toluene. Can help separate compounds that co-elute in other systems. |
-
Pro-Tip: Run a series of TLCs in parallel using different solvent systems (e.g., 7:3 Hex/EtOAc, 9:1 DCM/MeOH, 8:2 Toluene/Acetone) to quickly screen for the best separation.
Q3: My product seems to be degrading on the silica gel column. The collected fractions are impure or show new spots. What is happening?
A3: This is a frequent and critical issue. Aldehydes can be sensitive to the acidic nature of standard silica gel.[4] The surface silanol groups (Si-OH) are Brønsted acids and can catalyze degradation pathways.
-
Mechanism of Degradation: The acidic silica can promote side reactions like acetal formation if alcohols are present in the eluent (e.g., ethanol stabilizer in chloroform) or facilitate oxidation.[4]
-
Solution 1: Deactivating the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your eluent.[2][4] A common practice is to use 0.5-1% triethylamine (NEt₃) in the mobile phase. This will not significantly alter the polarity but will effectively neutralize the silica surface, protecting your aldehyde.
-
Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent.[2][3]
-
Alumina (Al₂O₃): Can be obtained in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[3]
-
-
Diagnostic Test (2D TLC): To confirm if your compound is unstable on silica, you can perform a 2D TLC. Spot your crude mixture in one corner of a square TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, you will see new spots off the diagonal.[3][5]
Section 2: Post-Chromatography Purification & Final Polishing
Even after successful column chromatography, minor impurities may persist. This section focuses on techniques to achieve high purity.
Q4: Column chromatography yielded a solid that is >90% pure, but my NMR still shows a persistent impurity. What is the best way to get it analytically pure?
A4: For final purification, recrystallization is often the most effective and scalable technique, superior to chromatography for removing trace, structurally similar impurities.[6] Heterocyclic aromatic compounds like quinazolines generally crystallize well.[6]
-
The Principle of Recrystallization: The process involves dissolving your impure solid in a minimum amount of a hot solvent, in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] As the solution slowly cools, the solubility decreases, and pure crystals form, leaving impurities behind in the solvent (mother liquor).[7][8]
Detailed Protocol: Two-Solvent Recrystallization
This method is ideal when finding a single perfect solvent is difficult. It uses a "soluble" solvent (in which your compound is very soluble) and a "poor" or "anti-solvent" (in which your compound is insoluble).[9]
-
Solvent Selection: Common solvent pairs for quinazoline derivatives include Ethanol/Water, Acetone/Hexanes, or Ethyl Acetate/Hexanes.[10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise at room temperature or with gentle warming until the solid just dissolves. Use the absolute minimum volume necessary.
-
Induce Cloudiness: While stirring or swirling, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.
-
Re-solubilize: Gently heat the cloudy mixture until it becomes clear again. If it doesn't become clear, add a single drop of the "soluble" solvent.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of the cold "poor" solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent before final analysis (e.g., melting point, NMR).[7]
Q5: My compound is a very polar solid and "oils out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often happens with very polar compounds or when the solution is cooled too quickly.
-
Troubleshooting Strategies:
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Use More Solvent: The initial solution may be too concentrated. Repeat the process starting with a more dilute solution.
-
Change Solvents: The chosen solvent system may not be appropriate. Experiment with different solvent pairs. For very polar compounds, consider systems like Methanol/Diethyl Ether or Ethanol/Water.
-
Salt Formation: If your quinazoline derivative has a basic nitrogen, you can try forming a salt (e.g., hydrochloride salt) by adding HCl. Salts often have very different solubility profiles and may crystallize more readily than the free base.[10]
-
Section 3: Visualized Workflows
To further clarify the troubleshooting process, the following diagrams outline the decision-making workflow.
Caption: Troubleshooting workflow for purification.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Quinazoline-4-carbaldehyde
Welcome to the technical support guide for the synthesis and optimization of Quinazoline-4-carbaldehyde. As a key intermediate in the development of pharmacologically active molecules, the efficient synthesis of this compound is critical.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the common and often challenging oxidation of 4-methylquinazoline.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a multifaceted issue that can often be traced back to several key parameters. The most common synthetic route to this compound is the oxidation of 4-methylquinazoline. Let's break down the potential causes within this context:
-
Incomplete Conversion: The most straightforward cause is an incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or poor reagent activity.
-
Causality: Oxidation reactions, especially heterogeneous ones using reagents like manganese dioxide (MnO₂), require sufficient energy and time to overcome the activation barrier for C-H bond cleavage. Ensure your reaction is heated appropriately and monitored over an extended period. Some quinazoline syntheses require high temperatures to proceed efficiently.[4]
-
-
Side Product Formation: The aldehyde product is susceptible to over-oxidation, forming the corresponding quinazoline-4-carboxylic acid. This is particularly common with strong, non-selective oxidizing agents or prolonged reaction times at high temperatures.
-
Poor Reagent Stoichiometry: An incorrect ratio of oxidant to starting material can lead to either incomplete conversion (too little oxidant) or excessive side product formation (too much oxidant).
-
Sub-optimal Solvent Choice: The polarity and boiling point of the solvent are critical. The solvent must be able to dissolve the starting material to an adequate extent and be stable under the reaction conditions. For many oxidations, polar aprotic solvents like dioxane or dimethyl sulfoxide (DMSO) are effective.[5]
Question 2: I'm observing a significant amount of quinazoline-4-carboxylic acid as a byproduct. How can I minimize this over-oxidation?
Answer: The formation of the carboxylic acid is a classic challenge when synthesizing aldehydes. Here’s how to mitigate it:
-
Select a Milder Oxidant: If you are using a powerful oxidant like KMnO₄, consider switching to a more selective reagent. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups to aldehydes and is generally selective. Activated manganese dioxide (MnO₂) is also a good choice, though its activity can vary between batches.
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second oxidation step (aldehyde to carboxylic acid) more than the first (methyl to aldehyde). Experiment with running the reaction at the lowest temperature that still allows for a reasonable conversion rate of the starting material.
-
Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed and before the concentration of the carboxylic acid byproduct becomes significant.
-
Careful Stoichiometry: Use a slight excess of the oxidant, but avoid a large excess. A typical starting point is 1.1 to 1.5 equivalents of the oxidant relative to the 4-methylquinazoline.
Question 3: The purification of my final product is difficult due to persistent impurities. What are the likely culprits and how can I remove them?
Answer: Purification challenges often stem from byproducts with similar polarity to the desired this compound.
-
Unreacted Starting Material (4-methylquinazoline): This is often less polar than the aldehyde product. It can typically be separated using column chromatography with a carefully optimized solvent gradient (e.g., ethyl acetate/hexane).
-
Quinazoline-4-carboxylic acid: This byproduct is highly polar. If it is present in significant amounts, it may streak on silica gel. You can often remove the bulk of it with a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up. The aldehyde is generally stable to brief exposure to mild bases.
-
Selenium or Manganese Residues: If using SeO₂ or MnO₂, fine metal-containing residues can contaminate the product. Ensure the reaction mixture is thoroughly filtered (e.g., through a pad of Celite®) before proceeding with the work-up and purification.
-
Product Instability: Aldehydes can be sensitive. Avoid prolonged exposure to strong acids, bases, or high heat during purification. The product is also susceptible to air oxidation over time.[1] It is best to use the product promptly or store it under an inert atmosphere (Nitrogen or Argon) at low temperatures.
Frequently Asked Questions (FAQs)
Question 1: What is the best method for monitoring the reaction progress?
Answer: The most practical method for real-time monitoring is Thin Layer Chromatography (TLC) . Use a solvent system that provides good separation between the starting material, the product, and the main byproduct. A common mobile phase is a mixture of ethyl acetate and hexane. The starting material (4-methylquinazoline) will be less polar (higher Rf), the product aldehyde will be intermediate, and the carboxylic acid byproduct will be the most polar (lowest Rf). For more precise quantitative analysis, HPLC or ¹H NMR of aliquots can be used.
Question 2: How critical is the quality of the starting 4-methylquinazoline and the oxidant?
Answer: Extremely critical. The purity of your starting materials directly impacts the outcome.
-
4-methylquinazoline: Impurities in the starting material can lead to unexpected side reactions and complicate purification. Ensure its purity by checking its melting point or running an NMR spectrum before use.
-
Oxidant (e.g., MnO₂): The activity of solid oxidants like activated manganese dioxide can vary significantly between suppliers and even between batches. If a reaction is failing, testing a new batch of the oxidant is a valid troubleshooting step.
Question 3: My product appears to degrade upon storage. What are the best practices for storing this compound?
Answer: Aldehydes, particularly aromatic ones with nearby heteroatoms, can be sensitive to air and light. Over time, they can oxidize to the corresponding carboxylic acid. For long-term stability, it is recommended to store the purified compound as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C is preferable).
Data Summary and Reagent Comparison
The choice of oxidant is arguably the most critical parameter in converting 4-methylquinazoline to this compound. The following table summarizes the typical conditions and outcomes for common reagents.
| Oxidant | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| SeO₂ | Dioxane, Acetic Acid | 80-110 | 6-18 | 50-70% | Pro: Good selectivity for aldehydes. Con: Highly toxic, requires careful handling and disposal. |
| MnO₂ | Dioxane, Chloroform | 80-100 | 24-72 | 40-60% | Pro: Milder, less toxic than SeO₂. Con: Reaction is often slow and heterogeneous; oxidant activity varies. |
| DDQ | Dioxane, Benzene | 80-100 | 4-12 | 60-75% | Pro: High efficiency, homogeneous reaction. Con: Expensive, requires anhydrous conditions. |
| KMnO₄ | Acetone, Water | 0-25 | 1-4 | Variable | Pro: Inexpensive and powerful. Con: Prone to over-oxidation to the carboxylic acid; poor selectivity. |
Experimental Protocols & Visualized Workflows
Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation
This protocol describes a standard procedure for the oxidation of 4-methylquinazoline.
Safety Note: Selenium dioxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Reagents & Materials:
-
4-methylquinazoline (1.0 eq)
-
Selenium dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane (anhydrous)
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylquinazoline (1.0 eq) and anhydrous 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-101°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-12 hours.
-
Work-up (Filtration): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional dioxane or ethyl acetate.
-
Work-up (Extraction): Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with Quinazoline-4-carbaldehyde Compounds
<
Introduction
Welcome to the Technical Support Center for Quinazoline-4-carbaldehyde and its derivatives. As a Senior Application Scientist, I've frequently collaborated with researchers and drug development professionals who encounter solubility challenges with this important class of heterocyclic compounds. The rigid, aromatic structure of the quinazoline scaffold often leads to high crystal lattice energy and low aqueous solubility, presenting significant hurdles in various stages of research, from in vitro assays to in vivo pharmacokinetic studies.[1]
This guide is designed to be a practical resource, moving beyond theoretical concepts to provide actionable troubleshooting steps and detailed protocols. My goal is to empower you with the knowledge to diagnose and overcome solubility-related obstacles, ensuring the reliability of your experimental data and accelerating your research endeavors.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the common challenges faced by researchers working with this compound compounds.
Issue 1: Precipitation in Aqueous Buffers During In Vitro Assays
Question: I've dissolved my this compound derivative in DMSO to create a stock solution. However, upon diluting it into my aqueous phosphate buffer for an enzymatic assay, I'm observing immediate precipitation. How can I resolve this?
Answer: This phenomenon, often termed "precipitation upon dilution," is a classic sign that your compound's concentration has exceeded its solubility limit in the final aqueous environment.[1] Here is a systematic approach to troubleshoot this issue:
-
Initial Solvent & Stock Concentration: The first step is always to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[1] If you encounter difficulty dissolving the compound even in 100% DMSO, gentle warming (37-50°C) and sonication in an ultrasonic bath can be effective.[1][2] Ensure you are using fresh, anhydrous DMSO, as absorbed water can significantly reduce its solvating power for hydrophobic compounds.[2]
-
pH Adjustment: The solubility of quinazoline derivatives can be highly dependent on the pH of the medium, especially if the molecule contains ionizable functional groups.[3][4]
-
For Basic Compounds: Lowering the pH of your buffer can increase solubility.
-
For Acidic Compounds: Increasing the pH can enhance solubility.[3] A significant increase in solubility can often be achieved by adjusting the pH to be several units away from the compound's pKa.[3] However, it is crucial to ensure the new pH does not compromise the stability of your compound or the integrity of your biological assay.[1]
-
-
Employing Co-solvents: If pH adjustment isn't viable or sufficient, introducing a water-miscible organic co-solvent into your aqueous buffer is a highly effective technique.[3][5][6] Co-solvents work by reducing the overall polarity of the solvent system.[3][]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[3][8]
-
Recommended Starting Point: Begin by adding a low percentage (e.g., 1-5% v/v) of the co-solvent to your buffer and incrementally increase it, while monitoring for any adverse effects on your assay components.[1][3]
-
-
Use of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate them.[9]
-
Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Pluronic® F-68 are often used in biological assays due to their relatively low toxicity.[1]
-
Concentration: Surfactants should be used at concentrations above their critical micelle concentration (CMC).
-
Issue 2: Low Oral Bioavailability in Preclinical Animal Models
Question: My this compound analog demonstrates excellent potency in cell-based assays, but pharmacokinetic studies in rodents show very low and erratic oral absorption. I suspect poor solubility in the gastrointestinal tract is the culprit. What formulation strategies can I explore?
Answer: This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), a category where many quinazoline derivatives fall.[1] The key to improving oral bioavailability is to enhance the dissolution rate of the compound in the gastrointestinal fluids. Here are several advanced formulation strategies to consider:
-
Chemical Modification: Salt Formation & Prodrugs
-
Salt Formation: If your quinazoline molecule possesses an ionizable acidic or basic functional group, converting it into a salt is one of the most effective ways to dramatically increase its aqueous solubility and dissolution rate.[10][11] The formation of a salt can alter the crystal lattice energy, making it easier for the solvent to interact with the molecule.[10] Hydrochloride salts for basic compounds and sodium salts for acidic compounds are common choices.[10]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12] This strategy can be used to temporarily mask the physicochemical properties that limit solubility.[12][13] For example, attaching a hydrophilic moiety like a phosphate or an amino acid can significantly boost water solubility.[14]
-
-
Physical Modifications: Particle Size Reduction & Amorphous Forms
-
Micronization and Nanonization: Reducing the particle size of your compound increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[6][8] Techniques like jet milling (micronization) or high-pressure homogenization to create nanosuspensions can be employed.[5][6] While micronization improves the dissolution rate, it does not alter the equilibrium solubility.[15]
-
Solid Dispersions: A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[3] The amorphous state lacks the high crystal lattice energy of the crystalline form, leading to enhanced aqueous solubility and dissolution.[15] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[3]
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your quinazoline compound, forming an inclusion complex.[15][18] This complex effectively masks the hydrophobic nature of the drug, significantly increasing its aqueous solubility.[16][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[3]
-
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize the importance of robust and reproducible methods. The following protocols are provided as detailed, step-by-step guides for key solubility enhancement techniques.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a widely used method to improve the solubility of poorly soluble drugs by converting them into an amorphous state within a hydrophilic carrier.
1. Selection of Components:
- Drug: Your this compound derivative.
- Carrier: Select a suitable hydrophilic carrier such as PVP K30 or PEG 6000.[3]
- Solvent: Choose a volatile organic solvent (e.g., ethanol, methanol, or acetone) in which both the drug and the carrier are fully soluble.[3]
2. Dissolution:
- Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[1]
- Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.[1][3]
3. Solvent Removal:
- Attach the flask to a rotary evaporator.
- Remove the solvent under vacuum at a controlled, low temperature (e.g., 40-50°C) to prevent any thermal degradation of the compound.[1][3]
- Continue the evaporation process until a thin, dry film has formed on the inner wall of the flask.[1]
4. Final Drying and Processing:
- Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to ensure the complete removal of any residual solvent.[1]
- Carefully scrape the solid dispersion from the flask.
- Gently grind the resulting material into a fine, uniform powder using a mortar and pestle.[1]
- Store the final powder in a desiccator to protect it from moisture.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
The kneading method is an economical and efficient technique for preparing drug-cyclodextrin inclusion complexes.[18]
1. Molar Ratio Selection:
- Choose a suitable molar ratio of your quinazoline compound to the cyclodextrin (e.g., 1:1 with β-cyclodextrin or HP-β-CD).[3]
2. Mixing:
- Accurately weigh the drug and the cyclodextrin and place them in a glass mortar.
- Thoroughly mix the powders together.[3]
3. Kneading:
- Add a small volume of a hydroalcoholic solution (e.g., 50:50 v/v water-ethanol) dropwise to the powder mixture.[3]
- Knead the resulting paste vigorously with a pestle for a specified period (e.g., 45-60 minutes).[3] The consistency of the paste should be maintained by adding more of the solvent blend if it becomes too dry.[3]
4. Drying and Sieving:
- Dry the kneaded mixture in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.
- Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.[18]
Data Presentation & Visualization
To facilitate decision-making, it is crucial to present solubility data in a clear and comparative manner. The following table provides an example of how to summarize the potential solubility enhancement that can be achieved with different methods.
| Technique | Example Drug/Class | Excipient/Method | Observed Improvement | Reference |
| Salt Formation | Weakly Acidic/Basic Drugs | Various Counterions | Can exceed 1000-fold increase in solubility. | [3] |
| Solid Dispersion | Quinazolinone Derivative | Polaxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate. | [3] |
| Complexation | Quinazoline-4(3H)-ones | β-Cyclodextrin (Kneading) | Successful enhancement in water solubility. | [3] |
| Particle Size Reduction | Poorly Soluble Drugs | Micronization (Jet Milling) | Improves dissolution rate but not equilibrium solubility. | [3][6] |
| Co-solvency | Lipophilic Compounds | PEG, Ethanol, Propylene Glycol | Can increase solubility by several orders of magnitude. | [6] |
Workflow Diagrams
Visual workflows can greatly clarify complex experimental processes. The following diagrams, created using Graphviz, illustrate the decision-making process for addressing solubility issues and the general workflow for preparing solid dispersions.
Caption: A decision-making workflow for troubleshooting compound precipitation in aqueous buffers.
Caption: A step-by-step workflow for the solvent evaporation method to prepare solid dispersions.
Conclusion
Overcoming the solubility challenges associated with this compound and its derivatives is a critical step in unlocking their full therapeutic potential. By systematically applying the troubleshooting strategies and formulation protocols outlined in this guide, researchers can effectively address issues of precipitation and poor bioavailability. Remember that a multi-faceted approach, often combining techniques such as pH adjustment, co-solvency, and advanced formulation strategies like solid dispersions or cyclodextrin complexation, will yield the most successful outcomes. This guide serves as a foundational resource, and I encourage you to adapt these methodologies to the specific physicochemical properties of your unique compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. wjbphs.com [wjbphs.com]
- 8. longdom.org [longdom.org]
- 9. brieflands.com [brieflands.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. humapub.com [humapub.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side-Product Analysis in Quinazoline-4-carbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinazoline-4-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side-product formation in reactions involving this versatile heterocyclic aldehyde. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common synthetic challenges, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide: Navigating Unexpected Results
This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.
Question 1: I'm performing a reaction under basic conditions and my yield of the desired product is low. TLC analysis shows two new major spots in addition to my starting material and product. What are these unexpected products?
Answer:
When working with this compound under strongly basic conditions, the most probable cause for the formation of two new major side-products is the Cannizzaro reaction . This compound lacks α-hydrogens, making it susceptible to this base-induced disproportionation.[1] In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][2]
The two side-products are therefore likely:
-
Quinazoline-4-carboxylic acid (the oxidation product)
-
(Quinazolin-4-yl)methanol (the reduction product)
dot
Caption: The Cannizzaro reaction pathway for this compound.
Troubleshooting and Mitigation:
-
pH Control: The Cannizzaro reaction is highly dependent on the basicity of the reaction medium. If possible, explore alternative reaction conditions with a milder base or a non-basic catalyst.
-
Temperature Management: This reaction is often accelerated by higher temperatures. Running your reaction at a lower temperature may help to minimize the rate of this side reaction.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to keep its instantaneous concentration low, potentially reducing the rate of the Cannizzaro reaction.
-
Crossed Cannizzaro Reaction: If the reaction conditions necessitate a strong base, consider a "crossed" Cannizzaro reaction. By introducing a more reactive, inexpensive aldehyde like formaldehyde as a sacrificial hydride donor, your this compound will be preferentially reduced to the alcohol, and the formaldehyde will be oxidized.[3] This is useful if the desired product is the alcohol derivative.
Purification Strategy:
The significant difference in the polarity and acidity/basicity of the three compounds (aldehyde, carboxylic acid, and alcohol) allows for straightforward separation:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The Quinazoline-4-carboxylic acid will be deprotonated and move into the aqueous layer.
-
The organic layer will contain your desired product, the starting aldehyde, and (Quinazolin-4-yl)methanol.
-
The aqueous layer can be acidified (e.g., with dilute HCl) to precipitate the Quinazoline-4-carboxylic acid, which can then be extracted with an organic solvent if desired.
-
-
Column Chromatography: The remaining mixture in the organic layer can be separated by silica gel column chromatography. The polarity differences will allow for the separation of the starting aldehyde, the desired product, and the alcohol. A typical elution gradient might start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.
Question 2: My reaction is sensitive to air, and I'm observing a significant amount of a polar impurity by TLC, even under what I believe are inert conditions. What is this side-product and how can I prevent its formation?
Answer:
The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, Quinazoline-4-carboxylic acid .[4] This can occur even with trace amounts of oxygen, and the rate of oxidation can be accelerated by factors such as basic conditions, the presence of metal catalysts, or exposure to light.
dot
Caption: Oxidation of this compound to Quinazoline-4-carboxylic acid.
Troubleshooting and Mitigation:
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a truly inert atmosphere (argon or nitrogen). This can be achieved by using Schlenk line techniques or a glovebox. Degas your solvents prior to use.
-
Use of Fresh Solvents: Ethers, such as THF, can form explosive peroxides upon storage, which are potent oxidizing agents. Always use freshly distilled or inhibitor-free solvents.
-
Reaction in the Dark: Some oxidation reactions are photochemically initiated. Wrapping your reaction flask in aluminum foil can prevent light-induced degradation.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to scavenge radical species that may initiate oxidation. However, be mindful that this will introduce an additional substance that may need to be removed during purification.
Purification Strategy:
As with the products of the Cannizzaro reaction, the acidic nature of the carboxylic acid side-product allows for easy separation via acid-base extraction as described in the previous question.
Question 3: I am performing a reductive amination and, in addition to my desired secondary amine, I am isolating a significant amount of (Quinazolin-4-yl)methanol. What is causing this?
Answer:
The formation of (Quinazolin-4-yl)methanol as a major byproduct in a reductive amination reaction indicates that the reduction of the aldehyde is occurring at a rate competitive with or faster than the formation and/or reduction of the imine intermediate.
dot
Caption: Competing pathways in reductive amination.
Troubleshooting and Mitigation:
-
Two-Step Procedure: Instead of a one-pot reductive amination, consider a two-step approach. First, form the imine by reacting this compound with the amine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Once the imine formation is complete (as monitored by TLC, NMR, or IR), then add the reducing agent.
-
Choice of Reducing Agent: Some reducing agents are more chemoselective for imines over aldehydes. For example, sodium triacetoxyborohydride (STAB) is often milder and more selective for the reduction of imines in the presence of aldehydes compared to stronger reducing agents like sodium borohydride.
-
pH Optimization: The rate of imine formation is pH-dependent. Typically, mildly acidic conditions (pH 4-6) are optimal for imine formation. This can be achieved by adding a catalytic amount of acetic acid.
-
Steric Hindrance: If the amine you are using is sterically hindered, the rate of imine formation will be slow, allowing more time for the direct reduction of the aldehyde. In such cases, a two-step procedure is highly recommended.[5]
Purification Strategy:
The desired secondary amine will be more basic than the alcohol byproduct. This difference in basicity can be exploited for purification:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The secondary amine will be protonated and move to the aqueous layer.
-
The organic layer will contain the (Quinazolin-4-yl)methanol and any unreacted aldehyde.
-
The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.
-
-
Column Chromatography: Silica gel chromatography can also be used to separate the more polar alcohol from the less polar amine.
Frequently Asked Questions (FAQs)
Q1: How can I best store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4] For long-term storage, keeping the material as a solid is preferable to storing it in solution.
Q2: What are some common impurities I might find in commercially available this compound?
A2: Commercial batches of this compound may contain small amounts of the corresponding carboxylic acid (Quinazoline-4-carboxylic acid) due to oxidation during synthesis or storage. It is always good practice to check the purity of the starting material by techniques like NMR or HPLC before use.
Q3: Can this compound undergo self-condensation reactions?
A3: this compound lacks α-hydrogens, so it cannot undergo a typical aldol-type self-condensation reaction, which requires the formation of an enolate.[6] However, under certain conditions, other types of dimerization or polymerization reactions could potentially occur, though these are less common than the Cannizzaro reaction or oxidation.
Q4: What analytical techniques are best for identifying these side-products?
A4: A combination of techniques is often most effective:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and identify the presence of new spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structures of your desired product and any isolated side-products.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weights of the expected products and byproducts.
References
- 1. scispace.com [scispace.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of Quinazoline-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of Quinazoline-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. This compound is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, making its robust and scalable production a critical objective. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Troubleshooting Guide: From Bench to Bulk
Scaling up a chemical synthesis is rarely a linear process. Issues that are negligible at the gram scale can become critical at the kilogram scale. This section addresses the most common challenges encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Q1: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the most likely causes and how can I fix it?
This is a classic scale-up problem often rooted in mass and heat transfer limitations.
Probable Causes & Solutions:
-
Inefficient Mixing: In large reactors, inadequate agitation can create localized "hot spots" or areas of high reagent concentration. This can lead to the formation of side products or thermal degradation of the desired product.[1]
-
Solution: Characterize your mixing. Ensure the impeller type and speed are sufficient to maintain a homogeneous slurry or solution. For exothermic additions, a slow, subsurface addition rate is crucial.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making it harder to remove heat. If your reaction is exothermic, an inability to maintain the optimal temperature can drastically lower yield.
-
Solution: Model the reaction exotherm at the lab scale using reaction calorimetry. Ensure your plant reactor has the cooling capacity to handle the heat load. Consider slowing down reagent addition rates or performing the reaction at a more dilute concentration.
-
-
Reagent Addition Order & Rate: The way reagents are added can become critical at scale.
-
Solution: Re-evaluate the order of addition. For instance, adding the oxidizing agent to the quinazoline precursor slowly and consistently is often superior to adding the precursor to the oxidant. Control the addition rate precisely using a calibrated pump to avoid concentration spikes.
-
Workflow: Troubleshooting Low Yield This decision tree outlines a systematic approach to diagnosing and resolving yield issues during scale-up.
Caption: A decision tree for troubleshooting low yield.
Q2: I'm seeing new impurities in my scaled-up batch that weren't present in the lab. How do I identify and mitigate them?
The appearance of new impurities often points to side reactions favored by longer reaction times or localized temperature excursions common at scale.
Common Impurities and Mitigation Strategies:
| Impurity Name | Potential Origin | Mitigation Strategy |
| Quinazoline-4-carboxylic acid | Over-oxidation of the aldehyde group, especially if using strong oxidants like KMnO₄ or if reaction time is prolonged. | Use a milder, more selective oxidant (e.g., SeO₂, MnO₂). Implement strict in-process controls (IPC) to monitor reaction completion and avoid extended reaction times. |
| Unreacted Starting Material | Incomplete conversion due to poor mixing, insufficient reagent, or catalyst deactivation.[1] | Improve agitation. Re-verify stoichiometry for the larger scale. If using a catalyst, ensure it is not being "poisoned" by impurities in the starting materials. |
| Hydrolysis Products (e.g., 2-Aminobenzaldehyde) | The quinazoline ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[2][3] | Maintain careful pH control throughout the process. Ensure the work-up and isolation steps are performed promptly and at controlled temperatures. |
| Solvent Adducts | Reaction of the highly reactive aldehyde with certain solvents (e.g., alcoholic solvents forming acetals). | Choose an inert solvent for the reaction and isolation. If an alcoholic solvent is necessary for solubility, ensure conditions are not favorable for acetal formation (e.g., avoid acidic catalysts). |
Q3: My product "oiled out" during crystallization at scale, making filtration impossible. How can I achieve a consistent, crystalline solid?
Crystallization is highly sensitive to scale-dependent factors like cooling rates and supersaturation levels.[4] "Oiling out" occurs when the product comes out of solution as a liquid phase because the level of supersaturation is too high for nucleation and crystal growth to occur properly.
Protocol: Controlled Crystallization for this compound
-
Solvent System Optimization: Select a solvent/anti-solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures (e.g., Isopropanol/Heptane or Toluene/Heptane).
-
Determine Metastable Zone Width (MSZW): At the lab scale, determine the temperature range below the saturation point where the solution can exist without spontaneous nucleation. This is your "working zone" for cooling.
-
Controlled Cooling:
-
Dissolve the crude product in the primary solvent at an elevated temperature (e.g., 60-70 °C).
-
Perform a hot filtration if insoluble impurities are present.
-
Cool the solution slowly (e.g., 10-20 °C/hour) to the upper boundary of the MSZW.
-
Crucially, add seed crystals (a small amount of pure, crystalline product) at this temperature. This provides a template for controlled crystal growth.
-
-
Maturation & Anti-Solvent Addition:
-
Hold the seeded slurry at that temperature for 1-2 hours to allow the seed bed to establish.
-
Slowly add the anti-solvent over 2-4 hours. This maintains a controlled level of supersaturation, favoring growth on existing crystals rather than forming fine particles or oil.
-
Once the anti-solvent addition is complete, continue the slow cooling to the final isolation temperature (e.g., 0-5 °C).
-
-
Isolation: Filter the resulting slurry and wash the cake with a cold mixture of the solvent/anti-solvent. Dry under vacuum at a controlled temperature to avoid degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when scaling up the synthesis of this compound?
-
Thermal Hazards: Many synthetic routes, particularly oxidations, are highly exothermic. A reaction calorimetry study is essential to understand the heat of reaction and ensure it can be managed by the plant equipment.
-
Reagent Toxicity & Handling: Some reagents used in quinazoline synthesis, such as selenium dioxide (SeO₂) or metal catalysts, are toxic. Use appropriate personal protective equipment (PPE) and closed-transfer systems to minimize exposure.
-
Solvent Safety: Handle flammable solvents with care, ensuring all equipment is properly grounded to prevent static discharge.
Q2: How does the choice of solvent and base impact the reaction at scale?
The choice of solvent and base is critical for reaction success, and their effects can be amplified at scale.[5]
-
Solvents: Polar aprotic solvents like DMSO or DMF often promote the desired cyclization reactions and can improve the solubility of intermediates.[5] However, their high boiling points can make removal difficult at scale. Consider a solvent like Toluene or 2-MeTHF which allows for azeotropic water removal and is easier to handle in a plant setting.
-
Bases: The strength of the base can dictate the reaction pathway.[5] Inorganic bases like K₂CO₃ are often preferred at scale due to their low cost and ease of removal by filtration. Organic bases like DBU or DABCO can be effective but may be more difficult to remove during work-up.[5] The choice must balance reactivity with process viability.
Q3: Which analytical techniques are essential for in-process control (IPC) and final product release?
-
In-Process Control (IPC):
-
HPLC/UPLC: The primary tool to monitor reaction completion, check for the formation of key intermediates, and track impurity levels.
-
TLC: A quick, qualitative check for reaction progress on the plant floor.
-
-
Final Product Release:
-
HPLC/UPLC: To determine final purity and assay.
-
¹H NMR / ¹³C NMR: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer (KF) Titration: To determine water content.
-
Loss on Drying (LOD): To measure residual solvent content.
-
Illustrative Synthetic Workflow
The synthesis of this compound often proceeds via the oxidation of a C4-methyl or C4-hydroxymethyl precursor. The following diagram outlines a generalized workflow, highlighting critical control points for successful scale-up.
Caption: Generalized workflow with Critical Control Points (CCPs).
References
Technical Support Center: Enhancing the Stability of Quinazoline-4-carbaldehyde in Solution
Welcome to the technical support center for Quinazoline-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical chemical intermediate. This compound is a valuable building block in synthesizing a wide array of pharmacologically active molecules.[1][2] However, its inherent reactivity, primarily due to the aldehyde functional group, presents significant stability challenges in solution. This resource provides in-depth troubleshooting guides and FAQs to help you mitigate degradation, ensure experimental reproducibility, and preserve the integrity of your compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common initial observations and concerns when working with this compound.
Q1: What is this compound, and why is its stability in solution a primary concern?
This compound is an aromatic heterocyclic compound featuring a quinazoline core fused from a benzene and a pyrimidine ring, with a highly reactive aldehyde (-CHO) group at the 4-position.[3] This aldehyde group is the key to its synthetic utility, allowing for a multitude of chemical transformations.[4] However, this reactivity is also its main vulnerability. The aldehyde functional group is susceptible to oxidation, nucleophilic attack, and other degradation pathways, especially when in solution.[5][6] Instability can lead to the formation of impurities, a reduction in compound potency, and ultimately, unreliable and irreproducible experimental results.
Q2: My solution of this compound is turning yellow or brown. What is happening?
Discoloration is a common visual indicator of chemical degradation.[7] For aromatic aldehydes, this is often caused by two primary processes:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (Quinazoline-4-carboxylic acid), a process that can be accelerated by atmospheric oxygen.[6][8]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce complex degradation pathways, leading to the formation of colored byproducts.[9][10]
If you observe a color change, it is a strong indication that the integrity of your compound is compromised. It is crucial to prepare fresh solutions or re-evaluate your storage conditions.
Q3: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
Absolutely. Inconsistent results and a perceived loss of biological activity are classic signs of compound degradation.[7] The aldehyde group is often essential for the compound's interaction with its biological target. If it degrades, the resulting impurities (e.g., the carboxylic acid) will likely have a different, and typically lower, biological activity. This leads to variability between experiments, especially if solutions are prepared at different times or stored under slightly different conditions. We strongly recommend preparing fresh solutions for each sensitive experiment or conducting a stability study to validate your stock solutions under your specific storage conditions.
Section 2: Troubleshooting Guide - Investigating and Identifying Degradation
Understanding the "how" and "why" of degradation is the first step toward preventing it. This section details the likely chemical pathways of instability and provides a framework for you to assess your own solutions.
Q4: What are the primary chemical degradation pathways for this compound in solution?
The instability of this compound stems from the reactivity of both the aldehyde group and, to a lesser extent, the quinazoline ring system. The most common degradation pathways are:
-
Oxidation: The aldehyde is readily oxidized by atmospheric oxygen to form Quinazoline-4-carboxylic acid. This is often the most significant degradation pathway under ambient storage conditions.[6]
-
Hydrate Formation: In aqueous or protic solvents, the aldehyde can reversibly react with water to form an unstable gem-diol (hydrate). While this is an equilibrium process, it can affect quantification and reactivity.[6]
-
Hydrolysis of the Quinazoline Ring: Under harsh conditions, such as boiling in strong acids or bases, the quinazoline ring itself can undergo hydrolytic cleavage.[2][3]
-
Condensation Reactions: Like other aldehydes, it can potentially undergo self-condensation or react with other nucleophiles present in the solution, especially under basic conditions.[11]
Caption: Primary degradation pathways for this compound.
Q5: How can I experimentally confirm and quantify the stability of my this compound solution?
A systematic stability study is the most reliable way to understand how your specific experimental and storage conditions affect the compound. A common approach uses High-Performance Liquid Chromatography (HPLC) with UV detection.
General Workflow for a Stability Study:
Caption: Experimental workflow for a compound stability study.
A detailed protocol for conducting this analysis is provided in Section 4: Protocol 2 . By comparing the peak area of the parent compound over time under different conditions, you can determine its degradation rate and identify the optimal storage parameters.
Section 3: Proactive Stabilization Strategies
Preventing degradation is always preferable to troubleshooting its consequences. This section provides actionable strategies for preparing, storing, and handling your solutions to maximize stability.
Q6: What are the best practices for preparing and storing stock solutions of this compound?
Proper preparation and storage are critical. The goal is to minimize exposure to factors that accelerate degradation: oxygen, light, water (unless intended), and extreme temperatures.
| Condition | Solid Compound | Stock Solution (in Anhydrous Solvent) |
| Temperature | 2-8°C is recommended for short-term storage. For long-term, -20°C is preferable. | Store at -20°C or -80°C to minimize chemical kinetics.[12] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. | Purge the solvent and the vial headspace with inert gas before sealing. |
| Light | Store in an amber vial or a container protected from light. | Use amber glass vials or wrap standard vials in aluminum foil.[9] |
| Handling | Weigh quickly in a low-humidity environment. | Use anhydrous grade solvents (e.g., DMSO, DMF). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[12] |
Q7: How do solvent choice and pH affect stability, and how can I optimize them?
Solvent and pH are two of the most influential factors in solution stability.
-
Solvent Selection: Polar aprotic solvents are generally preferred for dissolving this compound as they are less reactive towards the aldehyde group than protic solvents.[5][13]
-
DMSO/DMF: Excellent for achieving high concentrations. Always use anhydrous grade to minimize water content.
-
Acetonitrile (ACN): Another good aprotic option, often used in analytical methods.
-
Alcohols (Methanol, Ethanol): Protic solvents that can reversibly form hemiacetals with the aldehyde. Avoid for long-term storage unless this is the intended reaction.
-
Water: Limited aqueous solubility is expected.[5] If aqueous buffers are required, be aware of potential hydrate formation and pH-dependent hydrolysis.[6]
-
-
pH Control: The stability of the quinazoline ring and the reactivity of the aldehyde are pH-dependent. Both strongly acidic and strongly alkaline conditions can promote hydrolysis, especially at elevated temperatures.[2][10] For aqueous or semi-aqueous solutions, using a buffer system (e.g., phosphate or acetate) in the neutral to slightly acidic range (pH 5-7) is a good starting point to minimize acid/base-catalyzed degradation. The optimal pH should be determined empirically for your specific application.
Q8: Are there any chemical modifications or additives that can enhance stability for specific applications?
For challenging applications where standard storage protocols are insufficient, two advanced strategies can be considered:
-
Use of Antioxidants: To combat oxidation, a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added to the solution. Caution: This is only suitable if the antioxidant does not interfere with your downstream application or assay. Always run a control to validate this approach.
-
Reversible Derivatization (Protecting Groups): In synthetic applications, the most robust method to prevent aldehyde degradation is to "protect" it by converting it into a more stable functional group, such as an acetal .[14] The aldehyde can be reacted with a diol (e.g., ethylene glycol) under acidic conditions to form a cyclic acetal. This derivative is stable in neutral to strongly basic environments.[15] The original aldehyde can be readily regenerated by treatment with aqueous acid when needed.[6]
Workflow for Acetal Protection/Deprotection:
Caption: Reversible protection of the aldehyde as a stable acetal.
Section 4: Key Experimental Protocols
This section provides step-by-step methodologies for preparing a stabilized stock solution and for performing a stability analysis.
Protocol 1: Preparation of a Stabilized Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, incorporating best practices to maximize stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Inert gas source (Argon or Nitrogen) with tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Sterile syringes and needles
Procedure:
-
Calculation: Determine the mass of this compound required for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution, MW 158.16 g/mol , you need 15.82 mg).
-
Weighing: Tare a clean, dry amber vial on the balance. Quickly and accurately weigh the calculated mass of the solid compound directly into the vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.
-
Inert Gas Purge: Insert a needle connected to the inert gas line into the vial's headspace. Insert a second, wider-gauge needle to act as an outlet. Gently bubble the gas through the headspace for 1-2 minutes to displace atmospheric oxygen.
-
Dissolution: Seal the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting (Optional but Recommended): If the stock will be used multiple times, uncap the vial in an inert atmosphere (e.g., glove box or under a stream of inert gas) and dispense single-use aliquots into smaller, pre-purged amber vials.
-
Storage: Tightly seal all vials and store them at -20°C or -80°C, protected from light.
Protocol 2: A General Protocol for Monitoring Stability via HPLC-UV
This protocol provides a starting point for developing an analytical method to quantify the degradation of this compound.
Materials & Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN) and water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Solution of this compound to be tested
Procedure:
-
Method Setup:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a gradient appropriate for eluting a moderately polar compound (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the quinazoline core has strong absorbance (e.g., ~315 nm, determined by UV scan).[9]
-
Injection Volume: 5-10 µL
-
-
Sample Preparation (Time Zero - t=0):
-
Prepare the solution of this compound as intended for your experiment or storage (e.g., 1 mM in buffered saline).
-
Immediately take an aliquot, dilute it with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM), and inject it. This is your t=0 reference point. Record the peak area of the parent compound.
-
-
Incubation: Store the remaining solution under the desired test conditions (e.g., on the benchtop exposed to light, in a 4°C refrigerator in the dark, etc.).
-
Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, 48 hours), take another aliquot from the stored solution. Dilute it in the exact same manner as the t=0 sample and analyze it by HPLC using the same method.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Plot % Remaining versus Time to visualize the degradation curve.
-
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Tetrazolo[1,5-a]quinoline-4-carbaldehyde | RUO [benchchem.com]
- 5. 4-(Benzylamino)quinazoline-6-carbaldehyde (648449-12-1) for sale [vulcanchem.com]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. cibtech.org [cibtech.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Carbonyl Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Method Refinement for Synthesizing Substituted Quinazoline-4-carbaldehydes
Document ID: Q4C-SYN-TSG-2601
Version: 1.0
Introduction
Substituted quinazoline-4-carbaldehydes are pivotal intermediates in medicinal chemistry and drug development, serving as key building blocks for a diverse range of pharmacologically active molecules. Their synthesis, while established, is often fraught with challenges including low yields, competing side reactions, and purification difficulties. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. We will delve into the causality behind common experimental issues and provide field-proven, refined protocols to enhance the efficiency, reliability, and scalability of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of quinazoline-4-carbaldehyde synthesis.
Q1: What are the primary synthetic routes to quinazoline-4-carbaldehydes?
There are two predominant strategies for accessing the this compound scaffold:
-
Oxidation of 4-Methylquinazolines: This is the most common route, where a readily available 4-methylquinazoline precursor is oxidized. The choice of oxidant is critical and is a major focus of method refinement.
-
Direct C4-Formylation: This involves introducing the aldehyde group directly onto a pre-formed quinazoline ring, often through methods like the Rieche formylation. This can be effective but may suffer from regioselectivity issues depending on the substrate.
Q2: My synthesis of the 4-methylquinazoline precursor is low-yielding. What are the key parameters to check?
Low yields in the initial cyclization to form the quinazoline core often stem from issues with solvent, base, or temperature.[1][2]
-
Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solubilize reactants and can favor the desired C(sp²)-N bond formation for the quinazoline ring.[1] In contrast, non-polar solvents like toluene may lead to undesired benzimidazole byproducts.[1]
-
Base Strength: The base must be strong enough to facilitate the necessary deprotonation and cyclization steps. If an incomplete reaction is observed, consider switching to a stronger base.[1]
-
Temperature: Many quinazoline syntheses require elevated temperatures to overcome activation energy barriers. If the reaction is sluggish at a lower temperature, a gradual increase while monitoring by TLC is recommended.[2]
Q3: Selenium dioxide (SeO₂) is a classic reagent for oxidizing the 4-methyl group, but it's highly toxic. Are there viable alternatives?
Yes. While SeO₂ is effective, its toxicity is a significant drawback. Several alternatives are available, each with its own advantages and disadvantages. The choice depends on the specific substrate, scale, and available laboratory resources.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) ** | Dioxane or Xylene, reflux | Well-established, often good yields | Highly toxic, requires careful handling and disposal, can over-oxidize to carboxylic acid |
| Manganese Dioxide (MnO₂) ** | Chlorinated solvent (e.g., CHCl₃), reflux | Milder, commercially available, less toxic than SeO₂ | Requires a large excess of reagent, can be slow, variable activity between batches |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dioxane/H₂O, reflux | High potential oxidant, can be very efficient | Expensive, stoichiometric byproduct removal |
| Potassium Permanganate (KMnO₄) | Acetone/H₂O, controlled temp. | Inexpensive, powerful oxidant | Prone to over-oxidation, can cleave the quinazoline ring if not carefully controlled |
Q4: I'm considering a direct formylation route. What are the main challenges?
Direct formylation, such as the Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can be a powerful tool for electron-rich aromatics.[3][4][5] However, for quinazolines, the main challenges are:
-
Regioselectivity: The quinazoline ring has multiple positions susceptible to electrophilic attack. Achieving selective formylation at the C4 position can be difficult and is highly dependent on the existing substitution pattern on the ring.
-
Harsh Conditions: The use of strong Lewis acids requires strictly anhydrous conditions and careful handling.[6] The reaction can be sensitive and may not be compatible with all functional groups.
Part 2: Troubleshooting Guide
This section is structured by common problems observed during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
Potential Cause 1.1: Inefficient Oxidation of the 4-Methyl Group
-
Diagnosis: TLC analysis shows a significant amount of unreacted 4-methylquinazoline starting material, even after prolonged reaction time.
-
Solution:
-
Increase Oxidant Stoichiometry: For solid-phase oxidants like MnO₂, ensure the reagent is finely powdered and a sufficient excess (5-10 equivalents) is used.
-
Elevate Temperature: The oxidation may be kinetically slow. Gradually increase the reaction temperature to reflux and monitor progress.
-
Change Solvent: Ensure the solvent is appropriate for the chosen oxidant and allows for a sufficiently high reaction temperature (e.g., switching from dioxane to xylene for SeO₂ oxidation to achieve a higher reflux temperature).
-
Re-evaluate Oxidant Choice: If a mild oxidant like MnO₂ is ineffective, consider switching to a more powerful, albeit more hazardous, reagent like SeO₂ under carefully controlled conditions.[7][8]
-
Potential Cause 1.2: Over-oxidation to Quinazoline-4-carboxylic Acid
-
Diagnosis: The desired aldehyde spot on TLC is weak or absent, but a more polar spot, corresponding to the carboxylic acid, is prominent. This is common with strong oxidants like SeO₂ or KMnO₄.[7]
-
Solution:
-
Reduce Reaction Time/Temperature: Monitor the reaction closely by TLC every 30-60 minutes. Once the starting material is consumed and the aldehyde is the major product, quench the reaction immediately. Do not leave it stirring overnight without prior optimization.
-
Control Stoichiometry: Use a minimal excess of the oxidant. For SeO₂, start with 1.1-1.2 equivalents.
-
Buffer the Reaction: For some oxidations, adding a mild, non-nucleophilic base can buffer acidic byproducts that may promote over-oxidation.
-
Potential Cause 1.3: Product Degradation
-
Diagnosis: The reaction mixture darkens significantly (charring), and TLC shows multiple spots or streaking with little identifiable product.
-
Solution:
-
Lower Reaction Temperature: The conditions may be too harsh for the specific substituted quinazoline.
-
Degas Solvents: Ensure solvents are degassed to remove oxygen, which can lead to radical-based decomposition pathways at high temperatures.
-
Check Substrate Stability: The substituents on your quinazoline ring may not be stable to the oxidizing conditions. A milder, alternative synthetic route may be necessary.
-
Problem 2: Difficult Purification
Potential Cause 2.1: Co-elution of Product and Starting Material
-
Diagnosis: During column chromatography, the desired aldehyde and the 4-methylquinazoline starting material elute with very similar Rf values, leading to mixed fractions.
-
Solution:
-
Optimize Eluent System: Perform a detailed TLC solvent screen. A switch from a standard ethyl acetate/hexane system to one incorporating dichloromethane (DCM) or a small percentage of methanol can often improve separation.
-
Drive Reaction to Completion: It is often easier to remove a more polar byproduct (like the over-oxidized carboxylic acid) than unreacted starting material. Re-run the reaction under slightly more forcing conditions to consume all the starting material.
-
Derivative Formation: If chromatography fails, consider a temporary derivatization. For instance, the aldehyde can be selectively reacted to form a Girard's reagent derivative, which is water-soluble and can be separated from the non-polar starting material via an aqueous extraction. The aldehyde is then recovered by hydrolysis.
-
Potential Cause 2.2: Removal of Selenium Byproducts
-
Diagnosis: After an SeO₂ oxidation, the crude product is contaminated with red or black selenium species that are difficult to remove.
-
Solution:
-
Filtration through Celite: After quenching the reaction, dilute the mixture with a solvent like DCM or ethyl acetate and filter it through a pad of Celite®. This will remove the insoluble elemental selenium.
-
Aqueous Workup: Perform an aqueous workup with a solution of sodium sulfite or sodium thiosulfate. These reducing agents will react with soluble selenium species to facilitate their removal into the aqueous layer.
-
Part 3: Visualized Workflows and Protocols
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic strategies discussed.
Caption: Primary synthetic routes to quinazoline-4-carbaldehydes.
Troubleshooting Decision Tree: Low Yield in Oxidation
This diagram provides a logical flow for diagnosing and solving low product yield during the oxidation of 4-methylquinazolines.
Caption: Troubleshooting flowchart for low-yield oxidation reactions.
Refined Protocol: Selenium Dioxide Oxidation of 4-Methylquinazoline
This protocol incorporates best practices for maximizing yield and ensuring safety.
WARNING: Selenium dioxide is highly toxic and a teratogen. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials:
-
Substituted 4-methylquinazoline (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® 545
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted 4-methylquinazoline (1.0 eq) and selenium dioxide (1.1 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous 1,4-dioxane (approx. 0.1 M concentration).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 101 °C). Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) every hour. The reaction is typically complete in 2-6 hours. Note: The goal is to stop the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Quenching and Filtration: Once complete, cool the reaction to room temperature. Dilute the dark mixture with DCM and filter through a 1-inch pad of Celite® to remove the black and red elemental selenium precipitate. Wash the pad thoroughly with additional DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel.
-
Wash with saturated aq. NaHCO₃ (2x) to remove any acidic byproducts (like selenous acid or the quinazoline-4-carboxylic acid).
-
Wash with saturated aq. Na₂SO₃ (1x) to remove any remaining soluble selenium species.
-
Wash with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexane) to afford the pure substituted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 7. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 8. adichemistry.com [adichemistry.com]
Addressing low reactivity in Quinazoline-4-carbaldehyde condensations
Welcome to the technical support center for Quinazoline-4-carbaldehyde condensations. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize these crucial C-C bond-forming reactions. The inherent electronic properties of the quinazoline heterocycle can present unique reactivity challenges. This resource provides in-depth, experience-driven solutions to common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during experiments. Each issue is analyzed by probable cause, followed by actionable solutions grounded in chemical principles.
Issue 1: Low or No Conversion of this compound
Question: My Knoevenagel-type condensation with this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is showing very low yield, or the starting material is largely unreacted. What's going wrong?
Answer: This is a classic reactivity issue. The quinazoline ring system, particularly the nitrogen at position 1 (N1), is electron-withdrawing, which should activate the aldehyde at C4 towards nucleophilic attack. However, several factors can impede this process.
Probable Causes & Solutions:
-
Insufficient Basicity of the Catalyst: The first step in a Knoevenagel condensation is the deprotonation of the active methylene compound by a base to form a nucleophilic enolate.[1][2] If the base is too weak, the enolate concentration will be too low for the reaction to proceed efficiently.
-
Solution: While weak bases like piperidine or pyridine are standard for many Knoevenagel reactions, the specific substrate may require optimization.[3][4] Consider screening slightly stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like anhydrous K₂CO₃, especially if your active methylene compound is less acidic (e.g., diethyl malonate).
-
-
Inhibition by Water: The Knoevenagel condensation produces one equivalent of water.[5] This water can inhibit the reaction, particularly if the equilibrium is unfavorable.
-
Solution: Implement water removal techniques. The most common method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[5] Alternatively, adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.[6][7]
-
Solution: Aprotic polar solvents like DMF or acetonitrile often accelerate Knoevenagel condensations by favoring both the initial aldol addition and the subsequent dehydration step.[5][6][7] If you are using a less polar solvent like toluene, ensure the temperature is high enough to facilitate both water removal and the reaction rate. Some modern, "green" protocols have also found success using water as a solvent, which can act as a Brønsted base catalyst.[8][9]
-
-
Low Reaction Temperature: Like many reactions, condensations require sufficient activation energy. Room temperature may not be adequate for this specific heterocyclic aldehyde.
Issue 2: Significant Side Product Formation
Question: My reaction produces the desired condensation product, but I'm also getting a significant amount of a hard-to-separate impurity. How can I improve the selectivity?
Answer: Side product formation often points to issues with the catalyst choice or reaction conditions, leading to competing reaction pathways.
Probable Causes & Solutions:
-
Aldehyde Self-Condensation: If a base that is too strong is used, it can deprotonate any potential α-hydrogens on the aldehyde itself (not applicable to this compound) or promote other undesired pathways like a Cannizzaro reaction, though this is less common under typical Knoevenagel conditions. More relevant is the potential for catalyst-derived side reactions.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the enolate can add to the product, leading to oligomerization or complex byproducts.
-
Solution: This is often controlled by stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the active methylene compound to ensure the aldehyde is fully consumed, but avoid a large excess which would increase the concentration of the nucleophile available for Michael addition.[5]
-
Workflow for Troubleshooting Low Reactivity
Here is a logical workflow to systematically address low conversion issues.
Caption: A step-by-step troubleshooting workflow for low yields.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the reaction to deepen understanding of the underlying chemistry.
Q1: What is the mechanistic role of an amine catalyst like piperidine in this reaction?
A1: Piperidine, a secondary amine, plays a dual catalytic role.[11] First, it acts as a Brønsted base to deprotonate the active methylene compound, generating the necessary enolate nucleophile.[1][12] Second, it can react with the aldehyde to form a transient, highly electrophilic iminium ion.[12][13] The enolate then attacks this iminium ion, which is often more reactive than the aldehyde itself. This pathway facilitates the initial C-C bond formation. The catalyst is then regenerated during the final elimination step.[13]
Caption: Catalytic cycle of a piperidine-catalyzed Knoevenagel condensation.
Q2: Can Lewis acids be used to catalyze this condensation?
A2: Yes, Lewis acids can be effective catalysts. Instead of activating the nucleophile, a Lewis acid activates the aldehyde. It coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by even a weak nucleophile (the neutral active methylene compound).[14][15] Catalysts like ZnCl₂, TiCl₄, or various metal-organic frameworks (MOFs) have been successfully employed for Knoevenagel condensations.[12][16][17] This approach can be advantageous when working with base-sensitive functional groups.
Q3: How does the electronic nature of the quinazoline ring affect the aldehyde's reactivity?
A3: The quinazoline ring is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms. This deficiency pulls electron density away from the rest of the ring system, including the C4 position where the aldehyde is attached. This inductive electron withdrawal makes the carbonyl carbon of the aldehyde more electrophilic (i.e., more positive) than, for example, the carbonyl carbon of benzaldehyde. This inherent electronic property should, in theory, make this compound more reactive towards nucleophiles. If low reactivity is observed, it is almost certainly due to suboptimal reaction conditions (catalyst, solvent, temperature) rather than an inherent lack of electrophilicity of the aldehyde.
Q4: What analytical techniques are best for monitoring this reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring.[5] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde, the active methylene compound, and the more conjugated (and typically less polar) product. The consumption of the aldehyde spot and the appearance of a new, often UV-active, product spot indicates reaction progress. For final characterization, ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the structure and purity of the product.[18][19]
Part 3: Protocols and Data
Protocol 1: General Knoevenagel Condensation with Piperidine
This protocol provides a standard starting point for the condensation of this compound with an active methylene compound like malononitrile.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the active methylene compound (1.1 eq) and a suitable solvent (e.g., ethanol or toluene, ~0.2 M concentration).
-
Catalyst: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture and heat to reflux (typically 80-110 °C, depending on the solvent).
-
Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold solvent (e.g., cold ethanol). If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Condensation with Azeotropic Water Removal
This modified protocol is recommended when reactions stall or give low yields due to water inhibition.[5]
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: Add this compound (1.0 eq), the active methylene compound (1.1 eq), and toluene to the flask.
-
Catalyst: Add the catalyst (e.g., piperidine, 0.1 eq, or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring & Workup: Continue until no more water collects and TLC shows completion. Workup and purify as described in Protocol 1.
Table 1: Solvent and Catalyst Selection Guide
This table summarizes common choices and their rationale for optimizing the condensation reaction.
| Parameter | Option | Rationale/Considerations | References |
| Catalyst | Piperidine / Pyridine | Standard weak bases; effective for many systems via iminium ion formation. | [3][4] |
| DBU | A stronger, non-nucleophilic base for less acidic methylene compounds. | ||
| K₂CO₃ / Cs₂CO₃ | Mild, heterogeneous inorganic bases. Easy to remove by filtration. | [18] | |
| ZnCl₂ / TiCl₄ | Lewis acids that activate the aldehyde carbonyl group. Good for base-sensitive substrates. | [12] | |
| Solvent | Ethanol / Isopropanol | Protic solvents; good for recrystallization. Reactions often require reflux. | [5] |
| Toluene / Xylene | Allows for azeotropic removal of water with a Dean-Stark trap. | [5][7] | |
| DMF / Acetonitrile | Polar aprotic solvents that can accelerate reaction rates. | [6][7] | |
| Water | A "green" solvent option; can participate in catalysis. May require heating. | [8][9] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. deepdyve.com [deepdyve.com]
- 16. mdpi.com [mdpi.com]
- 17. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acgpubs.org [acgpubs.org]
- 19. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
Technical Support Center: Quinazoline-4-carbaldehyde Degradation Pathway Analysis
Welcome to the technical support resource for researchers engaged in the stability testing and degradation pathway analysis of Quinazoline-4-carbaldehyde. This guide is structured to address the practical challenges and theoretical questions you may encounter during your experimental workflow. Our approach is rooted in established scientific principles and regulatory expectations, designed to help you build robust, self-validating studies.
Section 1: Understanding the Stability Profile of this compound
This compound is a heterocyclic compound featuring two key reactive moieties: the quinazoline ring system and an aromatic aldehyde group. A thorough understanding of its degradation profile is critical for drug development, as stability directly impacts safety, efficacy, and shelf-life. Degradation can be initiated by various environmental factors, including pH, oxygen, light, and heat.[1]
The molecule's stability is primarily dictated by the chemical susceptibility of these two functional groups:
-
The Quinazoline Ring: The pyrimidine portion of this fused heterocyclic system contains imine-like bonds (C=N) that are susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[2][3][4] This can lead to the opening of the heterocyclic ring.
-
The Aldehyde Group (-CHO): Aromatic aldehydes are readily oxidized to form the corresponding carboxylic acids (-COOH).[5][6] This transformation is a primary concern under oxidative stress and can also be influenced by photolytic conditions.[7]
Below is a diagram illustrating the most probable degradation pathways based on the compound's chemical structure and known reactivity of related molecules.
References
- 1. database.ich.org [database.ich.org]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. aminer.org [aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinazoline-4-carbaldehyde Derivatives
Prepared by a Senior Application Scientist
The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, offers a versatile framework for designing molecules that can interact with a wide array of biological targets.[3] Among its many variants, derivatives of quinazoline-4-carbaldehyde stand out as particularly valuable synthetic intermediates. The aldehyde functional group at the C-4 position serves as a reactive handle for extensive chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.
This guide provides an in-depth comparison of this compound derivatives, analyzing how specific structural modifications influence their anticancer, antimicrobial, and anti-inflammatory activities. The discussion is grounded in experimental data, elucidating the causal relationships between chemical structure and biological function to inform future drug discovery efforts.
Anticancer Activity: Targeting Cellular Proliferation
Quinazoline derivatives are renowned for their anticancer properties, most notably as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] SAR studies reveal that precise modifications to the quinazoline scaffold are critical for achieving high potency and selectivity against cancer cells.
Key SAR Insights for Anticancer Potency:
-
Substitution at the C-4 Position: This is arguably the most critical position for anticancer activity. The aldehyde can be transformed into various functional groups to interact with key targets. For instance, conversion to a 1-hydroxyethyl group bearing an aromatic ring leads to potent tubulin polymerization inhibitors.[6][7] A series of 1-phenyl-1-(quinazolin-4-yl)ethanols demonstrated that these compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell death.[6]
-
Substitution at the C-2 Position: The nature of the substituent at the C-2 position significantly modulates activity. In the aforementioned tubulin inhibitors, the introduction of a chlorine atom (2-chloroquinazoline derivatives) was found to be a highly potent modification.[6][7]
-
Substitutions on the Quinazoline Core (C-6 and C-7): Modifications at these positions often influence kinase inhibitory activity and pharmacokinetic properties. Electron-donating groups at the C-6 and C-7 positions have been shown to increase the activity of certain kinase inhibitors.[5] Furthermore, incorporating moieties like a furan ring at C-6 can yield compounds with strong anti-proliferative effects against various tumor cell lines.[8]
Comparative Data: Anticancer Activity of Quinazoline Derivatives
| Compound ID | Key Structural Features | Target Cell Line | IC50 (µM) | Reference |
| PVHD121 (1a) | 1-(4-hydroxyphenyl)ethyl at C-4 | A549 (Lung) | 0.27 | [6] |
| Compound 16 | 2-chloro, 1-(4-ethoxyphenyl)ethyl at C-4 | A549 (Lung) | Potent Analogue | [6][7] |
| Compound 19 | 2-chloro, 1-(4-(methylthio)phenyl)ethyl at C-4 | A549 (Lung) | Potent Analogue | [6] |
| Compound 8a | 4-OCH3 at X, R=H on triazole-acetamide at C-4 | HCT-116 (Colon) | 5.33 (72h) | [9] |
| Compound 2a | 4-arylamino, 6-(5-hydroxymethylfuran-2-yl) | SW480, A549, A431 | High Activity | [8] |
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The quinazoline scaffold has emerged as a promising framework for creating potent antibacterial and antifungal compounds.[10][11] The conversion of the 4-carbaldehyde group into more complex heterocyclic systems has proven to be a particularly effective strategy.
Key SAR Insights for Antimicrobial Efficacy:
-
From Aldehyde to Hydrazone and Pyrazole: A highly successful approach involves converting a quinazolin-4(3H)-one precursor into a hydrazone, which is then cyclized to form a pyrazole ring system. This transformation from hydrazone to a formyl-pyrazole derivative leads to a dramatic increase in antimicrobial activity, especially against bacterial strains.[12]
-
Influence of Heteroaromatic Rings: The type of aromatic or heteroaromatic ring incorporated into the derivative plays a crucial role. For example, a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative exhibited the most potent antimicrobial activity in one study, with MIC values ranging from 1–4 µg/mL, outperforming reference drugs.[12] A thiophene ring also conferred significant antibacterial activity.[12]
-
Mechanism of Action: Several quinazolinone derivatives exert their antimicrobial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby leading to cell death.[12]
Comparative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Key Structural Features | S. aureus | E. coli | C. albicans | Reference |
| 5a | 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde | 2 | 1 | 4 | [12] |
| 5b | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 4 | 2 | 8 | [12] |
| Amoxicillin | Reference Drug | 4 | 2 | - | [12] |
| Clotrimazole | Reference Drug | - | - | 4 | [12] |
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is implicated in a host of diseases, and quinazoline derivatives have been explored as potential anti-inflammatory agents, with some compounds even reaching the market (e.g., Proquazone).[1][13] SAR studies in this area focus on substitutions that can effectively inhibit key inflammatory mediators.
Key SAR Insights for Anti-inflammatory Action:
-
Importance of the Thioamide Group: The conversion of a C-2 methyl group into a thioamide linker has been shown to be critical for potent anti-inflammatory activity. In a series of quinazoline-4(3H)-one-2-carbothioamide derivatives, this functional group was essential for inhibiting nitric oxide (NO) production in macrophages. Replacing the thioamide (NH-C=S) with an amide (NH-C=O) resulted in an 83-fold decrease in potency, highlighting the importance of the thioamide's hydrogen bonding capabilities.[14]
-
Role of Halogen Substituents: The presence of halogen substituents on a phenyl ring attached to the thioamide linker significantly enhances activity. Compounds bearing 4-Cl, 4-Br, and 4-CF3 groups were the most potent inhibitors of NO production, with IC50 values far superior to the standard drug dexamethasone.[14] These compounds are thought to act as potent inhibitors of TLR4 signaling.[14]
Comparative Data: Anti-inflammatory Activity (NO Inhibition)
| Compound ID | Key Structural Features | IC50 (µM) | Reference |
| 8k | Thioamide linker, 4-CF3 phenyl | 1.12 | [14] |
| 8d | Thioamide linker, 4-Cl phenyl | 2.99 | [14] |
| 8g | Thioamide linker, 4-Br phenyl | 3.27 | [14] |
| Dexamethasone | Reference Drug | 14.20 | [14] |
Experimental Methodologies and Workflows
General Synthesis of this compound Derivatives
The synthesis of these derivatives often begins with a substituted 2-aminobenzoic acid, which undergoes cyclization to form the quinazolinone core. The 4-carbaldehyde is then introduced or modified in subsequent steps.
Caption: General synthetic workflow for quinazoline derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is fundamental for assessing anticancer activity by measuring cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the synthesized quinazoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Framework for SAR Exploration
The process of identifying potent drug candidates from a core scaffold follows a logical, iterative workflow.
Caption: Iterative workflow for SAR-guided drug discovery.
Conclusion and Future Outlook
The structure-activity relationship studies of this compound derivatives consistently demonstrate the scaffold's remarkable versatility. The C-4 aldehyde is a powerful synthetic anchor, enabling the creation of diverse molecular architectures tailored for specific biological targets.
-
For anticancer activity, modifications at the C-2 and C-4 positions are paramount for targeting crucial cellular machinery like microtubules and protein kinases.
-
In the antimicrobial realm, converting the 4-carbaldehyde into extended heterocyclic systems like pyrazoles is a highly effective strategy for boosting potency against resistant pathogens.
-
For anti-inflammatory applications, the introduction of specific functional groups like thioamides at the C-2 position can yield potent inhibitors of key inflammatory mediators.
Future research should focus on integrating these SAR insights to design multi-target agents, such as compounds with dual anticancer and anti-inflammatory properties. Furthermore, optimizing the physicochemical properties of these derivatives to enhance their drug-like characteristics (ADMET profiles) will be crucial for translating these promising scaffolds into clinically successful therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Quinazoline-4-carbaldehyde and Other Aromatic Aldehydes for Medicinal Chemistry Applications
Introduction
In the landscape of modern drug discovery and organic synthesis, aromatic aldehydes are indispensable building blocks. Their carbonyl group offers a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures that are often the basis of potent therapeutic agents.[1] The choice of the aromatic scaffold to which the aldehyde is appended is a critical design element, as it profoundly influences the molecule's electronic properties, reactivity, steric profile, and ultimately, its biological activity.
This guide provides an in-depth comparative analysis of Quinazoline-4-carbaldehyde against a curated panel of other significant aromatic aldehydes: the archetypal Benzaldehyde , the ortho-functionalized Salicylaldehyde , and the heteroaromatic Pyridine-4-carbaldehyde . Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their relative performance in key chemical reactions and their potential in medicinal chemistry. By dissecting the causality behind their differing behaviors, this guide aims to empower scientists to make more informed decisions in the design and synthesis of next-generation therapeutics.
Chapter 1: Structural and Electronic Properties - A Foundation for Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The aromatic ring system modulates this property through a combination of inductive and resonance effects. The aldehydes selected for this comparison offer a spectrum of electronic diversity.
-
Benzaldehyde serves as our baseline, featuring a simple, relatively non-polar phenyl ring.
-
Salicylaldehyde introduces an ortho-hydroxyl group, capable of intramolecular hydrogen bonding and acting as an electron-donating group.
-
Pyridine-4-carbaldehyde incorporates a nitrogen atom within the aromatic ring, which acts as an electron-withdrawing group via induction and resonance, deactivating the ring but influencing the aldehyde's reactivity.
-
This compound presents the most complex scaffold: a fusion of a benzene ring and a pyrimidine ring. The pyrimidine portion is strongly electron-withdrawing, significantly impacting the properties of the attached aldehyde.
The electron-withdrawing nature of the nitrogen atoms in Pyridine-4-carbaldehyde and this compound is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to Benzaldehyde. Conversely, the hydroxyl group in Salicylaldehyde donates electron density, but its proximity allows for potential intramolecular catalysis. These electronic differences are reflected in their NMR spectra, where a more deshielded aldehyde proton (higher ppm) generally correlates with greater carbonyl electrophilicity.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Benzaldehyde | Salicylaldehyde | Pyridine-4-carbaldehyde |
| Molecular Formula | C₉H₆N₂O | C₇H₆O | C₇H₆O₂ | C₆H₅NO |
| Molar Mass ( g/mol ) | 158.16 | 106.12 | 122.12 | 107.11 |
| Appearance | Yellowish Solid (Predicted) | Colorless Liquid | Colorless to Yellow Oily Liquid | Colorless to Yellow Liquid |
| Melting Point (°C) | N/A | -26 | -7[4][5] | 4[4] |
| Boiling Point (°C) | N/A | 178.1[6] | 196-197[4][5] | 198[4] |
| pKa (of conjugate acid) | N/A | N/A | N/A | 4.72[4] |
| ¹H-NMR Aldehyde Shift (δ, ppm) | ~10.5-11.0 (Predicted) | ~9.9-10.0 | ~9.89 (H-bonded)[2] | ~10.1[7] |
Note: Data for this compound is limited; properties are predicted based on its structure and related compounds.
Chapter 2: A Comparative Study of Chemical Reactivity
The utility of these aldehydes in synthesis is defined by their participation in core reactions. Understanding their relative reactivity is key to optimizing reaction conditions and predicting outcomes.
Nucleophilic Addition & Condensation Reactions
These are the quintessential reactions of aldehydes, forming the basis for C-C and C-N bond formation. This includes the synthesis of imines (Schiff bases), a cornerstone of medicinal chemistry.[8][9][10]
Predicted Reactivity Order for Imine Formation: Salicylaldehyde > this compound > Pyridine-4-carbaldehyde > Benzaldehyde
-
Salicylaldehyde: The ortho-hydroxyl group can act as an intramolecular acid/base catalyst, accelerating both the initial nucleophilic attack by the amine and the subsequent dehydration step, often leading to faster reaction rates under milder conditions.[11]
-
This compound & Pyridine-4-carbaldehyde: The electron-withdrawing nature of the heteroaromatic rings enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack than benzaldehyde. The quinazoline ring, with two nitrogen atoms, is expected to have a stronger electron-withdrawing effect than the pyridine ring.
-
Benzaldehyde: As the baseline, it readily undergoes these reactions but may require more forcing conditions (e.g., stronger acid catalysis, higher temperatures) compared to its heteroaromatic or ortho-hydroxy counterparts.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malonic acid derivatives) catalyzed by a weak base.[12][13] The product is a stable α,β-unsaturated compound, a common motif in bioactive molecules. The reactivity in this condensation generally follows the same trend as for imine formation, as it is also initiated by a nucleophilic attack on the carbonyl carbon. The use of pyridine as a solvent/catalyst in the Doebner modification highlights the role that basic heterocycles can play in facilitating such transformations.[12][14]
Oxidation
Aldehydes are readily oxidized to carboxylic acids. This is both a useful synthetic transformation and a primary metabolic pathway in vivo.[6]
-
Synthetic Oxidation: All four aldehydes can be oxidized using standard reagents (e.g., KMnO₄, Jones reagent). Benzaldehyde is notoriously susceptible to air oxidation, forming benzoic acid as a common impurity.[15]
-
Metabolic Oxidation: In a biological context, Aldehyde Oxidase (AO) is a key enzyme responsible for the metabolism of N-heterocycles and aldehydes.[16][17] Compounds containing electron-deficient heteroaromatic systems, such as quinazoline and pyridine, are often excellent substrates for AO.[6][15] This metabolic pathway is a critical consideration in drug design, as rapid oxidation by AO can lead to poor pharmacokinetic profiles. Designing molecules that are less susceptible to AO metabolism is a common strategy in medicinal chemistry.[6]
Chapter 3: Relevance in Drug Discovery and Medicinal Chemistry
While often viewed as synthetic intermediates, the aldehyde-bearing scaffolds themselves are integral to biological activity.
-
Quinazoline Scaffold: This is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[11][18][19] Derivatives are known to possess a vast array of biological activities, including anticancer (e.g., EGFR kinase inhibitors), anti-inflammatory, antimicrobial, and antiviral properties.[5][18][20] this compound is therefore a high-value starting material for generating libraries of potential drug candidates.
-
Pyridine Scaffold: The pyridine ring is another essential heterocycle in pharmaceuticals. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. Derivatives of pyridine aldehydes are used to synthesize compounds with diverse activities.[21]
-
Salicylaldehyde Scaffold: The ortho-hydroxy aldehyde motif is a key component in many metal-chelating ligands (e.g., Salen ligands) and is a precursor to coumarins, which have their own range of biological activities, including anticoagulant and anti-inflammatory effects.[11]
-
Benzaldehyde Scaffold: While less commonly a core pharmacophore itself, benzaldehyde derivatives are widely used. The aldehyde can form Schiff bases with proteins, and some derivatives have shown antisickling activity by modifying hemoglobin.[18]
Table 2: Summary of Biological Importance and Applications
| Aldehyde | Role as Synthon | Key Biological Activities of Derivatives |
| This compound | High-value precursor for diverse quinazoline/quinazolinone libraries. | Anticancer, anti-inflammatory, antimicrobial, antiviral, CNS activity.[5][11][18] |
| Benzaldehyde | Foundational building block for a wide range of pharmaceuticals. | Antimicrobial, antisickling, flavoring agent.[18] |
| Salicylaldehyde | Precursor to coumarins, benzofurans, and chelating agents (e.g., Salen). | Anti-inflammatory, anticoagulant, metal chelation.[11] |
| Pyridine-4-carbaldehyde | Building block for ligands, biosensors, and various pyridine-containing drugs. | Anticancer, antimicrobial, corrosion inhibition. |
Chapter 4: Experimental Corner - A Practical Protocol for Imine Synthesis
To provide a tangible comparison, this section details a generalized, self-validating protocol for the synthesis of an imine (Schiff base) from an aromatic aldehyde and a primary amine (e.g., aniline). This protocol can be adapted for each of the compared aldehydes.
Objective: To synthesize N-benzylideneaniline via condensation of benzaldehyde and aniline, serving as a template workflow.
Materials:
-
Benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic, ~1-2 drops)
-
Round-bottom flask, condenser, magnetic stirrer/stir bar, heating mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel), appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: In the flask, dissolve benzaldehyde (e.g., 10 mmol, 1.06 g) and aniline (10 mmol, 0.93 g) in 20 mL of anhydrous ethanol.
-
Catalyst Addition: Add 2 drops of glacial acetic acid to the solution. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring. Rationale: Heating provides the activation energy needed for the dehydration step, driving the equilibrium towards the imine product.
-
Monitoring: Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting material standards. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates completion. This usually takes 2-4 hours. Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction, ensuring it is not stopped prematurely or heated unnecessarily.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure imine product.
Expected Variations for Other Aldehydes:
-
For Salicylaldehyde: The reaction may proceed to completion more rapidly and potentially without the need for acid catalysis due to intramolecular assistance.
-
For Pyridine-4-carbaldehyde and this compound: The reaction should proceed readily. The basic nitrogen atoms in the products may require an aqueous workup with a mild base (e.g., NaHCO₃ solution) to neutralize any excess acid catalyst before extraction and purification.
Conclusion: A Scientist's Perspective
The selection of an aromatic aldehyde is a strategic decision in the blueprint of a synthetic target. This guide has illuminated the distinct personalities of four key aldehydes, moving from the simple to the complex.
-
Benzaldehyde remains the workhorse for fundamental constructions where the aryl group serves primarily as a steric scaffold.
-
Salicylaldehyde is the specialist's choice when intramolecular catalysis can be exploited for efficiency or when the ortho-hydroxy-imine motif is desired for its potent metal-chelating properties.
-
Pyridine-4-carbaldehyde offers a gateway to N-heterocyclic scaffolds, introducing a crucial hydrogen bond acceptor and altering solubility and metabolic profiles compared to its carbocyclic analog.
-
This compound is the platform for innovation in medicinal chemistry. While its fundamental reactivity is that of an electron-deficient aromatic aldehyde, its true value lies in the proven, diverse, and potent biological activities associated with the quinazoline nucleus. It represents a direct entry point into a pharmacologically rich chemical space.
Ultimately, the choice depends on the final goal. For building foundational structures, benzaldehyde suffices. For elegant catalysis and chelation, salicylaldehyde excels. For introducing key pharmacophoric features, the heteroaromatic aldehydes are paramount, with this compound offering perhaps the most direct route to discovering novel, biologically active agents.
References
- 1. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] Quinazoline Based Synthesis of some Heterocyclic Schiff Bases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 19. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Biological Target of Quinazoline-4-carbaldehyde Based Compounds
Introduction: The Quinazoline Scaffold and the Imperative of Target Validation
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1][2] Derivatives, such as those based on Quinazoline-4-carbaldehyde, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] However, the very versatility that makes this scaffold attractive also presents a significant challenge: identifying the specific molecular target responsible for its therapeutic effect.
Without robust target validation, a promising compound can fail spectacularly in later clinical stages, wasting significant time and resources. This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-pronged strategy for rigorously validating the biological target(s) of novel this compound based compounds. We will move beyond a simple listing of techniques, focusing instead on building a logical, self-validating experimental cascade that progresses from broad, computational hypotheses to definitive confirmation in a physiological context.
A Multi-Pronged Strategy for Target Validation
Caption: Integrated workflow for target validation.
Part 1: In Silico Prediction - Building the Initial Hypothesis
The journey begins not at the bench, but at the computer. In silico methods are cost-effective, rapid approaches to generate initial, testable hypotheses about which proteins our quinazoline compound might interact with.[7][8] These techniques reverse the typical drug discovery paradigm: instead of screening compounds against a target, we screen our compound against a vast database of protein structures.[7]
Core Techniques:
-
Reverse Docking: This is a powerful method for identifying potential protein targets for a given small molecule.[9] The 3D structure of the quinazoline compound is computationally "docked" into the binding sites of thousands of known protein structures. A scoring function then ranks the potential targets based on the predicted binding affinity.
-
Pharmacophore-Based Searching: This method identifies the essential steric and electronic features of the quinazoline compound that are necessary for binding (the "pharmacophore").[8][9] It then searches databases for proteins that have binding sites complementary to this pharmacophore.[9]
-
Chemical Similarity & Machine Learning: By comparing the structure of the novel compound to databases of molecules with known targets (e.g., ChEMBL), machine learning algorithms can predict likely targets.[7][10]
Expertise in Action: The goal of this phase is not to find the one "true" target but to generate a prioritized list of high-probability candidates. For quinazoline derivatives, which are known to frequently target kinases, it is crucial to include a comprehensive kinase library in the reverse docking screen.[3][6] The output from these methods should be treated as a set of hypotheses that must be experimentally verified.
Part 2: In Vitro Validation - From Prediction to Physical Interaction
With a list of candidate targets from in silico analysis, the next step is to confirm a direct physical interaction between the compound and the purified target protein. Biophysical and biochemical assays provide the first layer of experimental evidence.[11][12]
Comparative Analysis of Key Biophysical Methods
Choosing the right biophysical method depends on the specific question being asked, the availability of materials, and the desired throughput.
| Technique | Principle | Key Outputs | Throughput | Strengths & Causality | Weaknesses |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding to a ligand immobilized on a sensor chip.[11][13] | Kon, Koff (kinetics), KD (affinity) | Medium | Why choose SPR? It provides rich kinetic data, revealing not just if a compound binds, but how it binds (fast-on/fast-off vs. slow-on/slow-off), which is critical for lead optimization.[12][14] | Requires protein immobilization, which can sometimes affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[11][14] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | Why choose ITC? It is the gold standard for thermodynamic characterization. It provides a complete thermodynamic profile of the interaction in-solution without modification or immobilization.[11][12] | Requires larger amounts of pure protein and compound. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in a protein's melting temperature (Tm) upon ligand binding using a fluorescent dye.[11] | ΔTm (change in melting temp) | High | Why choose DSF? It's a rapid, high-throughput method ideal for screening multiple candidate proteins from the in silico phase to quickly identify stabilizers.[6][15] | Provides relative affinity, not absolute KD. Not all binding events result in a thermal shift. |
Experimental Protocol: Kinase Inhibition Assay
Given the prevalence of kinases as targets for quinazoline scaffolds, a direct enzymatic assay is a crucial validation step.
Objective: To determine if the this compound compound inhibits the enzymatic activity of a candidate kinase.
Materials:
-
Purified recombinant candidate kinase.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test Compound (dissolved in DMSO).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
Positive control inhibitor (e.g., Staurosporine).
-
384-well assay plates.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the kinase/substrate mix in kinase buffer.
-
Add 50 nL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detect Activity:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: Confirming Target Engagement in the Cellular Milieu
Confirming that a compound binds to a purified protein is a critical step, but it is not sufficient. The ultimate goal is to show that the drug engages its target within the complex and crowded environment of a living cell.[16] Cell-based target engagement assays provide this crucial piece of evidence.
The Gold Standard: Cellular Thermal Shift Assay (CETSA®)
Principle: The core principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[17][18] This stabilization results in an increased resistance to thermal denaturation.[19] By heating intact cells treated with a compound to various temperatures, we can measure the amount of soluble target protein remaining. A stabilizing compound will result in more soluble protein at higher temperatures compared to untreated cells.[20][21]
Caption: Workflow for a classic CETSA experiment.
Experimental Protocol: Classic CETSA with Western Blot Readout
Objective: To determine if the quinazoline compound stabilizes its putative target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Test compound and vehicle control (DMSO).
-
PBS (Phosphate-buffered saline).
-
Lysis buffer with protease inhibitors.
-
PCR thermal cycler or heating blocks.
-
Apparatus for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Step-by-Step Methodology:
-
Cell Treatment: Grow cells to ~80% confluency. Treat one population with the test compound (at 5-10x the cellular IC₅₀) and another with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).
-
Cell Lysis: Immediately lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Fractions: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize all samples.
-
Western Blotting:
-
Separate the normalized soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein (relative to the non-heated control) against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right indicates target stabilization.
Part 4: Genetic Validation - Linking Target to Phenotype
The final and most definitive step is to demonstrate that modulating the target protein genetically recapitulates or blocks the compound's phenotypic effect.[22] CRISPR-Cas9 technology is an exceptionally powerful tool for this purpose, allowing for precise and permanent gene editing to establish a causal link.[23][][25][26]
The Logic of Genetic Validation: If the quinazoline compound causes a specific phenotype (e.g., cancer cell apoptosis) by inhibiting Target X, then genetically removing Target X from the cells should produce the same phenotype. Conversely, in cells lacking Target X, the compound should no longer have any effect.[27]
Caption: Logical framework for CRISPR-based target validation.
Experimental Approach: CRISPR-Cas9 Knockout
-
Design and Validate gRNA: Design multiple guide RNAs (gRNAs) targeting early exons of the putative target gene to ensure a functional knockout.
-
Generate Knockout Cell Line: Introduce Cas9 nuclease and the validated gRNA into the cell line of interest (e.g., via lentiviral transduction or RNP electroporation) to generate a stable knockout cell line.
-
Confirm Knockout: Verify the absence of the target protein by Western blot and confirm the genetic edit by sequencing.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose-response of the quinazoline compound.
-
Analyze Results: Measure the relevant phenotype (e.g., cell viability, apoptosis). If the target is correct, the wild-type cells will show a dose-dependent response, while the knockout cells will be resistant to the compound.
Conclusion: Synthesizing the Evidence for Confident Validation
Validating the biological target of a novel this compound based compound is a rigorous, multi-step process. By systematically progressing from in silico predictions to in vitro binding confirmation, cellular target engagement, and finally, genetic validation, researchers can build an unassailable case for their compound's mechanism of action. This hierarchical and orthogonal approach not only provides confidence in the specific target but also significantly de-risks the compound's progression through the drug discovery pipeline, paving the way for the development of safer and more effective medicines.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xantec.com [xantec.com]
- 14. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. benchchem.com [benchchem.com]
- 18. CETSA [cetsa.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selectscience.net [selectscience.net]
- 25. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 26. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biocompare.com [biocompare.com]
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Guide to the Comparative Efficacy of Quinazoline-4-carbaldehyde Analogs for Researchers and Drug Development Professionals
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its ability to bind to a wide variety of biological targets with high affinity, forming the structural core of numerous therapeutic agents. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral effects.[1][2][4][5]
Within this versatile family, this compound stands out as a particularly valuable synthetic intermediate. Its aldehyde functional group at the 4-position serves as a reactive handle for the facile synthesis of a diverse library of analogs, most notably through the formation of Schiff bases and hydrazones.[3][6][7][8][9] This allows medicinal chemists to systematically modify the molecule's structure, fine-tuning its steric and electronic properties to optimize potency and selectivity for specific biological targets. This guide provides a comparative analysis of the efficacy of various this compound analogs, supported by experimental data, to inform rational drug design and development.
Comparative Efficacy in Oncology
The development of novel anticancer agents is arguably the most explored application of quinazoline derivatives.[10] The scaffold is present in several FDA-approved drugs, such as Gefitinib and Erlotinib, which function by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[10][11][12] Analogs derived from this compound are extensively evaluated for their cytotoxic effects against a variety of cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. The table below summarizes the cytotoxic activity of representative quinazoline analogs against common cancer cell lines.
| Compound ID/Series | R-Group Modification (at position 4) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 8a | 4-methoxy-phenyl-oxymethyl-triazole | HCT-116 (Colon) | 5.33 (at 72h) | Doxorubicin | 1.21 | [13] |
| 8f | 4-chloro-phenyl-oxymethyl-triazole | MCF-7 (Breast) | 21.29 (at 48h) | Doxorubicin | 1.15 | [13] |
| 21 | 3-benzyl-2-(4-chlorobenzylthio)-quinazolin-4-one | HeLa (Cervical) | 2.81 | Gefitinib | 4.3 | [11] |
| 23 | 3-benzyl-2-(4-nitrobenzylthio)-quinazolin-4-one | MDA-MB-231 (Breast) | 1.85 | Gefitinib | 28.3 | [11] |
| 11g | 3-(quinoxalin-dione)-2-(4-nitrophenyl)-quinazolinone | HeLa (Cervical) | Potent | Doxorubicin | - | [14] |
| Compound 2 | Schiff base w/ 4-dimethylaminobenzaldehyde | MCF-7 (Breast) | 5.91 | Doxorubicin | - | [6] |
| 10f | Dihydroquinazolinone w/ 4-F-benzyl | HCT-116 (Colon) | 10.08 (at 72h) | Doxorubicin | - | [15] |
Note: The specific structures can be complex. This table highlights the key modifications and resulting efficacy.
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between chemical structure and anticancer activity:
-
Substitutions at C2 and N3: Modifications at the 2 and 3-positions of the quinazoline ring significantly impact cytotoxicity. For instance, the introduction of substituted benzylthio groups at C2 and a benzyl group at N3 (compounds 21-23) resulted in compounds more potent than the reference drug Gefitinib.[11]
-
Role of Halogens and Electron-Withdrawing Groups: The presence of halogen atoms (e.g., -Cl, -F) or electron-withdrawing groups (e.g., -NO2) on the appended phenyl rings often enhances cytotoxic activity.[11][13][14] This is exemplified by compound 23 , which has a nitrobenzylthio group and shows the lowest IC50 value in its series.[11]
-
Nature of the Linker: The type of chemical moiety derived from the carbaldehyde group is crucial. Schiff base linkages have proven effective in producing highly potent compounds, as seen with Compound 2, which exhibits an IC50 in the low micromolar range against MCF-7 cells.[6]
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Many potent quinazoline-based anticancer agents exert their effect by inhibiting EGFR tyrosine kinase.[12] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Quinazoline inhibitors typically act as ATP-competitive binders in the kinase domain of the receptor, preventing its autophosphorylation and blocking downstream signaling pathways.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Quinazoline-4-carbaldehyde: A Guide for Researchers
Introduction: Quinazoline-4-carbaldehyde is a pivotal building block in medicinal chemistry and drug discovery. Its reactive aldehyde functionality at the C4 position of the quinazoline scaffold serves as a versatile handle for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The quinazoline core itself is a well-established pharmacophore, present in numerous approved drugs exhibiting anticancer, anti-inflammatory, and antimicrobial activities. Consequently, the efficient and reliable synthesis of this compound is of paramount importance to researchers in the field. This guide provides a head-to-head comparison of two prominent methods for its synthesis: the direct oxidation of 4-methylquinazoline and the Sommelet reaction of 4-(halomethyl)quinazoline. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Direct Oxidation of 4-Methylquinazoline with Selenium Dioxide
The oxidation of a methyl group to an aldehyde on a heterocyclic ring is a classic transformation. For the synthesis of this compound, the use of selenium dioxide (SeO₂) as an oxidizing agent is a well-established and effective method.[1][2] This approach is particularly attractive due to its directness, starting from the readily available 4-methylquinazoline.
Mechanistic Insights
The oxidation of a benzylic methyl group by selenium dioxide is believed to proceed through a series of steps involving an initial ene reaction or a[3][4]-sigmatropic rearrangement of an initially formed allylseleninic acid intermediate. This is followed by hydrolysis to yield the corresponding aldehyde. The heterocycle's nitrogen atoms can influence the reactivity of the adjacent methyl group.
Reaction Pathway:
Caption: Oxidation of 4-methylquinazoline to this compound.
Experimental Protocol
Materials:
-
4-Methylquinazoline
-
Selenium Dioxide (SeO₂)
-
Dioxane (or another suitable high-boiling solvent)
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylquinazoline in a suitable solvent such as dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Method 2: The Sommelet Reaction of 4-(Halomethyl)quinazoline
The Sommelet reaction provides an alternative pathway to aldehydes from benzylic halides. This method involves the reaction of a 4-(halomethyl)quinazoline, typically 4-(chloromethyl)quinazoline, with hexamethylenetetramine (hexamine) followed by hydrolysis.[5][6]
Mechanistic Insights
The Sommelet reaction proceeds in two main stages. First, the benzylic halide reacts with hexamine to form a quaternary ammonium salt. In the second stage, this salt is hydrolyzed under acidic conditions. The key step is a hydride transfer from a methylene group of the hexamine moiety to the benzylic carbon, which is facilitated by the formation of a stable iminium ion. Subsequent hydrolysis of the resulting imine furnishes the desired aldehyde.
Reaction Workflow:
Caption: Workflow for the Sommelet reaction.
Experimental Protocol
Materials:
-
4-(Chloromethyl)quinazoline (can be prepared from 4-methylquinazoline)
-
Hexamethylenetetramine (Hexamine)
-
Ethanol (or other suitable solvent)
-
Aqueous acid (e.g., hydrochloric acid or acetic acid)
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
Procedure:
-
Formation of the Hexaminium Salt: Dissolve 4-(chloromethyl)quinazoline and an equimolar amount of hexamine in a suitable solvent like ethanol or chloroform. The quaternary salt often precipitates from the solution upon stirring at room temperature or gentle heating.
-
Hydrolysis: The isolated hexaminium salt is then subjected to hydrolysis. This is typically achieved by refluxing the salt in aqueous ethanol or an aqueous acidic solution (e.g., 50% acetic acid).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, the mixture is cooled and worked up. This usually involves neutralization followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated to give the crude product.
-
Purification by column chromatography on silica gel yields pure this compound.
Head-to-Head Comparison
| Feature | Method 1: SeO₂ Oxidation | Method 2: Sommelet Reaction |
| Starting Material | 4-Methylquinazoline | 4-(Halomethyl)quinazoline |
| Number of Steps | Typically one step from 4-methylquinazoline | Two steps from 4-methylquinazoline (synthesis of the halide, then the Sommelet reaction) |
| Reagents | Selenium dioxide (toxic) | Hexamethylenetetramine (less hazardous) |
| Reaction Conditions | Reflux in a high-boiling solvent | Milder conditions for salt formation, reflux for hydrolysis |
| Yield | Moderate to good, but can be variable | Generally good yields are reported for the hydrolysis step |
| Work-up & Purification | Filtration of selenium, column chromatography | Extraction and column chromatography |
| Scalability | Can be challenging due to the toxicity and disposal of selenium byproducts | Generally more amenable to scale-up |
| Substrate Scope | Sensitive functional groups may not be tolerated | Generally tolerant of a wider range of functional groups |
| Safety Considerations | Selenium compounds are toxic and require careful handling and disposal | Standard laboratory precautions are generally sufficient |
Expert & Field-Proven Insights
From a practical standpoint, the choice between these two methods often hinges on the availability of the starting material and the scale of the synthesis.
-
The Selenium Dioxide Oxidation is a more direct route if 4-methylquinazoline is readily available. However, the toxicity of selenium and its byproducts is a significant drawback, especially for larger-scale syntheses. Careful planning for waste disposal is essential. The reaction can sometimes be sluggish and may require prolonged heating, which could affect sensitive substrates.
-
The Sommelet Reaction , while involving an additional step to prepare the 4-(halomethyl)quinazoline, often proves to be a more robust and scalable method. The reagents are less hazardous, and the work-up is generally more straightforward. This method is often preferred in industrial settings where safety and scalability are primary concerns. The key to a successful Sommelet reaction is the efficient preparation and isolation of the intermediate hexaminium salt.
Conclusion
Both the selenium dioxide oxidation of 4-methylquinazoline and the Sommelet reaction of 4-(halomethyl)quinazoline are viable methods for the synthesis of this compound. The direct oxidation with selenium dioxide offers a shorter synthetic route, while the Sommelet reaction provides a potentially safer and more scalable alternative. The selection of the optimal method will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling toxic reagents. This guide provides the necessary information for researchers to make an informed decision based on the scientific and practical considerations of each approach.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational Docking: Evaluating Quinazoline-4-carbaldehyde Derivatives as Kinase Inhibitors
This guide provides a comprehensive walkthrough of a computational docking study focusing on Quinazoline-4-carbaldehyde derivatives, a promising scaffold in the discovery of novel kinase inhibitors. We will delve into the strategic considerations behind experimental design, offer detailed, step-by-step protocols for widely-used docking software, and present a comparative analysis to guide your research efforts. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your virtual screening campaigns.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established pharmacophore in medicinal chemistry, forming the backbone of several approved anticancer drugs that target protein kinases.[1][2] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 4-anilinoquinazoline derivatives, for instance, have demonstrated potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by competing with ATP at its binding site.[3] This established precedent makes the this compound scaffold an attractive starting point for the design of novel kinase inhibitors.
Computational docking is an indispensable tool in this endeavor, allowing for the rapid, in silico evaluation of large libraries of compounds against a specific biological target.[4][5] It predicts the preferred binding orientation and affinity of a ligand to a receptor, providing valuable insights that can guide synthetic efforts and prioritize candidates for experimental validation.[6]
The Computational Docking Workflow: A Step-by-Step Protocol
A typical molecular docking workflow involves several critical stages, from data preparation to the analysis of results. Each step is crucial for the reliability and accuracy of the final predictions.
Figure 1: A generalized workflow for a computational docking study.
Experimental Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[3][7][8][9] The following protocol outlines the key steps for docking a library of this compound derivatives against a target kinase.
1. Protein Preparation:
-
Objective: To prepare the receptor for docking by removing extraneous molecules, adding hydrogen atoms, and assigning charges.
-
Steps:
-
Download the 3D crystal structure of your target kinase from the Protein Data Bank (PDB). For this example, we will consider EGFR (PDB ID: 1M17).[10]
-
Open the PDB file in a molecular visualization tool like AutoDockTools (ADT).[3][7]
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[3][7]
-
Compute and assign Kollman charges to the protein atoms.[7]
-
2. Ligand Preparation:
-
Objective: To generate 3D conformations of the this compound derivatives and prepare them for docking.
-
Steps:
-
Draw the 2D structures of your this compound derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a force field like MMFF94.
-
Using ADT, define the rotatable bonds in the ligands.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, encompassing the active site of the receptor.
-
Steps:
-
Load the prepared receptor (PDBQT file) into ADT.
-
Identify the active site of the kinase. This is often guided by the position of a co-crystallized inhibitor.
-
Open the Grid Box tool in ADT.
-
Center the grid box on the active site and adjust its dimensions to encompass all the key interacting residues. The box should be large enough to allow for the free rotation and translation of the ligand.[7]
-
4. Running AutoDock Vina:
-
Objective: To perform the docking simulation and obtain the predicted binding poses and affinities.
-
Steps:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line, providing the configuration file as input.[7][9]
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Comparative Analysis: AutoDock Vina vs. Glide
While AutoDock Vina is a powerful open-source tool, commercial software like Glide (Schrödinger) offers alternative algorithms and scoring functions that can provide complementary insights.[11][12][13] A robust computational study often benefits from employing multiple docking programs to build confidence in the predicted binding modes.
Figure 2: A logical diagram illustrating the comparison of two docking programs.
Illustrative Comparison of Docking Performance
To demonstrate a comparative analysis, let's consider a hypothetical dataset of five this compound derivatives docked into the ATP-binding site of EGFR using both AutoDock Vina and Glide.
| Derivative | AutoDock Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Key Predicted Interactions (EGFR) |
| Q-CHO-01 | -8.5 | -9.2 | Hydrogen bond with Met793; Pi-cation with Lys745 |
| Q-CHO-02 | -7.9 | -8.5 | Hydrogen bond with Thr790 |
| Q-CHO-03 | -9.2 | -10.1 | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726 |
| Q-CHO-04 | -8.1 | -8.8 | Hydrogen bond with Met793 |
| Q-CHO-05 | -7.5 | -8.1 | Pi-alkyl interaction with Ala743 |
Analysis of the Comparative Data:
-
Trend Consistency: Both AutoDock Vina and Glide predict that Q-CHO-03 is the most potent inhibitor, exhibiting the most favorable docking score. This concordance between different scoring functions increases confidence in the prediction.
-
Score Magnitudes: Glide XP scores are generally lower (more favorable) than AutoDock Vina scores. This is expected as different scoring functions are not directly comparable in their absolute values. The key is to look at the relative ranking of the compounds.
-
Interaction Analysis: The predicted binding interactions provide a structural basis for the observed docking scores. For instance, the formation of a hydrogen bond with the "gatekeeper" residue Met793 is a hallmark of many EGFR inhibitors. Both programs identify this key interaction for the top-scoring compounds.
Beyond Docking: The Importance of In Silico ADMET Prediction
A high binding affinity does not guarantee a successful drug candidate. It is crucial to also consider the pharmacokinetic properties of the compounds, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[14][15][16] In silico ADMET prediction tools can provide early warnings about potential liabilities, such as poor oral bioavailability or a high risk of toxicity. Integrating ADMET prediction into your computational workflow allows for a more holistic evaluation of your drug candidates and can save significant time and resources in the long run.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating computational docking studies of this compound derivatives. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively leverage this powerful in silico technique to accelerate their drug discovery efforts.
The true validation of any docking study, however, lies in experimental verification.[4][6][10] The top-ranked compounds from your virtual screening should be synthesized and evaluated in relevant in vitro assays (e.g., kinase inhibition assays, cell proliferation assays) to confirm their biological activity.[1][10] The iterative cycle of computational design, synthesis, and biological testing remains the cornerstone of modern drug discovery.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 13. schrodinger.com [schrodinger.com]
- 14. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 16. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action for Bioactive Quinazoline-4-carbaldehyde Compounds: A Comparative Guide
For researchers and drug development professionals, the quinazoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of bioactive compounds with therapeutic potential. Specifically, derivatives of Quinazoline-4-carbaldehyde and related quinazolinones have demonstrated significant efficacy, primarily as anticancer agents. However, the biological activity of this chemical class is not monolithic. A compound's efficacy is intrinsically linked to its specific mechanism of action (MoA), and rigorously confirming this MoA is a cornerstone of preclinical development.
This guide provides an in-depth comparison of the primary mechanisms of action attributed to bioactive quinazoline compounds. It is designed to move beyond a simple listing of targets, offering a logical framework and detailed experimental protocols for researchers to definitively confirm how their specific quinazoline-based compounds function at a molecular and cellular level.
The Mechanistic Landscape of Quinazoline Derivatives
Bioactive quinazolines exert their effects through several distinct, and occasionally overlapping, mechanisms. While a wide array of biological activities have been reported, including antimicrobial and antioxidant effects, their prominence in oncology stems from two primary modes of action: inhibition of protein kinases and disruption of microtubule dynamics.[1][2][3] A robust investigation will typically assess both possibilities before exploring more niche targets.
Table 1: Overview of Primary Mechanisms of Action
| Mechanism of Action | Primary Molecular Target(s) | Key Cellular Consequence | Therapeutic Application |
| Tyrosine Kinase Inhibition | EGFR, VEGFR, HER2, other RTKs | Inhibition of proliferation, survival, and angiogenesis signaling | Oncology (NSCLC, Breast, etc.) |
| Tubulin Polymerization Inhibition | β-tubulin (Colchicine Site) | Mitotic arrest (G2/M phase), induction of apoptosis | Oncology |
| PARP Inhibition | Poly(ADP-ribose) polymerase | Inhibition of DNA single-strand break repair, synthetic lethality | Oncology (esp. BRCA-mutated) |
| PI3K/Akt Pathway Inhibition | Phosphoinositide 3-kinase (PI3K) | Downregulation of pro-survival and growth signals | Oncology |
Part 1: The Tyrosine Kinase Inhibition Axis
A predominant mechanism for many clinically successful quinazoline compounds, such as gefitinib and erlotinib, is the inhibition of receptor tyrosine kinases (RTKs).[4] The Epidermal Growth Factor Receptor (EGFR) is the most common target, where the quinazoline core acts as a scaffold that binds to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[1][4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: EGFR Signaling Inhibition Pathway.
Experimental Workflow for Confirming Tyrosine Kinase Inhibition
Confirming this MoA requires a two-pronged approach: first, demonstrating direct inhibition of the purified enzyme, and second, showing suppression of the kinase's activity within a cellular context.
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Experimental workflow for kinase inhibitor validation.
This assay directly measures the enzymatic activity of purified EGFR and its inhibition by the test compound. The ADP-Glo™ Kinase Assay is a common platform that quantifies the amount of ADP produced during the kinase reaction.[5][6]
Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. The ADP is then converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), EGFR enzyme, substrate (e.g., poly(Glu,Tyr) peptide), and ATP solutions. Prepare serial dilutions of the quinazoline test compound.
-
Reaction Setup (384-well plate):
-
Add 1 µL of the test compound or vehicle (DMSO) to appropriate wells.
-
Add 2 µL of EGFR enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting inhibition versus log-concentration.
This experiment validates that the compound inhibits EGFR activity within intact cells, providing crucial evidence of cell permeability and target engagement.[7][8][9]
Principle: EGFR activation upon ligand (e.g., EGF) binding causes autophosphorylation at specific tyrosine residues (e.g., Y1068, Y1173). Western blotting with phospho-specific antibodies can detect this activation. An effective inhibitor will reduce the phosphorylation signal.
Step-by-Step Methodology:
-
Cell Culture: Plate cells with high EGFR expression (e.g., A431) and grow to 80-90% confluency. Serum-starve the cells (e.g., in 0.1% FBS media) for 16-18 hours to reduce basal EGFR activity.[10]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the quinazoline compound (or vehicle) for 1-4 hours.
-
EGFR Stimulation: Stimulate the cells with 50-100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.[10]
-
Cell Lysis: Immediately place the plate on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, boil samples in Laemmli buffer, and separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (e.g., p-Y1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL chemiluminescent substrate.
-
-
Re-probing (Normalization): Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal. Compare the normalized values across different treatment concentrations to demonstrate dose-dependent inhibition of phosphorylation.
Part 2: The Tubulin Polymerization Inhibition Axis
An alternative, yet equally potent, MoA for certain quinazoline derivatives is the disruption of microtubule dynamics. These compounds often act as antimitotic agents by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[7][12] This leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[13][14]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Tubulin Polymerization Inhibition Pathway.
Experimental Workflow for Confirming Tubulin Inhibition
Validation requires demonstrating a direct effect on tubulin polymerization in vitro, confirming binding to the colchicine site, and observing the characteristic cellular phenotype of mitotic arrest.
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Experimental workflow for tubulin inhibitor validation.
This cell-free assay directly measures the assembly of purified tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).[3][15]
Principle: As tubulin dimers polymerize into microtubules at 37°C, the solution becomes more turbid. This increase in optical density (OD) at 350 nm can be measured over time with a spectrophotometer. Inhibitors will prevent or reduce the rate and extent of this OD increase.
Step-by-Step Methodology:
-
Reagent Preparation: On ice, thaw purified tubulin (>99%), General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and a GTP solution. Prepare serial dilutions of the quinazoline test compound. Known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.
-
Reaction Setup (96-well plate on ice):
-
Pre-warm a spectrophotometer with a plate reader to 37°C.
-
Prepare a tubulin reaction mixture in buffer supplemented with GTP (e.g., 1 mM). A typical final tubulin concentration is 3 mg/mL.
-
Add the test compound or controls to the wells.
-
Add the tubulin reaction mixture to each well to initiate the reaction.
-
-
Data Acquisition: Immediately transfer the plate to the pre-warmed spectrophotometer. Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
Analysis: Plot OD350 versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. An effective inhibitor will show a lower slope (slower rate) and a lower final plateau (reduced extent of polymerization). Calculate the IC50 based on the inhibition of the polymerization rate or extent.
This assay quantifies the distribution of cells across the different phases of the cell cycle, providing definitive evidence of the G2/M arrest characteristic of microtubule-disrupting agents.[4][16]
Principle: The fluorescent dye Propidium Iodide (PI) stoichiometrically binds to DNA. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), and thus will have twice the fluorescence intensity when analyzed by flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of the quinazoline compound for a duration appropriate to the cell line's doubling time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Fixation: Wash the cells with PBS, then resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Staining:
-
Centrifuge the fixed cells and carefully decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[17]
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission in the red channel (e.g., FL-2 or FL-3). Collect data for at least 10,000 events per sample.
-
Analysis: Generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT™). A potent tubulin inhibitor will cause a significant, dose-dependent increase in the G2/M population.
To confirm that the G2/M arrest induced by the compound leads to programmed cell death, an apoptosis assay is essential.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12][18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells with the quinazoline compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Staining:
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
Data Acquisition: Analyze immediately by flow cytometry. Use a 488 nm laser for excitation, detecting FITC in the green channel (e.g., FL1) and PI in the red channel (e.g., FL3).
-
Analysis: Generate a quadrant plot of FITC-Annexin V versus PI fluorescence.
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (non-apoptotic cell death) A tubulin inhibitor should show a dose-dependent increase in the early and late apoptotic populations.
-
Conclusion: Synthesizing the Evidence
The true power of mechanistic validation lies not in a single experiment, but in the convergence of evidence from biochemical, cellular, and phenotypic assays. For a compound postulated to be an EGFR inhibitor, a compelling data package would include a low nanomolar IC50 in a biochemical assay, a corresponding dose-dependent reduction in p-EGFR levels in a cell-based assay, and potent antiproliferative activity in an EGFR-dependent cell line. Conversely, a compound acting as a tubulin inhibitor should demonstrate inhibition of in vitro polymerization, induce a robust G2/M arrest, and trigger a significant apoptotic response.
By employing the workflows and protocols detailed in this guide, researchers can systematically and rigorously confirm the mechanism of action for their bioactive this compound compounds, building a solid foundation for further preclinical and clinical development.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. genscript.com [genscript.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Senior Application Scientist's Guide to Benchmarking Quinazoline-4-carbaldehyde Derivatives Against Known Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone for Modern Therapeutics
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The quinazoline nucleus is a prominent member of this group.[1] Its derivatives have been successfully developed into therapeutic agents for various diseases, most notably cancer.[2][3] Drugs like Gefitinib and Erlotinib, both built upon the 4-anilinoquinazoline core, have revolutionized the treatment of specific cancers by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4]
This guide, written from the perspective of a senior application scientist, provides a framework for benchmarking novel quinazoline-4-carbaldehyde derivatives against established inhibitors. We will delve into the causality behind experimental design, present detailed protocols for key validation assays, and offer a logical structure for data interpretation. Our focus will be on two critical anti-cancer targets: the EGFR tyrosine kinase and tubulin polymerization.
Part 1: Understanding the Targets and the Incumbent Inhibitors
The rationale for selecting specific assays and comparison compounds stems from a deep understanding of the underlying biology. The quinazoline scaffold has shown remarkable versatility, with derivatives demonstrating potent activity against multiple, distinct cellular targets.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The EGFR is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation.[5][6] Its dysregulation, often through mutation or overexpression, is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[7][8] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic site are a validated and effective therapeutic strategy.[7][8]
-
Mechanism of Action: EGFR TKIs, such as the quinazoline-based drugs Gefitinib and Erlotinib , function by reversibly binding to the ATP-binding pocket within the intracellular kinase domain.[8] This action prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades (e.g., PI3K/AKT, MAPK) that drive malignant cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Quinazoline-4-carbaldehyde
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. Quinazoline-4-carbaldehyde and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, but their handling and disposal demand rigorous adherence to safety protocols.[1][2] This guide provides a direct, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step.
Hazard Identification and Immediate Safety Precautions
Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds like quinoline-4-carbaldehyde and the parent quinazoline heterocycle provide a strong basis for risk assessment.[3][4][5] The compound should be treated as a hazardous substance.
Expert Insight: The aldehyde functional group can be irritating, and the quinazoline core, as a nitrogen-containing heterocycle, has documented ecotoxicity.[3] Therefore, we must operate under the assumption of irritation potential and environmental hazard.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A properly fitted laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]
| Potential Hazard Class | GHS Hazard Statement | Precautionary Measures & Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | Avoid all skin contact. Contaminated gloves must be removed and disposed of immediately. Rationale: Aldehydes can react with proteins in the skin, leading to irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[8][9] | Wear safety goggles at all times. In case of contact, flush eyes for at least 15 minutes at an eyewash station.[4][8] Rationale: The compound can cause significant inflammation and damage to sensitive eye tissues. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5] | Handle as a powder only within a chemical fume hood to prevent inhalation.[7] Rationale: Fine particles can irritate the mucous membranes of the respiratory tract. |
| Hazardous to the Aquatic Environment | (Implied) | Very toxic to aquatic life with long-lasting effects.[3] |
The Core Principle: Mandated Professional Disposal
The single most critical directive for the disposal of this compound is that it must be managed as regulated hazardous chemical waste.
The primary and only recommended method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office. [8][10]
Trustworthiness: This is not merely a recommendation but a requirement for regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[11] On-site chemical neutralization is not advised due to the risk of incomplete reactions or the generation of equally hazardous byproducts. Professional disposal via high-temperature incineration is the preferred and safest terminal solution.[12]
Step-by-Step Operational Protocol for Waste Management
This protocol ensures that waste is handled safely from the point of generation to its final collection.
Step 1: Waste Segregation
Immediately segregate all materials contaminated with this compound from other laboratory waste streams.
-
Action: Designate a specific waste container solely for this compound waste. This includes the pure compound, reaction residues, contaminated solvents, and contaminated disposable labware.
-
Rationale (Causality): Segregation prevents unintended and potentially violent chemical reactions that can occur when incompatible waste streams are mixed.[13][14] For example, mixing with strong oxidizing agents should be avoided.[3]
Step 2: Containerization and Labeling
Proper containment and labeling are crucial for safety and compliance.
-
Action: Collect waste in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug for liquids or a labeled bag/drum for solids). The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[10] Do not use abbreviations.
-
Rationale: Accurate labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers. It is also a legal requirement for waste tracking.[15]
Step 3: On-Site Accumulation and Storage
Store the collected waste safely pending pickup.
-
Action: Keep the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[15] This area should be well-ventilated and away from general lab traffic. Ensure the container is kept closed except when adding waste.
-
Rationale: The SAA minimizes the risk of spills and exposure to the general lab population. Keeping containers closed prevents the release of vapors and protects the contents from contamination.[14]
Step 4: Disposal of Contaminated Materials
Any item that comes into contact with the chemical is considered hazardous waste.
-
Action: This includes gloves, weighing papers, pipette tips, and contaminated glassware. Solid items should be placed in a designated hazardous waste bag or container. Glassware that will not be reused should also be placed in a designated container for contaminated sharps.[12]
-
Rationale: Trace amounts of the chemical on disposable items can still pose an exposure risk and an environmental hazard. Treating all contaminated materials as hazardous waste is a fundamental principle of laboratory safety.[10]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to a certified professional.
-
Action: Contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup.[10][15] Provide them with an accurate description and quantity of the waste.
-
Rationale: Professional disposal services have the equipment and permits required to transport and destroy chemical waste in an environmentally sound and legally compliant manner, typically through controlled incineration.[10]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper management of this compound waste.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. 4-Quinolinecarboxaldehyde | C10H7NO | CID 78072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Quinolinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Quinazoline-4-carbaldehyde: A Guide for Laboratory Professionals
Quinazoline-4-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, making them invaluable in drug discovery and development.[1][2] However, their potent bioactivity necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, grounded in established safety principles for handling aromatic aldehydes and heterocyclic compounds.
Immediate Hazard Assessment
While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as quinazoline and other aromatic aldehydes, indicate several potential hazards.[3][4][5] Researchers must operate under the assumption that this compound is a potential irritant and handle it with the utmost care.
Primary Hazards Include:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[4][5]
-
Eye Irritation: Can cause serious eye irritation, characterized by redness, watering, and pain.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the lungs and respiratory system.[4][5]
-
Harmful if Swallowed: Ingestion may lead to irritation of the digestive tract.[3]
Due to these potential hazards, adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Core Operational Protocol: From Receipt to Disposal
This section details the necessary precautions for safely handling this compound throughout its lifecycle in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate a higher level of protection.[6][7][8]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[9] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against splashes, dust, and vapors. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8][9] |
| Body Protection | A properly fitted laboratory coat | To protect the skin and personal clothing from contamination.[9][10] |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator may be required after a formal risk assessment.[9][10] |
| Footwear | Closed-toe shoes | To protect the feet from spills.[8][9] |
Safe Handling and Storage Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring safety.
Caption: Workflow for the safe handling of this compound.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Rapid and Effective Response
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]
-
Clean the spill area with soap and water.
Disposal Plan: Environmental Responsibility
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Management Protocol:
-
Segregation and Collection: Collect all waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[10]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10]
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration is the preferred method of disposal.[10]
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Quinolinecarboxaldehyde | C10H7NO | CID 78072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. 4-Quinolinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 12. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
